molecular formula F4Xe B3395799 Xenon tetrafluoride CAS No. 13709-61-0

Xenon tetrafluoride

Cat. No.: B3395799
CAS No.: 13709-61-0
M. Wt: 207.29 g/mol
InChI Key: RPSSQXXJRBEGEE-UHFFFAOYSA-N
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Description

Xenon tetrafluoride (XeF4) is a significant chemical compound, recognized as the first discovered binary compound of a noble gas . It is a colorless crystalline solid with a melting point of 117 °C and a density of 4.040 g/cm³ . Its molecular structure is square planar, a geometry confirmed by neutron diffraction studies, which results from the presence of two lone pairs of electrons on the xenon atom . This stable, white solid sublimes at 117°C and is a pivotal precursor in the synthesis of other tetravalent xenon compounds and various xenon-containing cations and anions . In research applications, this compound is a powerful fluorinating agent. It is notably used as a precursor to synthesize compounds such as tetramethylammonium pentafluoroxenate (which contains the pentagonal XeF5– anion) and the XeF3+ cation when reacted with strong fluoride acceptors like bismuth pentafluoride . It also has a specialized application in materials science for degrading silicone rubber to facilitate the analysis of trace metal impurities within the material . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tetrafluoroxenon
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InChI

InChI=1S/F4Xe/c1-5(2,3)4
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InChI Key

RPSSQXXJRBEGEE-UHFFFAOYSA-N
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Canonical SMILES

F[Xe](F)(F)F
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Molecular Formula

F4Xe
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Record name xenon tetrafluoride
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DSSTOX Substance ID

DTXSID50160062
Record name Xenon tetrafluoride
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Molecular Weight

207.29 g/mol
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Physical Description

Colorless solid; [Merck Index]
Record name Xenon tetrafluoride
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CAS No.

13709-61-0
Record name Xenon tetrafluoride
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Record name XENON TETRAFLUORIDE
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Foundational & Exploratory

The Dawn of Noble Gas Chemistry: A Technical History of the Discovery of Xenon Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

The paradigm of inertness that defined the noble gases for over half a century was shattered in 1962. This technical guide delves into the historic synthesis of xenon tetrafluoride (XeF₄), a landmark discovery that opened a new chapter in chemical bonding and reactivity. The work, primarily conducted by Howard H. Claassen, Henry Selig, and John G. Malm at Argonne National Laboratory, followed closely on the heels of Neil Bartlett's groundbreaking synthesis of the first noble gas compound, xenon hexafluoroplatinate, providing definitive proof that xenon was not inert.[1][2]

This document provides a detailed account of the pioneering experimental protocols, the quantitative data that underpinned the discovery, and the subsequent characterization that defined the structure of this novel compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental principles of chemical discovery and the experimental rigor required to challenge established scientific dogma.

The First Synthesis: An Experimental Protocol

The first successful synthesis of this compound was a direct combination of the elements under carefully controlled conditions. The researchers at Argonne National Laboratory reacted xenon and fluorine gas in a sealed nickel vessel. Nickel was chosen not as a catalyst, but for its ability to resist corrosion from the highly reactive fluorine gas.[1]

The detailed experimental procedure is as follows:

  • Reactant Preparation : A mixture of xenon and fluorine gas was prepared in a molar ratio of 1 part xenon to 5 parts fluorine. This excess of fluorine was found to be crucial for driving the reaction towards the tetrafluoride product.

  • Reaction Conditions : The gas mixture was heated in the sealed nickel container to a temperature of 400 °C. The initial pressure of the gaseous mixture at room temperature was approximately 6 atmospheres.[3]

  • Reaction Duration : The reactants were held at 400 °C for a period of one hour to ensure the reaction went to completion.[4]

  • Product Isolation : Following the reaction period, the vessel was rapidly cooled to room temperature. This rapid cooling was essential to quench the equilibrium and isolate the desired this compound product. The product, a colorless crystalline solid, was then recovered.[1]

  • Purification : Unreacted fluorine and other volatile components were removed by pumping at low temperature. Further purification of the this compound could be achieved through fractional sublimation, taking advantage of the fact that XeF₄ is significantly less volatile than other potential xenon fluoride (B91410) byproducts like XeF₂ and XeF₆.[1]

Quantitative Analysis of the Discovery

The initial synthesis and subsequent characterization of this compound were supported by meticulous quantitative measurements. These data were critical in confirming the identity and structure of the newly synthesized compound.

ParameterValueSource
Synthesis
Reactant Ratio (Xe:F₂)1:5 (molar ratio)
Reaction Temperature400 °C
Initial Pressure (at 20°C)6 atm[3]
Reaction Time1 hour[4]
Enthalpy of Formation (ΔfH⦵₂₉₈)-251 kJ/mol[1]
Physical Properties
AppearanceColorless Crystalline Solid[1]
Sublimation Temperature117 °C[1]
Density4.040 g/cm³[1]
Structural & Spectroscopic Data
Molecular ShapeSquare Planar[1]
Xe-F Bond Length (X-ray)1.92 ± 0.03 Å[5]
¹⁹F NMR Chemical ShiftSee Note 1[6]
¹⁹F-¹²⁹Xe Spin-Spin Coupling ConstantSee Note 1[6]

Note 1: Specific numerical values for the ¹⁹F NMR chemical shift and the F-Xe coupling constant from the original 1963 paper by A.C. Rutenberg were not available in the searched abstracts. The paper confirmed that the data were in accord with the proposed square planar structure.[6]

Structural Elucidation: From Synthesis to Confirmation

The determination of the molecular structure of this compound was a crucial step in understanding the nature of bonding in this new class of compounds. The initial hypothesis of a square planar geometry was confirmed by two key experimental techniques in 1963: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.[1]

X-ray Crystallography

Three-dimensional X-ray diffraction analysis of single crystals of XeF₄ provided definitive evidence for its structure. The work of J.A. Ibers and W.C. Hamilton, as well as D.H. Templeton and his colleagues, revealed that the molecule is indeed planar, with the xenon atom at the center and the four fluorine atoms at the corners of a square.[5][7] The average xenon-fluorine bond distance was determined to be 1.92 Å.[5] This structural determination was a significant achievement, as growing and handling the moisture-sensitive crystals of xenon compounds required specialized techniques.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy provided further confirmation of the square planar structure of this compound in the liquid state. The observation of a single resonance for the fluorine atoms, coupled to the ¹²⁹Xe isotope (spin 1/2), was consistent with the four fluorine atoms being chemically equivalent, as would be the case in a square planar arrangement.[6]

Experimental Workflow and Logical Relationships

The discovery of this compound can be visualized as a logical progression from theoretical impetus to experimental execution and final characterization.

XenonTetrafluorideDiscovery cluster_inspiration Inspiration & Hypothesis cluster_synthesis Synthesis Protocol cluster_characterization Structural Characterization (1963) Bartlett Bartlett's Synthesis of XePtF6 (1962) Hypothesis Hypothesis: Direct reaction of Xe and F2 is possible Bartlett->Hypothesis Challenges inertness dogma Reactants Prepare Xe:F2 (1:5) mixture Hypothesis->Reactants Reaction Heat to 400°C for 1 hr in a Nickel Vessel Reactants->Reaction Cooling Rapidly cool to room temperature Reaction->Cooling Isolation Isolate colorless crystalline solid Cooling->Isolation Xray X-ray Crystallography Isolation->Xray NMR 19F NMR Spectroscopy Isolation->NMR Structure Confirmed: Square Planar Structure Xray->Structure Determines bond lengths & planarity NMR->Structure Confirms equivalent F atoms

Fig. 1: Workflow of the discovery of this compound.

This diagram illustrates the logical flow from the initial inspiration provided by Bartlett's work to the hypothesis of direct elemental reaction, followed by the specific steps of the synthesis process, and culminating in the structural confirmation through crystallographic and spectroscopic methods.

The discovery of this compound was a monumental achievement in chemistry, fundamentally altering the understanding of chemical bonding and opening up a rich new field of research into the chemistry of the noble gases. The meticulous experimental work and quantitative analysis performed by the scientists at Argonne National Laboratory serve as a testament to the power of curiosity-driven research in pushing the boundaries of scientific knowledge.

References

Unveiling the Structure of a Noble Gas Compound: A Technical Guide to Xenon Tetrafluoride's Molecular Geometry and VSEPR Theory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry of xenon tetrafluoride (XeF₄), a landmark compound that challenged the traditional understanding of chemical bonding in noble gases. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical framework of Valence Shell Electron Pair Repulsion (VSEPR) theory to elucidate the molecule's unique structure. The guide further details the experimental protocols used to determine its geometry, presenting key quantitative data in a clear, tabular format and illustrating fundamental concepts with diagrams.

Introduction: A Paradigm Shift in Noble Gas Chemistry

The discovery of this compound in 1962 was a pivotal moment in chemistry, demonstrating that noble gases are not entirely inert.[1] The synthesis of a stable compound from a noble gas prompted intense investigation into its structure and bonding. XeF₄ is a colorless crystalline solid that sublimes at 117 °C.[1] Understanding the three-dimensional arrangement of its atoms is crucial for comprehending its reactivity and physical properties. This guide explores the molecular architecture of XeF₄ through the lens of VSEPR theory and corroborates this model with experimental evidence.

VSEPR Theory and the Molecular Geometry of this compound

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model in chemistry used to predict the geometry of individual molecules from the number of electron pairs surrounding their central atoms. The theory posits that electron pairs in the valence shell of a central atom will arrange themselves to minimize electrostatic repulsion, thereby determining the molecule's geometry.

In the case of this compound (XeF₄), the central xenon (Xe) atom is bonded to four fluorine (F) atoms and possesses two lone pairs of electrons. The determination of the total number of valence electrons is as follows: Xenon contributes 8 valence electrons, and each of the four fluorine atoms contributes 7, for a total of 36 valence electrons.

The Lewis structure of XeF₄ places the xenon atom at the center, single-bonded to the four fluorine atoms, with two lone pairs on the xenon atom. This gives xenon an expanded octet.

According to VSEPR theory, the six electron pairs (four bonding pairs and two lone pairs) around the central xenon atom will arrange themselves in an octahedral geometry to minimize repulsion. However, the molecular geometry, which describes the arrangement of only the atoms, is different. The two lone pairs occupy positions opposite to each other (axial positions) to maximize their separation, as lone pair-lone pair repulsion is greater than lone pair-bonding pair and bonding pair-bonding pair repulsion. This arrangement results in the four fluorine atoms residing in the same plane as the xenon atom, at the corners of a square. Consequently, the molecular geometry of this compound is square planar .

The hybridization of the central xenon atom in XeF₄ is sp³d², which is consistent with the octahedral arrangement of the six electron domains.

Quantitative Data Summary

The structural parameters of this compound have been determined with high precision through various experimental techniques. The key quantitative data are summarized in the table below for easy comparison.

ParameterValueExperimental Method(s)
Molecular GeometrySquare PlanarX-ray Crystallography, Neutron Diffraction, Gas-Phase Electron Diffraction
Electron GeometryOctahedralVSEPR Theory, Spectroscopic Data
Hybridizationsp³d²VSEPR Theory
F-Xe-F Bond Angle90°X-ray Crystallography
Xe-F Bond Length~1.92 ÅX-ray Crystallography[2]
Number of Lone Pairs on Xe2VSEPR Theory, Spectroscopic Data

Experimental Determination of Molecular Structure

The square planar geometry of this compound has been experimentally verified using several advanced analytical techniques.[1] The primary methods employed are X-ray crystallography, gas-phase electron diffraction, and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Methodology: Single-crystal X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a crystalline solid. The process involves the following key steps:

  • Crystal Growth: High-quality single crystals of XeF₄ are grown, typically by slow sublimation of the solid. It is crucial to obtain a crystal of sufficient size (ideally >0.1 mm in all dimensions) and with minimal internal imperfections.[3]

  • Mounting and Data Collection: The crystal is mounted on a goniometer, which allows for precise rotation. The mounted crystal is then placed in a monochromatic X-ray beam. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections).[3]

  • Data Analysis: The intensities and positions of the diffracted spots are measured. Using Fourier transforms, this diffraction data is converted into a three-dimensional electron density map of the unit cell. From this map, the positions of the individual atoms can be determined with high accuracy, revealing bond lengths and angles. For XeF₄, the analysis confirms a planar arrangement of the four fluorine atoms around the central xenon atom.[2]

Gas-Phase Electron Diffraction

Methodology: Gas-phase electron diffraction is used to determine the structure of molecules in the gaseous state, free from the intermolecular forces present in a crystal lattice.[4]

  • Sample Introduction: A narrow beam of gaseous XeF₄ molecules is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electrostatic potential of the atoms in the XeF₄ molecules.[4]

  • Diffraction Pattern Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.

  • Structural Refinement: The intensity of the scattered electrons varies as a function of the scattering angle. This diffraction pattern contains information about the distances between all pairs of atoms in the molecule. By analyzing the pattern, the Xe-F bond distance and the F-F distances can be determined, which in turn allows for the calculation of the F-Xe-F bond angles and confirmation of the square planar geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹⁹F and ¹²⁹Xe NMR spectroscopy provide valuable information about the chemical environment of the fluorine and xenon atoms, respectively, which is consistent with the molecule's symmetrical structure.

  • Sample Preparation: A solution of XeF₄ is prepared in a suitable solvent, such as anhydrous hydrogen fluoride.[5]

  • Spectral Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of ¹⁹F and ¹²⁹Xe absorb and re-emit this energy at specific frequencies (chemical shifts) that are dependent on their local electronic environment.

  • Spectral Interpretation: In the ¹⁹F NMR spectrum of XeF₄, a single resonance is observed, indicating that all four fluorine atoms are chemically equivalent. This is consistent with the symmetrical square planar structure. The ¹²⁹Xe NMR spectrum also shows a single resonance, and the observed chemical shift is characteristic of a xenon atom in the +4 oxidation state. Furthermore, the coupling between the ¹²⁹Xe and ¹⁹F nuclei can be observed, providing additional structural information.[5]

Visualizing VSEPR Theory for this compound

The logical relationship between the electron pairs and the resulting molecular geometry as predicted by VSEPR theory can be visualized using a diagram.

VSEPR_XeF4 cluster_start Central Atom Analysis cluster_geometry Geometric Prediction (VSEPR) Valence_e Xe Valence Electrons (8) + 4 * F Valence Electrons (7) = 36 Electron_Pairs Total Electron Pairs = 36 / 2 = 18 Valence_e->Electron_Pairs Bonding_Pairs Bonding Pairs = 4 (Xe-F) Electron_Pairs->Bonding_Pairs Lone_Pairs_Xe Lone Pairs on Xe = (8 - 4) / 2 = 2 Bonding_Pairs->Lone_Pairs_Xe Total_Domains Total Electron Domains on Xe = 4 + 2 = 6 Lone_Pairs_Xe->Total_Domains Electron_Geometry Electron Geometry: Octahedral Total_Domains->Electron_Geometry Molecular_Geometry Molecular Geometry: Square Planar Electron_Geometry->Molecular_Geometry Lone pairs occupy axial positions

VSEPR theory workflow for determining XeF₄ geometry.

The following diagram illustrates the three-dimensional structure of this compound, highlighting the square planar arrangement of the fluorine atoms and the orthogonal placement of the lone pairs.

Molecular structure of this compound (XeF₄).

Conclusion

The determination of the square planar molecular geometry of this compound stands as a testament to the predictive power of VSEPR theory and the precision of modern analytical techniques. The agreement between the theoretical model and experimental data from X-ray crystallography, gas-phase electron diffraction, and NMR spectroscopy provides a robust understanding of the structure of this fascinating noble gas compound. This comprehensive knowledge is fundamental for further research into the chemistry of xenon and other noble gases, with potential applications in the development of novel materials and chemical syntheses.

References

An In-depth Technical Guide to the Synthesis and Preparation of Xenon Tetrafluoride (XeF₄)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon tetrafluoride (XeF₄) holds a significant place in the history of chemistry as the first discovered binary compound of a noble gas.[1] Its synthesis in 1962 challenged the long-held doctrine of the chemical inertness of noble gases and opened a new field of inorganic chemistry.[1][2] XeF₄ is a colorless, crystalline solid that sublimes at 117 °C.[1][3] It is a powerful fluorinating agent and a precursor to other xenon compounds.[2][4]

Structurally, the XeF₄ molecule has a square planar geometry, which was determined by NMR spectroscopy and X-ray crystallography.[1][3] This geometry is explained by VSEPR theory, where the central xenon atom has four bonding pairs and two non-bonding lone pairs of electrons arranged in a mutually trans configuration to minimize repulsion.[1][3] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, with a focus on detailed experimental protocols and safety considerations.

Synthesis Methodologies

The primary and most common method for synthesizing this compound is the direct reaction of xenon and fluorine gas at elevated temperatures and pressures.[3][5][6] Alternative methods have also been developed, including synthesis via electric discharge and photochemical activation.

Primary Method: Direct Fluorination of Xenon

The synthesis of XeF₄ is achieved by heating a mixture of xenon and fluorine in a sealed, corrosion-resistant vessel.[7][8] The reaction is exothermic, releasing approximately 251 kJ/mol.[1]

Reaction: Xe(g) + 2F₂(g) → XeF₄(s)

The formation of xenon fluorides (XeF₂, XeF₄, and XeF₆) exists in a state of chemical equilibrium.[1] To selectively synthesize XeF₄, an excess of fluorine is used. A xenon-to-fluorine molar ratio of approximately 1:5 is commonly employed to drive the reaction towards the desired product and minimize the formation of xenon difluoride (XeF₂).[1][7][9]

Experimental Protocol:

  • Apparatus Preparation: A high-pressure reaction vessel made of nickel or a nickel alloy like Monel is required due to the high reactivity of fluorine gas.[1][5] The apparatus must be scrupulously cleaned, dried, and "passivated" by exposing it to a low pressure of fluorine gas to form a protective metal fluoride (B91410) layer on the interior surfaces.

  • Reactant Handling: High-purity xenon (99.5% or greater) and fluorine (99% or greater) are used.[5] The gases are typically metered into the pre-evacuated reaction vessel.[5][10] Fluorine is introduced first, followed by xenon, to achieve the desired partial pressures and a final molar ratio of approximately 1:5 (Xe:F₂).[5][8]

  • Reaction Conditions: The sealed vessel is heated in an electric furnace to a temperature of 400 °C.[1][7][8] The initial pressure of the gaseous mixture at room temperature is typically around 6-7 atmospheres.[7][9] The reaction is maintained at 400 °C for one to several hours to ensure complete reaction.[5][8]

  • Product Recovery: After the heating period, the reaction vessel is rapidly cooled to room temperature or below (e.g., using water or air).[8] This quenches the equilibrium and causes the solid, crystalline XeF₄ to deposit on the cold walls of the vessel.

  • Purification: Any unreacted xenon and fluorine, along with more volatile byproducts like XeF₂, are removed by vacuum pumping. The primary product, XeF₄, can be further purified by fractional sublimation, as it is significantly less volatile than other potential xenon fluoride byproducts.[1]

Alternative Synthesis Methods

While direct thermal combination is standard, other methods can produce XeF₄:

  • Electric Discharge: A quantitative yield of XeF₄ can be obtained by subjecting a gaseous mixture of xenon and fluorine (in a 1:2 volume ratio) to an electric discharge.[11]

  • Photochemical/Radiolytic Activation: The reaction between xenon and fluorine can be initiated using UV or gamma radiation, which can offer more selective reaction pathways.[1][6]

  • Pyrolysis of XeF₆: High-purity XeF₄ can be synthesized by the controlled thermal decomposition (pyrolysis) of xenon hexafluoride (XeF₆) in the presence of sodium fluoride (NaF).[6]

Data Presentation: Synthesis Parameters

The following table summarizes the quantitative data for the key synthesis methods of this compound.

Synthesis MethodReactant Ratio (Xe:F₂)TemperaturePressureYield / PurityReference(s)
Direct Thermal Reaction 1:5400 °C (873 K)6-7 barHigh Yield[1][7][8][9]
Electric Discharge 1:2AmbientNot specifiedQuantitative[11]
Combustion Synthesis (Xe added to 20 ata F₂)650-700 °C (initiator)27-28 ata (total)97-98% Purity[10]
Pyrolysis of XeF₆ (XeF₆ with NaF)Not specifiedNot specifiedHigh Purity[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound via the direct thermal reaction method.

XeF4_Synthesis_Workflow cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Purification & Isolation cluster_characterization 4. Characterization Reactants High-Purity Reactants (Xenon, Fluorine) Charge Charge Vessel (Xe:F₂ ≈ 1:5) Reactants->Charge Vessel Passivated Nickel Reaction Vessel Vessel->Charge Heat Heat to 400°C (1-2 hours) Charge->Heat Seal Vessel Cool Rapid Cooling (Quench Reaction) Heat->Cool Reaction Complete Evacuate Evacuate Volatiles (Excess F₂, Xe, XeF₂) Cool->Evacuate Product Formed Sublimate Fractional Sublimation of Crude Product Evacuate->Sublimate Product Pure Crystalline XeF₄ Sublimate->Product Analysis Spectroscopic Analysis (NMR, IR, Raman) + X-Ray Crystallography Product->Analysis

Caption: General workflow for the synthesis of this compound.

Safety Precautions and Handling

The synthesis of this compound involves highly hazardous materials and conditions, demanding strict adherence to safety protocols.

  • Reactivity: Fluorine gas is an extremely powerful oxidizer and is highly corrosive.[12][13] this compound is also a strong oxidizing agent and reacts violently with water, organic materials, and reducing agents.[2][13] Contact with moisture will produce hydrogen fluoride (HF), which is acutely toxic and corrosive.[13]

  • Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including chemical splash goggles, a face shield, heavy-duty gloves (e.g., neoprene or nitrile), and a flame-retardant lab coat.[14][15] All manipulations should be performed within a certified fume hood.[14]

  • Apparatus: All equipment must be constructed from fluorine-resistant materials like nickel, Monel, or passivated stainless steel.[5] The system must be designed to withstand the required pressures and temperatures. Glassware is unsuitable as it will be etched by fluorine and HF.

  • Handling: Operations should be conducted under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[14][15] Spills must be handled with extreme care; they can be neutralized with dry sand or other inert materials.[12] Do not use combustible materials like paper or sawdust for cleanup.[12]

Conclusion

The preparation of this compound, while conceptually straightforward via the direct combination of its constituent elements, is a technically demanding procedure that requires specialized equipment and rigorous safety measures. Control over reaction parameters such as temperature, pressure, and reactant stoichiometry is critical for achieving a high yield and purity of the target compound.[6][7] The successful synthesis and isolation of XeF₄ not only provides a valuable fluorinating agent for further research but also serves as a classic and important experiment in the field of noble gas chemistry.

References

physical and chemical properties of xenon tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical and Chemical Properties of a Noble Gas Compound

Abstract

Xenon tetrafluoride (XeF₄), a landmark in the history of chemistry, was the first binary compound of a noble gas to be discovered.[1] This colorless, crystalline solid has since been the subject of extensive research, revealing a fascinating array of physical and chemical properties.[1][2] This technical guide provides a detailed overview of this compound, intended for researchers, scientists, and professionals in drug development. It encompasses a thorough examination of its physical and chemical characteristics, detailed experimental protocols for its synthesis and characterization, and visual representations of its molecular structure and key reactions.

Physical Properties

This compound is a white, crystalline solid at standard conditions.[2] It is a volatile substance that sublimes at 117 °C.[1] The molecule adopts a square planar geometry, a consequence of the central xenon atom being surrounded by four fluorine atoms and two lone pairs of electrons.[1][2] This arrangement is a classic example of the application of Valence Shell Electron Pair Repulsion (VSEPR) theory.[1]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molar Mass207.2836 g/mol [1]
AppearanceColorless crystalline solid[1][2]
Density (solid)4.040 g/cm³[1]
Melting/Sublimation Point117 °C (sublimes)[1]
Molecular ShapeSquare planar[1][2]
Bond Length (Xe-F)1.953 Å[2]
Bond Angle (F-Xe-F)90° and 180°[2]
Dipole Moment0 D[1]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈)-251 kJ/mol[1]
Standard Molar Entropy (S⦵₂₉₈)146 J·mol⁻¹·K⁻¹[1]
Crystal StructureMonoclinic[2]

Chemical Properties

This compound is a powerful fluorinating agent and a strong oxidizing agent.[3] Its reactivity stems from the high electronegativity of fluorine and the ability of the xenon atom to exist in a +4 oxidation state.

Key Chemical Reactions

Hydrolysis: this compound reacts with water. Complete hydrolysis is a disproportionation reaction that produces xenon trioxide (XeO₃), xenon gas, hydrogen fluoride (B91410), and oxygen.[4] This reaction can be explosive.[4] Partial hydrolysis yields xenon oxydifluoride (XeOF₂).[4]

Reaction with Fluoride Ion Acceptors (Lewis Acids): XeF₄ acts as a Lewis base and reacts with strong fluoride ion acceptors like antimony pentafluoride (SbF₅) to form ionic compounds containing the [XeF₃]⁺ cation.[1]

Reaction with Metals: this compound can fluorinate metals. For instance, it reacts with platinum to produce platinum tetrafluoride and xenon gas.[1]

Fluorination of Organic Compounds: It can be used to fluorinate aromatic compounds, such as toluene.

Summary of Chemical Reactions
ReactantProductsReaction TypeReference(s)
Water (complete hydrolysis)XeO₃ + Xe + HF + O₂Disproportionation[4]
Water (partial hydrolysis)XeOF₂ + HFHydrolysis[4]
SbF₅ (Lewis acid)[XeF₃]⁺[SbF₆]⁻Lewis acid-base[1]
Platinum (Pt)PtF₄ + XeOxidation-reduction[1]
Excess Xenon (heating)XeF₂Reduction[4]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the direct reaction of xenon and fluorine gases.[2][4]

Materials and Equipment:

  • High-purity xenon gas

  • High-purity fluorine gas

  • Nickel or Monel reaction vessel

  • High-pressure gas handling system

  • Furnace capable of reaching 400 °C

  • Vacuum line

Procedure:

  • Thoroughly clean and passivate the nickel or Monel reaction vessel.

  • Evacuate the vessel to a high vacuum.

  • Introduce a mixture of xenon and fluorine gas into the vessel. A molar ratio of Xe:F₂ of 1:5 is typically used to ensure complete reaction of the xenon.[4]

  • Heat the vessel to 400 °C and maintain this temperature for several hours.[4] The pressure inside the vessel will be approximately 6 atm.[4]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product, solid this compound, can be purified from any unreacted starting materials or byproducts like XeF₂ and XeF₆ by fractional sublimation, as XeF₄ is particularly involatile.[1]

Characterization Methods

NMR spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹⁹F and ¹²⁹Xe NMR can be utilized.

Sample Preparation:

  • Dissolve a small amount of XeF₄ in a suitable solvent, such as anhydrous hydrogen fluoride.[3]

¹⁹F NMR Spectroscopy:

  • The ¹⁹F NMR spectrum will show a chemical shift characteristic of the fluorine atoms bonded to xenon.[3][5]

  • Coupling between the fluorine nuclei and the ¹²⁹Xe isotope (spin I=1/2, natural abundance ~26%) will result in satellite peaks, providing a definitive confirmation of the Xe-F bond. The ¹²⁹Xe-¹⁹F spin-spin coupling constant is a key parameter.[3]

¹²⁹Xe NMR Spectroscopy:

  • The ¹²⁹Xe NMR spectrum will exhibit a single resonance, the chemical shift of which is indicative of the +4 oxidation state of xenon.[6]

Single-crystal X-ray diffraction is used to determine the precise molecular geometry and crystal structure of this compound.

Procedure:

  • Grow a suitable single crystal of XeF₄. This can be achieved through slow sublimation.

  • Mount the crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Solve and refine the crystal structure using appropriate software. The resulting data will provide accurate bond lengths, bond angles, and details of the crystal packing.[7]

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the XeF₄ molecule, which are determined by its symmetry.

Sample Preparation:

  • For IR spectroscopy of the vapor phase, a gas cell with windows transparent to IR radiation (e.g., AgCl) is used.

  • For Raman spectroscopy, a solid sample can be sealed in a capillary tube.[8]

Analysis:

  • The number and activity (IR or Raman active) of the vibrational modes are predicted by group theory based on the D₄h point group of the square planar XeF₄ molecule.[5]

  • The experimental spectra can be compared to the theoretical predictions to confirm the molecular structure.

Safety and Handling

This compound is a hazardous substance that must be handled with extreme care in a well-ventilated fume hood.[9][10]

  • Toxicity: It is highly toxic and corrosive. Inhalation or contact with skin and eyes can cause severe burns.[9]

  • Reactivity: It is a strong oxidizing and fluorinating agent that can react violently with water, organic materials, and reducing agents.[4][11]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[10][11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container made of a resistant material like nickel or Monel.[10]

Visualizations

Molecular Structure and VSEPR Theory

G Figure 1. VSEPR Model of this compound cluster_0 Lewis Structure cluster_1 Electron Geometry (Octahedral) cluster_2 Molecular Geometry (Square Planar) Xe Xe F1 F Xe->F1 F2 F Xe->F2 F3 F Xe->F3 F4 F Xe->F4 LP1 .. LP2 .. Xe_geom F1_geom Xe_geom->F1_geom F2_geom Xe_geom->F2_geom F3_geom Xe_geom->F3_geom F4_geom Xe_geom->F4_geom LP1_geom Xe_geom->LP1_geom LP2_geom Xe_geom->LP2_geom Xe_mol Xe F1_mol F Xe_mol->F1_mol F2_mol F Xe_mol->F2_mol F3_mol F Xe_mol->F3_mol F4_mol F Xe_mol->F4_mol Lewis Lewis Structure (2 Lone Pairs, 4 Bonding Pairs) Electron Electron Geometry (Octahedral) Lewis->Electron VSEPR Theory Molecular Molecular Geometry (Square Planar) Electron->Molecular Lone pairs are invisible in molecular geometry

Caption: VSEPR model of this compound.

Synthesis and Purification Workflow

G Figure 2. Synthesis and Purification of XeF4 cluster_synthesis Synthesis cluster_purification Purification Reactants Xe(g) + F2(g) (1:5 molar ratio) Conditions Nickel Vessel 400 °C, 6 atm Reactants->Conditions Product_mix Crude Product (XeF4(s), XeF2(s), XeF6(s), excess F2(g)) Conditions->Product_mix Sublimation Fractional Sublimation Product_mix->Sublimation Pure_XeF4 Pure XeF4(s) Sublimation->Pure_XeF4 Collect solid Byproducts Volatile Byproducts (XeF2, XeF6, F2) Sublimation->Byproducts Remove volatiles G Figure 3. Hydrolysis of this compound cluster_partial Partial Hydrolysis cluster_complete Complete Hydrolysis (Disproportionation) XeF4 XeF4 (this compound) XeOF2 XeOF2 (Xenon Oxydifluoride) XeF4->XeOF2 + H2O (limited) XeO3 XeO3 (Xenon Trioxide) (Explosive) XeF4->XeO3 + H2O (excess) HF_partial HF (Hydrogen Fluoride) XeOF2->HF_partial Xe_gas Xe (Xenon Gas) XeO3->Xe_gas HF_complete HF (Hydrogen Fluoride) XeO3->HF_complete O2 O2 (Oxygen Gas) XeO3->O2

References

An In-depth Technical Guide to the Electronic Structure and Bonding in Xenon Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electronic structure, bonding, and molecular properties of xenon tetrafluoride (XeF4), a landmark compound in the chemistry of noble gases. Since its synthesis in 1962, XeF4 has been a key subject for testing and refining models of chemical bonding, particularly for hypervalent molecules. This document consolidates theoretical frameworks with experimental data to offer a detailed understanding of this unique molecule.

Synthesis and Physical Properties

This compound is a colorless, crystalline solid at room temperature that sublimes at 117 °C.[1][2] It was first synthesized by the direct reaction of xenon and fluorine gas.[3]

Experimental Protocol: Synthesis

A common laboratory-scale synthesis of this compound involves the following procedure:

  • A mixture of xenon and fluorine gas, in a molar ratio of approximately 1:5, is introduced into a sealed and passivated nickel vessel.[4][5] Nickel is used for its resistance to fluorine gas at high temperatures.[1]

  • The vessel is heated to 400 °C and maintained at this temperature for several hours to allow the reaction to proceed.[3][4] The system is kept under approximately 6 atmospheres of pressure.[4]

  • The reaction is exothermic, releasing 251 kJ/mol.[1][6] Xe + 2F₂ → XeF₄

  • After the reaction period, the vessel is rapidly cooled to room temperature, causing the XeF4 product to deposit as solid crystals.[3]

  • Purification can be achieved through fractional sublimation to remove more volatile impurities like XeF2 or residual reactants.[1]

Molecular Geometry and VSEPR Theory

The molecular shape of XeF4 was determined experimentally by techniques including NMR spectroscopy, X-ray crystallography, and neutron diffraction, all confirming a square planar geometry.[1][6] This structure can be accurately predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.

The central xenon atom in XeF4 has eight valence electrons. Each of the four fluorine atoms contributes one electron for a single bond, adding four electrons to xenon's valence shell for a total of 12 electrons, or six electron pairs, surrounding the central atom.[7][8] These six electron pairs consist of four bonding pairs (Xe-F bonds) and two lone pairs.[7][9]

According to VSEPR theory, these six electron pairs arrange themselves in an octahedral geometry to minimize electrostatic repulsion.[2][7] To minimize the stronger lone pair-lone pair repulsions, the two lone pairs occupy axial positions opposite each other (180° apart), forcing the four fluorine atoms into the equatorial plane.[7][10][11] This arrangement results in a square planar molecular geometry with D4h symmetry.[12][13]

VSEPR_Logic A Start: Analyze XeF4 B Step 1: Count Valence Electrons Xe = 8 4 x F = 4 x 7 = 28 Total = 36 A->B C Step 2: Determine Central Atom Xenon (less electronegative) B->C D Step 3: Draw Lewis Structure 4 single bonds to F, 2 lone pairs on Xe C->D E Step 4: Count Electron Domains on Xe 4 Bonding Pairs + 2 Lone Pairs = 6 Domains D->E F Step 5: Predict Electron Geometry 6 Domains -> Octahedral E->F G Step 6: Account for Lone Pairs AX4E2 Configuration F->G H Step 7: Predict Molecular Geometry Lone pairs occupy axial positions to minimize repulsion. Result: Square Planar G->H

Caption: VSEPR theory workflow for predicting the geometry of XeF4.

Bonding Theories

The nature of the bonding in XeF4 can be described by two primary models: Valence Bond Theory (via orbital hybridization) and Molecular Orbital Theory.

Valence Bond Theory and Hybridization

In the framework of Valence Bond Theory, the formation of four Xe-F bonds and the accommodation of two lone pairs is explained by the concept of orbital hybridization. The central xenon atom undergoes sp³d² hybridization .[10][14][15]

The process can be visualized as follows:

  • Ground State: The valence electron configuration of a ground-state xenon atom is 5s²5p⁶.

  • Promotion: To form four bonds, four unpaired electrons are required. This is achieved by promoting two electrons from the filled 5p orbitals to the empty 5d orbitals.[10][16][17] The resulting excited state configuration is 5s²5p⁴5d².

  • Hybridization: The one 5s, three 5p, and two 5d orbitals of the xenon atom mix to form six equivalent sp³d² hybrid orbitals.[4][14] These six orbitals are directed towards the vertices of an octahedron.

  • Bond Formation: Four of the sp³d² hybrid orbitals, each containing a single electron, overlap with the 2p orbital of a fluorine atom to form four Xe-F sigma (σ) bonds. The remaining two sp³d² hybrid orbitals each contain a pair of electrons and constitute the two lone pairs.[14][16]

Caption: Orbital hybridization scheme for xenon in XeF4.
Molecular Orbital (MO) Theory

A more refined description that avoids the controversial involvement of d-orbitals for main group elements is provided by Molecular Orbital (MO) theory. In this model, the valence orbitals of the central Xe atom (5s and 5p) combine with Symmetry-Adapted Linear Combinations (SALCs) of the fluorine 2p orbitals.

The key interactions for the formation of the four sigma bonds are:

  • The Xenon 5s orbital (A1g symmetry) combines with a fluorine SALC of the same symmetry to form a bonding (σ) and an antibonding (σ*) molecular orbital.

  • The Xenon 5p orbitals (px and py, having Eu symmetry) combine with two fluorine SALCs of Eu symmetry, forming a pair of degenerate bonding (σ) and antibonding (σ*) molecular orbitals.

  • The Xenon 5pz orbital (A2u symmetry) is non-bonding with respect to sigma interactions as there is no corresponding fluorine SALC with the correct symmetry.

  • A fluorine SALC with B1g symmetry is also non-bonding for the same reason.

The 36 valence electrons fill these molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically one of the non-bonding orbitals. This model successfully describes the bonding in XeF4 without invoking d-orbital participation, aligning better with modern computational studies.

MO_Diagram cluster_Xe Xe Atomic Orbitals cluster_F F4 SALCs (σ) cluster_MO XeF4 Molecular Orbitals (σ) Xe_5p 5p (eu, a2u) Xe_5s 5s (a1g) MO_eu_star eu* (antibonding) Xe_5p->MO_eu_star MO_eu eu (bonding) Xe_5p->MO_eu MO_a1g_star a1g* (antibonding) Xe_5s->MO_a1g_star MO_a1g a1g (bonding) Xe_5s->MO_a1g F_b1g b1g F_eu eu F_a1g a1g F_eu->MO_eu_star F_eu->MO_eu F_a1g->MO_a1g_star F_a1g->MO_a1g MO_a2u a2u (non-bonding) MO_b1g b1g (non-bonding)

Caption: Qualitative MO diagram for the σ-bonding in XeF4.

Experimental Data and Characterization

Structural Parameters

The precise geometry of XeF4 has been determined by diffraction methods. The key structural parameters are summarized below.

ParameterValue (X-ray Crystallography)Value (Neutron Diffraction)Citation(s)
Xe-F Bond Length 1.92 ± 0.03 Å1.953 Å (r₀ = 1.935 Å)[18],[6][12]
F-Xe-F Bond Angle 90° / 180°90° / 180°[11][17]
Molecular Geometry Square PlanarSquare Planar[1][6]
Point Group D4hD4h[12][13]

Experimental Protocol: Single-Crystal X-ray Crystallography (Representative)

  • Crystallization: A high-quality single crystal of XeF4 is grown, typically by slow sublimation in a sealed capillary tube.

  • Mounting: The crystal is mounted on a goniometer head in a cryostream (low-temperature nitrogen gas) to prevent sublimation and protect it from atmospheric moisture.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. A detector (e.g., a CCD or CMOS detector) records the positions and intensities of the diffracted X-ray beams.[13]

  • Structure Solution: The diffraction pattern is computationally analyzed. The phases of the diffracted waves are determined (the "phase problem"), which allows for the calculation of an electron density map of the crystal's unit cell.[13]

  • Refinement: An atomic model is built into the electron density map. The positions and thermal displacement parameters of the xenon and fluorine atoms are adjusted (refined) to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[13]

Vibrational Spectroscopy

Vibrational spectroscopy (Infrared and Raman) is a powerful tool for confirming the D4h structure of XeF4. For a molecule with a center of inversion, such as XeF4, the rule of mutual exclusion applies: vibrational modes that are Raman-active are IR-inactive, and vice-versa.[10] The observed spectra are fully consistent with this rule and the predictions for a D4h molecule.[14]

Vibrational ModeSymmetryFrequency (cm⁻¹)ActivityDescriptionCitation(s)
ν₁A1g554 (solid), 543 (vapor)RamanSymmetric Xe-F Stretch[1][14][19]
ν₂A2u291 (vapor)IROut-of-plane Bend[1][14][19]
ν₃B1g524 (solid)RamanAsymmetric Xe-F Stretch[14]
ν₄B2g218 (solid)RamanIn-plane Bend[14]
ν₅B2u221 (vapor, uncertain)Inactive-[1][19]
ν₆Eu586 (vapor)IRDegenerate Stretch[1][14][19]
ν₇Eu161 (vapor), 123 (vapor)IRDegenerate Bend[1][14][19]

Experimental Protocol: Vibrational Spectroscopy

  • Infrared (IR) Spectroscopy: To obtain the vapor-phase IR spectrum, XeF4 is introduced into a specialized 10-cm or 60-cm gas cell made of nickel to resist corrosion.[19] The windows of the cell must be transparent to the far-IR region, such as silver chloride (AgCl) or polyethylene. The spectrum is then recorded using a spectrophotometer equipped for the far-IR range, like a Perkin-Elmer 301 or a Beckman IR-7 with a CsI prism.[19]

  • Raman Spectroscopy: For the Raman spectrum, a solid, single crystal of XeF4 is required.[19] The crystal is grown in a sealed quartz tube. The spectrum is obtained by irradiating the crystal with a monochromatic laser source and analyzing the scattered light with a photoelectric instrument, such as a Cary 81 spectrophotometer, equipped with a lens system designed for solid samples.[19]

Conclusion

This compound is a canonical example of a hypervalent molecule whose structure and bonding are well-described by established chemical theories. VSEPR theory accurately predicts its square planar geometry, a result of minimizing repulsion between four bonding pairs and two lone pairs in an octahedral arrangement. While Valence Bond theory employs sp³d² hybridization to explain the formation of six electron domains, modern Molecular Orbital theory provides a more nuanced description involving combinations of xenon's 5s and 5p orbitals with fluorine group orbitals, obviating the need for d-orbital participation. This theoretical framework is robustly supported by extensive experimental data from X-ray and neutron diffraction, as well as IR and Raman spectroscopy, which confirm the molecule's D4h symmetry and provide precise structural and vibrational parameters.

References

An In-depth Technical Guide to the Thermodynamic Properties of Xenon Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon tetrafluoride (XeF₄) holds a significant place in the history of chemistry as one of the first noble gas compounds to be synthesized, challenging the long-held belief of their inertness. As a powerful fluorinating agent and a precursor in the synthesis of other xenon compounds, a thorough understanding of its thermodynamic properties is crucial for its application in various fields, including materials science and as a potential component in specialized synthesis pathways relevant to drug development. This technical guide provides a comprehensive overview of the core thermodynamic properties of XeF₄, detailing experimental methodologies and presenting quantitative data in a clear, accessible format.

Core Thermodynamic Properties of this compound

The thermodynamic stability and reactivity of this compound are characterized by several key parameters. These values have been determined through various experimental techniques, with adiabatic calorimetry being a primary method for heat capacity and entropy measurements.

Summary of Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound in its solid and gaseous states at standard conditions (298.15 K and 1 atm, unless otherwise noted).

Table 1: Standard Thermodynamic Properties of Solid XeF₄ at 298.15 K

Thermodynamic PropertySymbolValueUnits
Standard Enthalpy of FormationΔH°f-251.00[1]kJ/mol
Standard Molar Entropy167.00 ± 0.17[2]J/(mol·K)
Molar Heat Capacity (constant pressure)Cₚ°118.39 ± 0.12[2]J/(mol·K)
Standard Gibbs Free Energy of FormationΔG°f-145.48 ± 0.88[3]kJ/mol
Enthalpy Function(H° - H°₀)/T77.24 ± 0.08[2]J/(mol·K)
Gibbs Energy Function(G° - H°₀)/T-89.76 ± 0.09[2]J/(mol·K)

Table 2: Thermodynamic Properties of Gaseous XeF₄ at 298.15 K

Thermodynamic PropertySymbolValueUnits
Standard Enthalpy of FormationΔH°f-201.39 ± 0.90 (at 0 K)[2][3]kJ/mol
Standard Molar Entropy323.2 ± 2.0[2][3]J/(mol·K)
Standard Gibbs Free Energy of FormationΔG°f-131.36 ± 0.91[3]kJ/mol
Standard Entropy of FormationΔS°f-250.97 ± 0.40[2][3]J/(mol·K)

Table 3: Other Relevant Thermodynamic and Physical Properties

PropertyValueUnits
Sublimation Enthalpy64[1]kJ/mol
Sublimation Temperature117[1]°C
Triple Point Temperature390.25 ± 0.05[4]K
Vapor Pressure at 25 °C3.8[5][6]mm Hg
Density (solid at 25 °C)4.040[1]g/cm³

Experimental Protocols

The accurate determination of the thermodynamic properties of a reactive compound like this compound requires meticulous experimental procedures. The following sections detail the methodologies employed in key experiments.

Synthesis and Purification of this compound

A high-purity sample is essential for accurate thermodynamic measurements. The synthesis and purification of XeF₄ typically involve the direct reaction of xenon and fluorine gases, followed by a purification process to remove other xenon fluorides.

The general workflow for the preparation of a pure XeF₄ sample suitable for calorimetry is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification Xe Xenon (99.99% pure) Reactor Monel Reaction Vessel Xe->Reactor F2 Fluorine (99.9% pure) F2->Reactor Reaction Direct Reaction (355°C, 42h) Reactor->Reaction Crude Crude Product (XeF₂, XeF₄, XeF₆) Reaction->Crude Remove_XeF6 Exposure to NaF (removes XeF₆) Crude->Remove_XeF6 Remove_XeF2 Fractional Sublimation (removes XeF₂) Remove_XeF6->Remove_XeF2 Pure_XeF4 Pure XeF₄ Solid Remove_XeF2->Pure_XeF4

Caption: Workflow for the synthesis and purification of this compound.

The synthesis involves heating a mixture of high-purity xenon and fluorine in a corrosion-resistant Monel vessel. The initial product is a mixture of xenon difluoride (XeF₂), this compound (XeF₄), and xenon hexafluoride (XeF₆). The bulk of the more volatile XeF₆ is removed by reaction with sodium fluoride (B91410) (NaF). The remaining XeF₂ is then separated from XeF₄ by fractional sublimation, exploiting the difference in their vapor pressures.[3]

Adiabatic Calorimetry for Heat Capacity Measurement

The heat capacity of this compound was precisely determined using adiabatic calorimetry over a temperature range of 5 to 350 K.[2][3]

The experimental setup and procedure can be summarized as follows:

G cluster_setup Experimental Setup cluster_procedure Measurement Procedure Sample Pure XeF₄ Sample (65.948 g) Load Load Sample into Calorimeter Sample->Load Calorimeter OFHC Copper Calorimeter Thermometry Platinum Resistance Thermometer Calorimeter->Thermometry Heater Evanohm Heater Calorimeter->Heater Cool Cool to 5 K He Helium Gas (for thermal equilibrium) He->Load Load->Calorimeter Heat Introduce Electrical Energy Pulse Cool->Heat Measure_T Measure Temperature Rise (ΔT) Heat->Measure_T Precise Time & Energy Measurement Calculate_Cp Calculate Heat Capacity (Cₚ) Measure_T->Calculate_Cp

Caption: Workflow for adiabatic calorimetry of this compound.

A known mass of purified this compound was sublimed into an oxygen-free high-conductivity (OFHC) copper calorimeter.[3] A small amount of helium gas was added to promote thermal equilibrium.[3] The calorimeter was then cooled to the starting temperature of 5 K. The temperature of the calorimeter was measured using a platinum resistance thermometer. Electrical energy was introduced in discrete pulses using an Evanohm heater, and the resulting temperature increase was carefully measured.[3] The heat capacity at a given temperature is then calculated from the amount of electrical energy supplied and the measured temperature change. The heat capacity of the empty calorimeter was determined in a separate series of measurements and subtracted from the total to obtain the heat capacity of the XeF₄ sample.[3]

Vapor Pressure Measurement

Vapor pressure data is crucial for understanding the phase behavior of XeF₄ and for deriving other thermodynamic properties like the enthalpy of sublimation. The vapor pressure of this compound has been measured using a diaphragm-type pressure transducer.[4] This method is suitable for reactive compounds as it isolates the pressure gauge from the corrosive substance. The experimental results for the vapor pressure of solid XeF₄ between 275 K and its triple point at 390.25 K are represented by the following equation[4]:

log P(mm) = - (3226.21 / T) - 0.43434 log T + 12.301738

where P is the pressure in millimeters of mercury and T is the absolute temperature in Kelvin.

Conclusion

The thermodynamic properties of this compound have been well-characterized through careful and precise experimental work. The data presented in this guide, particularly the standard enthalpy of formation, entropy, and heat capacity, provide a solid foundation for understanding the stability, reactivity, and potential applications of this unique noble gas compound. The detailed experimental protocols offer insight into the rigorous methods required to handle and study such reactive materials, providing valuable information for researchers working in inorganic synthesis, materials science, and other advanced scientific disciplines.

References

The Dawn of Noble Gas Chemistry: A Technical Guide to the Early Breakthroughs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

For decades, the noble gases were considered the epitome of chemical inertness, their complete valence shells seemingly precluding the formation of stable compounds. This long-held doctrine was shattered in 1962 with the groundbreaking synthesis of the first noble gas compound, an event that opened a new and exciting frontier in chemistry. This technical guide provides an in-depth exploration of the seminal early studies that established the field of noble gas chemistry, focusing on the core experimental work, quantitative data, and the logical progression of discovery.

The Paradigm Shift: Bartlett's Synthesis of a Xenon Compound

The journey into noble gas chemistry began with a crucial observation by Neil Bartlett. While studying the powerful oxidizing agent platinum hexafluoride (PtF₆), he successfully synthesized dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻). Bartlett astutely noted that the first ionization potential of molecular oxygen (O₂) was very similar to that of xenon (Xe). This led him to hypothesize that PtF₆ might also be capable of oxidizing xenon.

In a landmark experiment conducted in March 1962, Bartlett combined the red vapor of platinum hexafluoride with the colorless gas xenon at room temperature. An immediate reaction occurred, yielding an orange-yellow solid precipitate, the first compound of a noble gas. Initially, the compound was formulated as xenon hexafluoroplatinate (Xe⁺[PtF₆]⁻). However, subsequent studies revealed a more complex structure, likely a mixture of [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.

Experimental Protocol: Synthesis of Xenon Hexafluoroplatinate

The pioneering experiment was elegant in its simplicity.

Reactants:

  • Xenon (Xe) gas

  • Platinum hexafluoride (PtF₆) gas

Apparatus:

  • A glass apparatus consisting of two adjoining containers separated by a break-seal.

Procedure:

  • One container was filled with platinum hexafluoride, a red gas.

  • The adjoining container was filled with xenon, a colorless gas.

  • The seal separating the two gases was broken, allowing them to mix.

  • The reaction proceeded spontaneously at room temperature.

Observation:

  • Upon mixing, an orange-yellow solid immediately precipitated.

The Floodgates Open: Synthesis of Binary Xenon Fluorides

Bartlett's discovery spurred a flurry of research, and within months, other chemists successfully synthesized binary fluorides of xenon. These studies provided the first concrete quantitative data on the nature of bonding in noble gas compounds.

Xenon Difluoride (XeF₂)

In early 1962, Rudolf Hoppe at the University of Münster, Germany, likely synthesized xenon difluoride by reacting a mixture of fluorine and xenon gases in an electrical discharge. Almost simultaneously, Chernick and his colleagues at Argonne National Laboratory reported its synthesis via the photochemical reaction of xenon and fluorine.

Experimental Protocol: Synthesis of Xenon Difluoride (Photochemical Method)

Reactants:

  • Xenon (Xe) gas

  • Fluorine (F₂) gas

Apparatus:

  • A sealed nickel or transparent alumina (B75360) vessel.

  • An ultraviolet (UV) light source.

Procedure:

  • A mixture of xenon and fluorine gas, typically in a 2:1 molar ratio, is introduced into the reaction vessel.

  • The vessel is irradiated with UV light at room temperature.

  • The product, solid xenon difluoride, is purified by fractional distillation or selective condensation.

Xenon Tetrafluoride (XeF₄)

Following the synthesis of XeF₂, researchers at Argonne National Laboratory, including Claassen, Selig, and Malm, reported the synthesis of this compound in 1962.

Experimental Protocol: Synthesis of this compound

Reactants:

  • Xenon (Xe) gas

  • Fluorine (F₂) gas

Apparatus:

  • A sealed nickel vessel.

Procedure:

  • A mixture of xenon and fluorine gas, in a molar ratio of approximately 1:5, is heated in a sealed nickel container to 400 °C.

  • The pressure is maintained at around 6 atmospheres.

  • The product, solid this compound, is collected after cooling.

Xenon Hexafluoride (XeF₆)

The synthesis of xenon hexafluoride was also achieved in 1962, requiring more forcing conditions than the other xenon fluorides.

Experimental Protocol: Synthesis of Xenon Hexafluoride

Reactants:

  • Xenon (Xe) gas

  • Fluorine (F₂) gas

Apparatus:

  • A sealed nickel or Monel vessel.

Procedure:

  • A mixture of xenon and a large excess of fluorine gas (typically a 1:20 molar ratio) is heated to temperatures between 250 and 300 °C.

  • High pressure, in the range of 50-60 atmospheres, is applied.

  • The product, solid xenon hexafluoride, is recovered.

Early Studies on Krypton Compounds

The reactivity of krypton, with its higher ionization potential compared to xenon, was investigated following the successes with xenon. In 1963, the synthesis of krypton difluoride (KrF₂) was reported by a group at the Argonne National Laboratory.

Experimental Protocol: Synthesis of Krypton Difluoride

Reactants:

  • Krypton (Kr) gas

  • Fluorine (F₂) gas

Apparatus:

  • A sealed quartz vessel.

Procedure:

  • A mixture of krypton and fluorine gas is cooled to -196 °C (liquid nitrogen temperature).

  • The mixture is subjected to an electrical discharge or irradiation with ultraviolet light.

  • The product, solid krypton difluoride, is formed.

Quantitative Data from Early Studies

The initial studies on noble gas compounds provided crucial quantitative data that allowed for the first understanding of their structure and bonding.

Ionization Potentials of Noble Gases

The first ionization potential was a key parameter that guided the initial synthetic attempts.

Noble GasFirst Ionization Potential (kJ/mol)
Helium2372.3
Neon2080.7
Argon1520.6
Krypton1350.8
Xenon1170.4
Radon1037

For comparison, the first ionization potential of molecular oxygen (O₂) is 1165 kJ/mol.

Structural Data from X-ray Crystallography

Early X-ray diffraction studies provided the first insights into the molecular geometry of these novel compounds.

CompoundMolecular GeometryBond Length (pm)Bond Angle (°)Year of Determination
Xenon Difluoride (XeF₂)Linear197.71801963
This compound (XeF₄)Square Planar195.3901963
Spectroscopic Data from ¹⁹F NMR

Fluorine-19 Nuclear Magnetic Resonance (NMR) spectroscopy was a powerful tool for characterizing the newly synthesized xenon fluorides in the liquid state. The following chemical shifts were reported in a seminal 1963 study by Brown, Whipple, and Verdier, referenced to CCl₃F.

Compound¹⁹F Chemical Shift (ppm)
Xenon Difluoride (XeF₂)-177.5
This compound (XeF₄)-23.5
Xenon Hexafluoride (XeF₆)+55.0

Visualizing the Dawn of a New Field

The logical progression from theoretical prediction to experimental verification and the general workflow for these early discoveries can be visualized as follows:

Logical_Progression cluster_0 Initial Hypothesis cluster_1 Experimental Verification Observation Observation: PtF₆ oxidizes O₂ to O₂⁺[PtF₆]⁻ Data Data Point: Ionization Potential of O₂ ≈ Ionization Potential of Xe Observation->Data Hypothesis Hypothesis: PtF₆ can oxidize Xenon Data->Hypothesis Experiment Experiment: Mix Xe and PtF₆ at room temperature Hypothesis->Experiment Result Result: Formation of an orange-yellow solid Experiment->Result Experimental_Workflow Start Reactant Preparation (Noble Gas and Fluorinating Agent) Reaction Reaction (Heat, UV, or Electrical Discharge) Start->Reaction Isolation Product Isolation (Condensation/Distillation) Reaction->Isolation Characterization Characterization Isolation->Characterization Analysis Structural & Spectroscopic Analysis (X-ray, NMR) Characterization->Analysis

The Dawn of Noble Gas Chemistry: A Technical Guide to Neil Bartlett's Discovery of Xenon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal work of Neil Bartlett, which led to the synthesis of the first noble gas compound and irrevocably altered the landscape of modern chemistry. This document details the experimental protocols, presents the critical quantitative data, and visualizes the logical and experimental workflows that culminated in this landmark discovery.

Introduction: Overturning a Chemical Dogma

For much of the history of chemistry, the elements of Group 18 of the periodic table—the noble gases—were considered to be chemically inert.[1][2] This inertness was a cornerstone of chemical bonding theories, which were partly based on the stability of the filled electron shells of these elements.[3] However, in 1962, Neil Bartlett, then at the University of British Columbia, conducted a groundbreaking experiment that challenged this long-held belief.[4] He demonstrated that xenon, a noble gas, could indeed form a stable chemical compound.[4] This discovery opened up an entirely new field of research, noble gas chemistry, and fundamentally reshaped our understanding of chemical bonding.[1]

The Precursor Experiment: The Synthesis of Dioxygenyl Hexafluoroplatinate (O₂PtF₆)

The path to xenon's reactivity began with an astute observation during Bartlett's work with platinum fluoride (B91410) compounds. He had synthesized a red solid, which he identified as dioxygenyl hexafluoroplatinate, O₂⁺[PtF₆]⁻.[5] This was a remarkable finding in itself, as it demonstrated that platinum hexafluoride (PtF₆) was a powerful enough oxidizing agent to remove an electron from the oxygen molecule (O₂).[6]

Experimental Protocol for the Synthesis of O₂PtF₆

While detailed protocols from Bartlett's original experiments are not extensively published in secondary sources, the synthesis can be described as follows based on available information:

  • Reactant Preparation : Gaseous oxygen (O₂) and platinum hexafluoride (PtF₆) vapor were used as the primary reactants. PtF₆ is a deep red, highly reactive gas.[2]

  • Reaction Setup : The reaction was carried out in a glass apparatus where the two gases could be mixed.

  • Reaction Execution : Upon mixing, an immediate reaction occurred at room temperature, resulting in the formation of a red solid product.[5]

  • Product Isolation : The solid product, dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻), was isolated for further study.

The Logical Leap: From Oxygen to Xenon

Bartlett's crucial insight came from comparing the ionization potential of molecular oxygen with that of xenon. He noted that the first ionization potential of O₂ (1175 kJ mol⁻¹) was very close to that of xenon (1170 kJ mol⁻¹).[7][8] This similarity led him to hypothesize that if PtF₆ could oxidize O₂, it should also be capable of oxidizing xenon.[6]

logical_pathway cluster_observation Observation & Known Data cluster_hypothesis Hypothesis Formulation cluster_experiment Experimental Design O2_reaction PtF₆ + O₂ → O₂⁺[PtF₆]⁻ (Red Solid) Analogy IP(O₂) ≈ IP(Xe) O2_reaction->Analogy O2_IP Ionization Potential of O₂: 1175 kJ/mol O2_IP->Analogy Xe_IP Ionization Potential of Xe: 1170 kJ/mol Xe_IP->Analogy Hypothesis If PtF₆ can oxidize O₂, then it should oxidize Xe. Analogy->Hypothesis Experiment React Xenon Gas with Platinum Hexafluoride Vapor Hypothesis->Experiment

Diagram 1: Logical pathway leading to the first xenon compound experiment.

The Landmark Experiment: The Synthesis of Xenon Hexafluoroplatinate

On March 23, 1962, Neil Bartlett conducted the experiment that would make chemical history.[3] He mixed xenon gas with the vapor of platinum hexafluoride, leading to the immediate formation of an orange-yellow solid.[9]

Experimental Protocol for the Synthesis of the First Xenon Compound

The following protocol is a reconstruction based on Bartlett's published accounts and subsequent analyses of his work:

  • Apparatus : A simple glass apparatus was constructed, consisting of two adjoining containers separated by a breakable seal.[2]

  • Reactant Placement : One container held platinum hexafluoride (PtF₆) as a red vapor, while the adjoining container was filled with colorless xenon (Xe) gas.[2]

  • Reaction Initiation : The seal between the two containers was broken, allowing the gases to mix at room temperature.[2][9]

  • Observation : An immediate reaction was observed, with an orange-yellow solid precipitating out of the gas phase.[2]

  • Product Characterization : The resulting solid was found to be insoluble in carbon tetrachloride and had a negligible vapor pressure at room temperature.[10] It was initially formulated as xenon hexafluoroplatinate, Xe⁺[PtF₆]⁻.[4]

experimental_workflow start Start prep_apparatus Prepare Glass Apparatus (Two adjoining chambers with a breakable seal) start->prep_apparatus load_ptf6 Load PtF₆ Vapor (Red Gas) into Chamber 1 prep_apparatus->load_ptf6 load_xe Load Xenon Gas (Colorless Gas) into Chamber 2 prep_apparatus->load_xe break_seal Break Seal Between Chambers load_ptf6->break_seal load_xe->break_seal mix_gases Allow Gases to Mix at Room Temperature break_seal->mix_gases observe Observe Immediate Reaction mix_gases->observe precipitate Formation of an Orange-Yellow Solid Precipitate observe->precipitate isolate Isolate and Characterize the Product precipitate->isolate end End isolate->end

Diagram 2: Experimental workflow for the synthesis of the first xenon compound.

Data Presentation

The discovery was underpinned by key quantitative data that provided the logical foundation for the experiment.

Table 1: Comparative Ionization Potentials
SpeciesFirst Ionization Potential (kJ/mol)
Molecular Oxygen (O₂)1175[7]
Xenon (Xe)1170[7][8]
Table 2: Properties of Reactants and Product
SubstanceFormulaAppearanceState at STP
XenonXeColorlessGas
Platinum HexafluoridePtF₆Deep RedGas/Volatile Solid
"Xenon Hexafluoroplatinate"XePtF₆ (initial formulation)Orange-YellowSolid[9]

Product Characterization and Evolving Understanding

Bartlett's initial publication from a "tensimetric titration" of xenon with platinum hexafluoride indicated the formation of a 1:1 compound, which he formulated as Xe⁺[PtF₆]⁻.[10] The product was an orange-yellow solid with a negligible vapor pressure at room temperature.[10] It was also found to sublime in a vacuum when heated and to hydrolyze rapidly in the presence of water vapor.[9]

Subsequent research, however, revealed that the product was likely a more complex mixture of salts.[7] The initial formulation of a simple Xe⁺ cation, which would be a radical, was questioned.[7] Later studies suggested that the product probably contained other species such as [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.[5][7] Despite the evolving understanding of the product's exact composition, Bartlett's fundamental discovery that xenon could undergo chemical reactions remained undisputed.

Conclusion: A New Chapter in Chemistry

Neil Bartlett's synthesis of the first xenon compound was a pivotal moment in the history of chemistry. His logical deduction, based on the analogous ionization potentials of oxygen and xenon, and his elegant experimental execution, overturned the long-held dogma of noble gas inertness.[1][6] This discovery not only opened the door to the rich and varied chemistry of xenon and other noble gases but also had a profound impact on the theoretical understanding of chemical bonding. The work continues to be celebrated as a classic example of scientific inquiry and discovery.

References

An In-depth Technical Guide to the Crystal Structure of Solid Xenon Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide offers a detailed examination of the solid-state structure of xenon tetrafluoride (XeF₄), a landmark compound in the field of noble gas chemistry. The content synthesizes crystallographic data from key X-ray and neutron diffraction studies to provide a comprehensive overview of its molecular and crystal structure.

Executive Summary

This compound is a colorless crystalline solid that sublimes at 117 °C.[1] First synthesized in 1962, its structure was a pivotal confirmation of the ability of noble gases to form stable chemical compounds. Structural analysis has confirmed that the XeF₄ molecule possesses a square planar geometry, a finding consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory.[1][2][3] In the solid state, these discrete square planar molecules are arranged in a monoclinic crystal lattice. The definitive determination of its structure was achieved through a combination of single-crystal X-ray and neutron diffraction experiments.[1][2][4]

Molecular Geometry and Electronic Structure

In accordance with VSEPR theory, the central xenon atom in XeF₄ is surrounded by six electron pairs: four bonding pairs and two lone pairs.[1][3] To minimize electrostatic repulsion, these lone pairs occupy positions axial to the plane of the molecule, resulting in a square planar arrangement of the four fluorine atoms around the central xenon atom.[1][3] This molecular configuration gives XeF₄ a point group symmetry of D₄h and results in a non-polar molecule with a zero dipole moment.[1][3]

Crystallographic Data

Solid XeF₄ crystallizes in the monoclinic system. The structure consists of a molecular packing of these square-planar molecules.[5][6] The crystallographic parameters have been precisely determined and are summarized below. Neutron diffraction studies were particularly crucial for accurately determining the positions of the fluorine atoms.[4][7]

Table 1: Crystal Data for Solid this compound

ParameterValueReference
Crystal SystemMonoclinic[5][6]
Space GroupP2₁/n (an alternative setting of P2₁/c, No. 14)[5]
Lattice Parametersa = 5.050 Å, b = 5.922 Å, c = 5.771 Å[5]
α = 90°, β = 99.6°, γ = 90°[5]
Unit Cell Volume170.1 ų[5]
Molecules per Cell (Z)2[5]
Calculated Density4.04 g/cm³[5]

Table 2: Key Molecular Dimensions from Neutron Diffraction Data

ParameterValueReference
Xe-F Bond Length1.953 (± 0.002) Å[4]
F-Xe-F Bond Angle90.0 (± 0.1) °[4]

Experimental Protocols

The elucidation of the XeF₄ crystal structure hinged on the successful synthesis of high-quality single crystals and their subsequent analysis by diffraction methods.

Synthesis and Crystallization

The synthesis of this compound is a direct combination of the elements under controlled conditions.

  • Reaction: A mixture of xenon and fluorine gas, typically in a 1:5 molar ratio, is heated in a nickel vessel to 400 °C.[2] Nickel is used for the container as it forms a passivating layer of nickel fluoride (B91410) on its surface, which prevents further reaction.[2]

  • Purification and Crystal Growth: The crude solid product is purified and single crystals suitable for diffraction are grown by slow sublimation under vacuum.[5] The solid is placed in a sealed vessel (e.g., a Pyrex or quartz capillary) and a temperature gradient is established, causing the XeF₄ to sublime and deposit as well-formed crystals in the cooler zone.[5]

G cluster_synthesis Synthesis cluster_purification Crystal Growth A Mix Xe & F₂ Gas (1:5 ratio) B Heat to 400°C in Nickel Vessel A->B C Formation of crude solid XeF₄ B->C D Transfer crude solid to sealed quartz tube C->D Product Transfer E Sublimation under Vacuum Gradient D->E F Deposition of Single Crystals E->F

Caption: Experimental workflow for the synthesis and crystallization of XeF₄.

Structure Determination by Diffraction

A dual-technique approach using both X-ray and neutron diffraction was essential for a complete structural model.

  • X-ray Diffraction: This technique is sensitive to electron density, making it excellent for accurately determining the position of the electron-rich xenon atom.[5]

  • Neutron Diffraction: Neutrons are scattered by atomic nuclei. This makes the technique highly effective for locating light atoms like fluorine in the presence of a heavy atom like xenon, leading to precise bond lengths and angles.[4][7]

G cluster_exp Diffraction Experiments cluster_data Data Contribution crystal Single Crystal of XeF₄ xray X-ray Diffraction crystal->xray neutron Neutron Diffraction crystal->neutron xray_data Precise Xe Atom Position (High Electron Density) xray->xray_data neutron_data Precise F Atom Positions (Nuclear Scattering) neutron->neutron_data model Complete Structural Model of Solid XeF₄ xray_data->model neutron_data->model

Caption: Logical relationship of diffraction techniques for XeF₄ structure analysis.

Crystal Packing and Intermolecular Forces

The crystal structure of solid XeF₄ is a molecular lattice where discrete, square planar molecules are packed efficiently.[5][6] The arrangement is such that there are no strong intermolecular interactions, with the closest contacts being between fluorine atoms of adjacent molecules. These intermolecular distances are consistent with van der Waals forces being the primary mode of interaction holding the molecules together in the crystal.[6]

Caption: Diagram of intermolecular packing in the XeF₄ crystal.

References

vibrational spectroscopy of xenon tetrafluoride (IR and Raman)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Vibrational Spectroscopy of Xenon Tetrafluoride (XeF₄)

Introduction

This compound (XeF₄) is a notable chemical compound, being one of the first binary fluorides of a noble gas to be synthesized.[1] It exists as a colorless crystalline solid at room temperature and sublimes at 117 °C.[1] Spectroscopic and diffraction studies have unequivocally established its molecular structure as square planar, belonging to the D₄h point group.[1][2] This high degree of symmetry has profound implications for its vibrational spectra. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for confirming the molecular structure, determining vibrational frequencies, and understanding the nature of chemical bonds within the molecule. This guide provides a comprehensive overview of the theoretical analysis, experimental data, and methodologies related to the IR and Raman spectroscopy of XeF₄.

Theoretical Analysis: Molecular Symmetry and Vibrational Modes

The vibrational modes of XeF₄ can be predicted using group theory, based on its D₄h point group symmetry. The molecule has a square planar geometry with the xenon atom at the center, which is also a center of inversion.[1][3]

The key symmetry elements for the D₄h point group include a principal C₄ rotation axis, perpendicular C₂ axes, a horizontal mirror plane (σh), and vertical (σᵥ) and dihedral (σd) mirror planes.[3] A molecule with N atoms has 3N total degrees of freedom. For the non-linear XeF₄ molecule (N=5), there are 3N - 6 = 9 fundamental vibrational modes.

The irreducible representation for the vibrational modes of XeF₄ is given by: Γᵥᵢ♭ = A₁g + B₁g + B₂g + A₂ᵤ + B₂ᵤ + 2Eᵤ[3]

Selection Rules: The activity of these vibrational modes in IR and Raman spectroscopy is dictated by selection rules determined from the D₄h character table.

  • Raman Activity: A mode is Raman active if its symmetry species transforms as one of the components of the polarizability tensor (αxx, αyy, αzz, αxy, αxz, αyz). For the D₄h point group, the modes with 'g' (gerade) symmetry are Raman active. Therefore, the A₁g, B₁g, and B₂g modes are predicted to be Raman active.[3]

  • Infrared Activity: A mode is IR active if its symmetry species transforms as one of the Cartesian coordinates (x, y, z). For the D₄h point group, the modes with 'u' (ungerade) symmetry are IR active. Consequently, the A₂ᵤ and Eᵤ modes are predicted to be IR active.[3]

Figure 1: Molecular structure and key symmetry elements of this compound.

Experimental Spectroscopic Data

The vibrational spectra of XeF₄ have been recorded for both the vapor (IR) and solid (Raman) phases. The experimentally observed frequencies are summarized below. Note that minor discrepancies in reported values exist across different studies.

Table 1: Summary of Observed Vibrational Frequencies for XeF₄ (cm⁻¹)

Spectroscopy TypePhaseObserved Frequencies (cm⁻¹)
Infrared (IR)Vapor586 (strong), 291 (strong), 123 (strong)[2][6]
or 586, 291, 161[4][5][7]
RamanSolid543 (very intense), 502 (very intense), 235 (weaker)[2][6]
or 554, 524, 218[4][5]

Table 2: Assignment of Fundamental Vibrational Modes of XeF₄

Wavenumber (cm⁻¹)SymmetryActivityDescription of Mode
543A₁gRamanSymmetric Xe-F stretch
502B₂gRamanAsymmetric Xe-F stretch
235B₁gRamanIn-plane F-Xe-F scissoring bend
586EᵤIRAsymmetric Xe-F stretch (doubly degenerate)
291A₂ᵤIROut-of-plane F-Xe-F deformation
123EᵤIRIn-plane F-Xe-F deformation (doubly degenerate)
~221 (uncertain)B₁ᵤInactiveOut-of-plane F-Xe-F wagging

Data primarily sourced from Howard H. Claassen et al. (1963).[2][6]

Experimental Protocols

Synthesis and Purification of this compound

A reliable synthesis of XeF₄ is a prerequisite for accurate spectroscopic analysis.

  • Synthesis: this compound is prepared by the direct reaction of xenon and fluorine gases.[1] A mixture with a Xe:F₂ molar ratio of approximately 1:5 is heated in a sealed nickel vessel to 400 °C.[1] Nickel is used for the container as it is resistant to fluorine corrosion.[1]

  • Purification: The reaction product is often a mixture of XeF₂, XeF₄, and XeF₆.[1] Purification is achieved through fractional sublimation. Since XeF₄ is significantly less volatile than XeF₂ and XeF₆, it can be selectively isolated.[7] The sample can be transferred between cooled nickel containers, with the more volatile impurities being pumped away.[6]

  • Purity Verification: The purity of the final XeF₄ sample can be confirmed using infrared spectroscopy by checking for the absence of characteristic absorption peaks of impurities like XeF₆ (612 cm⁻¹) and XeF₂ (566 cm⁻¹).[6]

Infrared (IR) Spectroscopy

The IR spectrum of XeF₄ is typically measured in the gas phase.

  • Sample Preparation: Due to its sufficient vapor pressure (~2 mm Hg at 20 °C), a sample of purified solid XeF₄ is connected to an evacuated gas cell.[6] The vapor is allowed to fill the cell to an appropriate pressure.

  • Instrumentation:

    • Gas Cell: A nickel cell with a path length of 10 cm is suitable for observing the strong fundamental bands. For weaker bands, a multi-pass mirror cell with a longer path length (e.g., 60 cm) can be used.[6]

    • Windows: The cell windows must be transparent in the mid- to far-IR region. Silver chloride (AgCl) or polyethylene (B3416737) windows are commonly employed.[6]

    • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is ideal. Historically, dispersive instruments such as the Beckman IR-7 or Perkin-Elmer 421 and 301 have been used.[6]

  • Data Acquisition: The spectrum is recorded over the desired range (e.g., 4000-100 cm⁻¹). A background spectrum of the evacuated cell is recorded first and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Raman Spectroscopy

The Raman spectrum of XeF₄ is best obtained from the solid state due to its nature as a crystalline solid at ambient temperatures.

  • Sample Preparation: A sample of the purified crystalline XeF₄ is loaded into a suitable transparent container, such as a glass capillary tube, which is then sealed.

  • Instrumentation:

    • Light Source: A continuous-wave (CW) laser is used as the excitation source. A frequency-doubled Nd:YAG laser providing excitation at 532 nm is a common choice.[8]

    • Sample Illumination: The laser is focused onto the solid sample. For micro-samples, the laser can be directed through a microscope objective, which also serves to collect the scattered light (a micro-Raman setup).[9] A backscattering geometry is often used.[8]

    • Spectrometer: The collected light, containing both Rayleigh and Raman scattering, is passed through a notch or edge filter to remove the intense Rayleigh line. The remaining Raman-scattered light is then dispersed by a grating spectrometer and detected by a sensitive charge-coupled device (CCD) detector.[8]

  • Data Acquisition: Spectra are collected and processed by computer software. The horizontal axis is typically presented as the Raman shift in wavenumbers (cm⁻¹) relative to the excitation line.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation synthesis Synthesis (Xe + 2F₂ → XeF₄) purification Purification (Fractional Sublimation) synthesis->purification Crude Product ir_spec IR Spectroscopy (Gas Phase) purification->ir_spec raman_spec Raman Spectroscopy (Solid State) purification->raman_spec ir_data IR Spectrum ir_spec->ir_data raman_data Raman Spectrum raman_spec->raman_data assignment Mode Assignment & Frequency Table ir_data->assignment raman_data->assignment structure Structure Confirmation (D₄h Symmetry) assignment->structure Mutual Exclusion Rule

Figure 2: General workflow for the vibrational spectroscopic analysis of XeF₄.

Conclusion

The vibrational spectroscopy of this compound provides a classic and compelling example of the application of group theory to molecular structure determination. The distinct and non-overlapping bands observed in its IR and Raman spectra strongly support a square planar D₄h structure and validate the Rule of Mutual Exclusion for centrosymmetric molecules.[3] The assignment of the fundamental vibrational frequencies has been accomplished with a high degree of confidence, contributing significantly to the understanding of the bonding and dynamics in this seminal noble gas compound.

References

NMR spectroscopy for xenon tetrafluoride characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NMR Spectroscopy of Xenon Tetrafluoride

This guide provides a comprehensive overview of the principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound (XeF₄). It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this powerful analytical technique for studying this unique noble gas compound.

Introduction to this compound and NMR

This compound (XeF₄) was one of the first binary compounds of a noble gas to be synthesized, challenging the long-held belief of their chemical inertness.[1][2] It is a colorless, crystalline solid that sublimes at 117 °C.[1][2] Structural analysis by techniques including X-ray crystallography and neutron diffraction has confirmed its molecular geometry as square planar (D₄h symmetry), with the central xenon atom bonded to four fluorine atoms and possessing two lone pairs of electrons in mutually trans positions.[1][3]

NMR spectroscopy is a primary tool for confirming the structure of XeF₄ in solution and providing valuable insights into its electronic environment. The key NMR-active nuclei for this analysis are ¹⁹F (spin I = 1/2, ~100% natural abundance) and ¹²⁹Xe (spin I = 1/2, 26.4% natural abundance).[4] The analysis of both nuclei provides complementary data for a complete structural elucidation.

¹⁹F and ¹²⁹Xe NMR Spectral Analysis

The NMR spectra of XeF₄ are highly distinctive and directly reflect its square planar structure. In this geometry, all four fluorine atoms are chemically and magnetically equivalent.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct evidence of the fluorine environment. Due to the equivalence of the four fluorine atoms, a single primary resonance is observed. This signal is split by the various isotopes of xenon. The most significant coupling is with the NMR-active ¹²⁹Xe isotope.

  • Primary Resonance: A strong, sharp singlet arises from XeF₄ molecules containing xenon isotopes with a nuclear spin of zero (e.g., ¹²⁸Xe, ¹³⁰Xe, ¹³²Xe, ¹³⁴Xe, ¹³⁶Xe), which constitute the majority (~73.6%) of the sample.

  • Satellite Peaks: The main singlet is flanked by a doublet of lower intensity. These "satellite" peaks result from the spin-spin coupling between ¹⁹F and ¹²⁹Xe in molecules containing the latter isotope (26.4% abundance). The separation between these two satellite peaks gives the ¹J(¹⁹F-¹²⁹Xe) coupling constant.[5]

¹²⁹Xe NMR Spectrum

The ¹²⁹Xe NMR spectrum is characterized by the coupling of the central xenon atom to the four equivalent fluorine atoms.

  • Signal Multiplicity: Since all four fluorine atoms are equivalent and have a nuclear spin of I = 1/2, they split the ¹²⁹Xe signal into a quintet (a 1:4:6:4:1 intensity pattern) according to the n+1 rule (where n=4). The observation of this quintet is definitive proof of the square planar structure in solution, where four equivalent fluorine atoms are bonded to the xenon atom.[6]

Quantitative NMR Data

The chemical shifts and coupling constants are key parameters obtained from the NMR analysis of XeF₄. These values are sensitive to the solvent and temperature.

NucleusChemical Shift (δ), ppmCoupling Constant (J), HzMultiplicityReference/Solvent
¹⁹F +175¹J(¹⁹F, ¹²⁹Xe) = 3860Singlet with ¹²⁹Xe satellitesAnhydrous HF[5]
¹²⁹Xe (Varies with reference)¹J(¹²⁹Xe, ¹⁹F) = 3860QuintetAnhydrous HF[5]

Note: ¹⁹F chemical shifts are often referenced to a fluorine-containing solvent or an external standard. ¹²⁹Xe chemical shifts are typically referenced to external neat XeOF₄ or low-pressure xenon gas.[4][7]

Experimental Protocols

Precise and safe experimental procedures are critical when working with reactive compounds like XeF₄.

Synthesis of this compound

A common laboratory method for synthesizing XeF₄ involves the direct reaction of xenon and fluorine gases.[8]

  • Reactants: High-purity xenon (Xe) and fluorine (F₂) gas are required. A typical molar ratio is 1 part xenon to 5 parts fluorine to ensure complete reaction of the xenon.[2][8]

  • Reaction Vessel: The reaction is carried out in a sealed and passivated nickel or Monel container, materials resistant to fluorine attack.[1][9]

  • Conditions: The gas mixture is heated to approximately 400 °C for one to several hours.[8]

  • Product Isolation: After the reaction, the vessel is rapidly cooled to room temperature, causing the XeF₄ product to crystallize on the container walls.[8] Excess fluorine and any unreacted xenon can be removed by vacuum sublimation.

NMR Sample Preparation

Due to the high reactivity of XeF₄, especially its hydrolysis in the presence of moisture, sample preparation requires stringent anhydrous conditions.[9]

  • Solvent Selection: Anhydrous hydrogen fluoride (B91410) (aHF) is a suitable solvent as it does not react with XeF₄ and allows for low-temperature measurements.[5]

  • Apparatus: All manipulations should be performed in a dry, inert atmosphere (e.g., a glovebox). The NMR tube must be made of a fluorine-resistant material, such as FEP (fluorinated ethylene (B1197577) propylene).

  • Procedure: a. A small quantity of crystalline XeF₄ is placed in the FEP NMR tube. b. The tube is attached to a vacuum line, and anhydrous HF is condensed into the tube at low temperature (e.g., using a liquid nitrogen bath). c. The tube is then sealed under vacuum. d. The sample is carefully warmed to room temperature to allow the XeF₄ to dissolve completely.

NMR Data Acquisition

Acquiring high-quality spectra of XeF₄ involves optimizing parameters for both ¹⁹F and ¹²⁹Xe nuclei.

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.

  • Probe: A broadband probe tunable to both ¹⁹F and ¹²⁹Xe frequencies is necessary.

  • General Parameters:

    • Locking: A deuterated solvent is not used in this preparation; therefore, the spectrometer's magnetic field is typically locked on an external reference or run unlocked.

    • Shimming: Magnetic field homogeneity is optimized by shimming on the FID (Free Induction Decay) to maximize signal resolution.[10]

    • Temperature: Experiments are often run at controlled temperatures, as parameters can be temperature-dependent.

  • ¹⁹F NMR Parameters:

    • Pulse Sequence: Standard one-pulse sequence.

    • Spectral Width: A sufficiently wide spectral width to cover the chemical shift range of xenon fluorides.

    • Relaxation Delay (d1): Typically 1-5 seconds.

    • Number of Scans (ns): Usually low (4-16) due to the high sensitivity of ¹⁹F.

  • ¹²⁹Xe NMR Parameters:

    • Pulse Sequence: Standard one-pulse sequence.

    • Spectral Width: ¹²⁹Xe has a very wide chemical shift range, so a large spectral width is required.[7]

    • Relaxation Delay (d1): ¹²⁹Xe can have long relaxation times; a longer delay (e.g., 5-10 seconds or more) may be needed for quantitative measurements.

    • Number of Scans (ns): A higher number of scans is required compared to ¹⁹F due to the lower natural abundance and gyromagnetic ratio of ¹²⁹Xe.[11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the structural basis of the NMR spectra.

G cluster_synthesis Synthesis of XeF₄ cluster_nmr NMR Sample Preparation Xe Xenon Gas Mix Mix Gases (1:5 ratio) in Nickel Vessel Xe->Mix F2 Fluorine Gas (Excess) F2->Mix Heat Heat to 400°C Mix->Heat Cool Rapid Cooling Heat->Cool XeF4_solid Crystalline XeF₄ Cool->XeF4_solid start_nmr Place XeF₄ in FEP NMR Tube XeF4_solid->start_nmr Transfer add_hf Condense Anhydrous HF (Low Temperature) start_nmr->add_hf seal Seal Tube Under Vacuum add_hf->seal dissolve Warm to Dissolve seal->dissolve nmr_ready Sample Ready for NMR dissolve->nmr_ready

Caption: Experimental workflow for the synthesis of XeF₄ and subsequent NMR sample preparation.

G cluster_structure Molecular Structure and Spin System cluster_spectra Resulting NMR Spectra XeF4 XeF₄ Structure (Square Planar) Xe_spec ¹²⁹Xe Spectrum: Quintet (1:4:6:4:1) Due to coupling with 4 equivalent ¹⁹F XeF4->Xe_spec Leads to F_spec ¹⁹F Spectrum: Singlet with ¹²⁹Xe Satellites (All 4 ¹⁹F are equivalent) XeF4->F_spec Leads to Xe ¹²⁹Xe (I=1/2) F1 ¹⁹F Xe->F1 J(¹²⁹Xe, ¹⁹F) F2 ¹⁹F Xe->F2 J(¹²⁹Xe, ¹⁹F) F3 ¹⁹F Xe->F3 J(¹²⁹Xe, ¹⁹F) F4 ¹⁹F Xe->F4 J(¹²⁹Xe, ¹⁹F)

References

Xenon Tetrafluoride: A Comprehensive Technical Guide to its Phase Diagram and Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phase behavior and sublimation characteristics of xenon tetrafluoride (XeF₄). As the first binary compound of a noble gas to be discovered, XeF₄ holds a significant place in the history of chemistry and continues to be a subject of research interest due to its unique properties as a powerful fluorinating agent.[1][2] This document summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and provides visualizations to elucidate its thermodynamic properties.

Phase Diagram and Thermodynamic Properties

This compound is a colorless crystalline solid at standard conditions, notable for its ability to sublime at atmospheric pressure.[1][2] The phase diagram of XeF₄ is characterized by a solid-gas equilibrium at standard pressure, with a distinct triple point at a higher pressure where solid, liquid, and gaseous phases coexist.

Sublimation and Vapor Pressure

Under atmospheric pressure, this compound sublimes at 117 °C.[1][2] The solid-gas phase transition is governed by the vapor pressure of the compound, which increases with temperature. The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, utilizing the enthalpy of sublimation. The enthalpy of sublimation for this compound has been determined to be 64 kJ/mol.

The vapor pressure of solid XeF₄ at 25 °C has been reported as 3.8 mm Hg. Another source indicates a vapor pressure of 0.6 torr (approximately 0.8 mm Hg) at the same temperature.

Table 1: Physical and Thermodynamic Properties of this compound

PropertyValue
Molar Mass207.28 g/mol
Density (solid, 25 °C)4.040 g/cm³
Sublimation Point (1 atm)117 °C
Triple Point117 °C
Enthalpy of Sublimation64 kJ/mol
Standard Enthalpy of Formation (ΔH°f)-251 kJ/mol[1]
Standard Molar Entropy (S°)146 J·mol⁻¹·K⁻¹[1]
Heat Capacity (Cp) at 298.15 K118.39 J·K⁻¹·mol⁻¹[3]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the direct reaction of xenon and fluorine gases.

Experimental Workflow for XeF₄ Synthesis

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification Xe Xenon Gas Vessel Nickel or Monel Vessel Xe->Vessel F2 Fluorine Gas F2->Vessel Heat Heating to 400 °C Vessel->Heat 1:5 molar ratio Sublimation Fractional Sublimation Heat->Sublimation Crude Product Product Pure XeF₄ Crystals Sublimation->Product

Caption: Workflow for the synthesis of this compound.

A mixture of xenon and fluorine gas, typically in a 1:5 molar ratio to ensure complete reaction of xenon, is introduced into a nickel or Monel vessel.[4] The choice of vessel material is critical as it must be resistant to the highly corrosive nature of fluorine gas at elevated temperatures. The vessel is then heated to approximately 400 °C. The reaction is exothermic, releasing 251 kJ/mol of energy.[2]

Purification by Fractional Sublimation

The crude product from the synthesis reaction is a mixture that can include unreacted starting materials and other xenon fluorides, such as xenon difluoride (XeF₂) and xenon hexafluoride (XeF₆). Purification of XeF₄ is achieved through fractional sublimation, which leverages the differences in the volatilities of these compounds. This compound is significantly less volatile than XeF₂ and XeF₆, allowing for its separation.

Determination of Thermodynamic Properties

The thermodynamic properties of this compound have been determined using various experimental techniques:

  • Adiabatic Calorimetry: The heat capacity of XeF₄ has been measured over a wide range of temperatures (from 5 to 350 K) using adiabatic calorimetry.[3] This technique involves introducing a known quantity of heat to the sample in a thermally isolated environment and measuring the resulting temperature change. These data are crucial for calculating other thermodynamic functions such as entropy and enthalpy.

  • Vapor Pressure Measurement: The vapor pressure of XeF₄ can be measured using static or dynamic methods. In a static method, a sample of the solid is placed in an evacuated, temperature-controlled container connected to a pressure-measuring device. The pressure of the vapor in equilibrium with the solid is then measured at various temperatures.

Sublimation and the Clausius-Clapeyron Equation

The relationship between the vapor pressure of a solid and its temperature during sublimation can be described by the Clausius-Clapeyron equation. This equation is fundamental to understanding the solid-gas phase transition.

Logical Relationship for Sublimation

Sublimation_Logic cluster_conditions System Conditions cluster_properties Material Properties Temp Temperature (T) Phase Phase of XeF₄ Temp->Phase Pressure Pressure (P) Pressure->Phase DeltaH Enthalpy of Sublimation (ΔH_sub) DeltaH->Phase Solid Solid Phase->Solid Low T, High P Gas Gas Phase->Gas High T, Low P

References

Methodological & Application

Application Notes and Protocols: Xenon Tetrafluoride as a Fluorinating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon tetrafluoride (XeF₄) is a powerful fluorinating agent, first synthesized in 1962.[1] As a crystalline solid at room temperature, it offers a convenient alternative to gaseous fluorine.[2] While its application in organic synthesis is less common than that of its analogue, xenon difluoride (XeF₂), XeF₄ presents unique reactivity for the introduction of fluorine atoms into organic molecules.[3] The incorporation of fluorine can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates, making fluorination a critical tool in medicinal chemistry.[4][5]

This document provides an overview of the known applications of this compound in organic synthesis, including protocols for key reactions where information is available. Due to the limited published data on specific applications of XeF₄ compared to XeF₂, some information is presented in a comparative context.

Safety Precautions and Handling

This compound is a strong oxidizing and fluorinating agent that requires careful handling in a laboratory setting.[2][6] It reacts with water, even atmospheric moisture, to produce xenon, oxygen, hydrofluoric acid (HF), and explosive xenon trioxide (XeO₃).[1][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., neoprene or butyl rubber). Inspect gloves for any signs of degradation before use.[6]

  • Body Protection: A flame-resistant laboratory coat and appropriate protective clothing are required.[6]

Engineering Controls:

  • All manipulations of XeF₄ should be carried out in a well-ventilated fume hood.[6]

  • Reactions should be conducted in equipment made of materials resistant to fluorine and HF, such as nickel, Monel, or Teflon. While XeF₄ does not react with glass at room temperature, the formation of HF upon reaction with moisture necessitates caution.[8]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Small spills of solid XeF₄ can be carefully collected with inert, dry material. Do not use combustible materials for cleanup.

Applications in Organic Synthesis

The primary use of this compound in organic synthesis is as an electrophilic fluorinating agent. Its reactivity is generally higher than that of XeF₂, which can lead to different product distributions or the ability to fluorinate less reactive substrates.

Fluorination of Aromatic Compounds

This compound can be used for the fluorination of aromatic rings. While specific, detailed protocols for a wide range of substrates are scarce, the general principle involves the electrophilic attack of a fluorine equivalent on the aromatic ring. The reaction is often catalyzed by a Lewis acid or a strong protic acid like hydrogen fluoride (B91410) (HF).

General Reaction Scheme: Ar-H + XeF₄ → Ar-F + Xe + HF + other products

Table 1: Representative Fluorination of Aromatic Compounds with Xenon Fluorides

SubstrateReagentCatalyst/ConditionsProduct(s)Yield (%)Reference
BenzeneXeF₂BF₃·Et₂O in MeCN, low temp.Fluorobenzene, di-, tri-, tetra-, and polyphenyls18 (Fluorobenzene)[9]
2-Bromo-4,5-dimethylphenolXeF₂BF₃·Et₂O2-Bromo-4,5-dimethyl-4-fluorocyclohexa-2,5-dienone, 2-Bromo-3,4-dimethyl-6-fluorophenol, 6-Bromo-3,4-dimethyl-2-fluorophenolNot specified[10]
L-3-Methoxy-4-hydroxyphenylalanineXeF₂CH₂Cl₂ at -60 °C in vacuo, then HBr hydrolysisL-6-fluorodopa25[11]

Note: The available literature with detailed quantitative data predominantly features XeF₂. The reactivity of XeF₄ is expected to be higher, potentially leading to a broader range of products or requiring different reaction conditions for selectivity.

Addition to Alkenes

This compound can add across double bonds to form vicinal difluoroalkanes. Similar to aromatic fluorination, these reactions are often catalyzed by HF. The stereochemistry of the addition (syn or anti) can be influenced by the substrate and reaction conditions.

General Reaction Scheme: R₂C=CR₂ + XeF₄ → R₂CF-CFR₂ + Xe

Table 2: Representative Fluorine Addition to Alkenes with Xenon Fluorides

SubstrateReagentCatalyst/ConditionsProduct(s)Yield (%)Reference
Acenaphthylene (B141429)XeF₂HFtrans-1,2-DifluoroacenaphtheneHigh[12]
1,2-DihydronaphthaleneXeF₂HFtrans-1,2-Difluoro-1,2,3,4-tetrahydronaphthaleneHigh[12]

Experimental Protocols

Due to the limited availability of detailed experimental procedures for this compound in the recent literature, a general protocol for the fluorination of an aromatic compound is provided below. This should be considered a template and requires optimization for specific substrates.

Protocol 1: General Procedure for the Fluorination of an Aromatic Compound

Materials:

  • This compound (XeF₄)

  • Aromatic substrate

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Lewis acid catalyst (e.g., BF₃·OEt₂) or anhydrous HF

  • Reaction vessel made of Teflon or another resistant material

  • Standard glassware for work-up

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • In a fume hood, place the aromatic substrate (1.0 mmol) in a dry, inert reaction vessel.

  • Add the anhydrous solvent (10 mL) and stir until the substrate is dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.

  • Carefully add the Lewis acid catalyst (if applicable) to the reaction mixture.

  • In a separate, dry container, weigh the required amount of this compound (1.0 mmol).

  • Slowly add the solid XeF₄ to the stirred reaction mixture in small portions.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding a quenching solution (e.g., saturated sodium bicarbonate) at a low temperature. Be aware of potential gas evolution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and perform an aqueous work-up.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Visualizations

Logical Workflow for a General Fluorination Reaction

FluorinationWorkflow General Workflow for XeF₄ Fluorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Reaction Vessel (Teflon or resistant material) B Dissolve Substrate in Anhydrous Solvent A->B C Cool Reaction Mixture B->C D Add Catalyst (e.g., Lewis Acid) C->D E Add XeF₄ in Portions D->E F Monitor Reaction (TLC, GC-MS) E->F G Quench Reaction (e.g., NaHCO₃ soln) F->G H Aqueous Work-up & Extraction G->H I Dry, Concentrate H->I J Purify Product (Chromatography) I->J K Final Product J->K Characterize (NMR, MS)

Caption: General workflow for a typical fluorination reaction using XeF₄.

Reactivity Comparison of Xenon Fluorides

Reactivity Reactivity of Xenon Fluorides in Organic Synthesis XeF2 Xenon Difluoride (XeF₂) - More selective - Milder fluorinating agent - Commonly used in organic synthesis - Often requires acid catalysis XeF4 This compound (XeF₄) - More powerful fluorinating agent - Less selective than XeF₂ - Can fluorinate less reactive substrates - Less commonly used, fewer detailed protocols XeF2->XeF4 Increasing Reactivity XeF6 Xenon Hexafluoride (XeF₆) - Extremely powerful fluorinating agent - Highly reactive and difficult to handle - Limited use in selective organic synthesis XeF4->XeF6 Increasing Reactivity

Caption: Comparative reactivity of common xenon fluorides.

Conclusion

This compound is a potent fluorinating agent with potential applications in organic synthesis, particularly for substrates that are unreactive towards milder reagents. However, the available literature with detailed, reproducible protocols is limited, especially when compared to the extensive studies on xenon difluoride. Researchers and drug development professionals interested in utilizing XeF₄ should proceed with caution, starting with small-scale reactions and carefully optimizing conditions for their specific substrates. The development of new, selective fluorination methodologies using XeF₄ remains an area for future research.

References

Application Notes and Protocols: Fluorination with Xenon Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon tetrafluoride (XeF₄) is a powerful and versatile fluorinating agent that offers a unique reactivity profile for the introduction of fluorine atoms into organic molecules. As a crystalline solid that sublimes at 117 °C, XeF₄ provides a convenient alternative to gaseous fluorine, exhibiting greater selectivity in many cases.[1][2] The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate physicochemical properties.[3][4] These application notes provide a comprehensive overview of the mechanisms of fluorination with XeF₄, detailed experimental protocols for key transformations, and a summary of its applications in research and drug development.

Mechanism of Fluorination

This compound functions primarily as an electrophilic fluorinating agent.[5][6] The high electronegativity of the fluorine atoms polarizes the Xe-F bonds, rendering the fluorine atoms susceptible to nucleophilic attack. The mechanism of fluorination varies depending on the nature of the organic substrate and the presence of catalysts.

Fluorination of Aromatic Compounds

The fluorination of aromatic compounds with this compound typically proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The reaction is often catalyzed by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), or strong protic acids like hydrogen fluoride (B91410) (HF), which enhance the electrophilicity of the fluorine atom.[7]

The proposed mechanism involves the following steps:

  • Activation of XeF₄: The Lewis acid coordinates to a fluorine atom on XeF₄, polarizing the Xe-F bond and generating a more potent electrophilic fluorine species, [XeF₃]⁺[BF₄]⁻.

  • Formation of the σ-complex (Wheland intermediate): The π-electrons of the aromatic ring attack the electrophilic fluorine, forming a resonance-stabilized carbocation known as a σ-complex or Wheland intermediate.

  • Deprotonation: A weak base, such as the counter-ion or solvent, removes a proton from the carbon atom bearing the fluorine, restoring aromaticity and yielding the fluorinated aromatic product.

G cluster_0 Activation of XeF4 cluster_1 Electrophilic Attack cluster_2 Deprotonation XeF4 XeF₄ Activated_Complex [XeF₃]⁺[BF₄]⁻ XeF4->Activated_Complex + BF₃ BF3 BF₃ Aromatic Ar-H Sigma_Complex σ-complex (Wheland Intermediate) Aromatic->Sigma_Complex + [XeF₃]⁺ Fluorinated_Product Ar-F Sigma_Complex->Fluorinated_Product - H⁺

Caption: Electrophilic Aromatic Fluorination with XeF₄.

Fluorination of Alkenes

The reaction of this compound with alkenes typically results in the syn-addition of two fluorine atoms across the double bond. The mechanism is believed to proceed through a concerted pathway or via a tight ion pair involving a cyclic intermediate, similar to other electrophilic additions of halogens.

The proposed mechanism involves:

  • Electrophilic Attack: The π-bond of the alkene attacks a fluorine atom of XeF₄, leading to the formation of a bridged fluoronium-like intermediate or a carbocation.

  • Fluoride Addition: A fluoride ion (from XeF₃⁻ or another XeF₄ molecule) attacks the intermediate from the same face as the initial fluorine addition, resulting in the observed syn-stereochemistry.

G cluster_0 Electrophilic Attack cluster_1 Fluoride Addition Alkene R₂C=CR₂ Intermediate Cyclic Fluoronium Ion Intermediate Alkene->Intermediate + XeF₄ XeF4 XeF₄ Product R₂FC-CFR₂ Intermediate->Product + F⁻ (from XeF₃⁻)

Caption: Fluorination of Alkenes with XeF₄.

Fluorination of Ketones

The fluorination of ketones with this compound occurs at the α-carbon and is thought to proceed through the reaction of the corresponding enol or enolate.[8][9] The reaction can be catalyzed by either acid or base to promote the formation of the reactive enol or enolate intermediate.

The proposed mechanism via an enol intermediate involves:

  • Enolization: The ketone tautomerizes to its enol form, a process that can be catalyzed by acids.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic fluorine atom of XeF₄.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the α-fluoroketone.

G cluster_0 Enolization (Acid-Catalyzed) cluster_1 Electrophilic Fluorination cluster_2 Deprotonation Ketone R-C(=O)-CH₂R' Enol R-C(OH)=CHR' Ketone->Enol H⁺ Intermediate Oxonium Ion Intermediate Enol->Intermediate + XeF₄ XeF4 XeF₄ Product R-C(=O)-CHFR' Intermediate->Product - H⁺

Caption: α-Fluorination of Ketones with XeF₄.

Experimental Protocols

Safety Precautions: this compound is a powerful oxidizing and fluorinating agent. It reacts violently with water and combustible materials. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted in inert materials such as Teflon or nickel containers, as XeF₄ can react with glass, especially in the presence of moisture.[10]

Protocol 1: General Procedure for the Fluorination of Aromatic Compounds

This protocol provides a general guideline for the fluorination of an activated aromatic substrate.

Materials:

  • This compound (XeF₄)

  • Aromatic substrate

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Lewis acid catalyst (e.g., BF₃·OEt₂) (optional)

  • Inert atmosphere (Nitrogen or Argon)

  • Teflon or nickel reaction vessel

Procedure:

  • In a dry Teflon or nickel reaction vessel under an inert atmosphere, dissolve the aromatic substrate in the anhydrous solvent.

  • Cool the solution to the desired temperature (typically between -78 °C and room temperature).

  • If a catalyst is used, add the Lewis acid to the solution and stir for 10-15 minutes.

  • Slowly add a stoichiometric amount of XeF₄ to the reaction mixture in small portions.

  • Allow the reaction to stir at the chosen temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by carefully adding a solution of sodium bisulfite or by pouring the mixture into a mixture of ice and sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Fluorination of Alkenes

This protocol outlines a general method for the difluorination of an alkene.

Materials:

  • This compound (XeF₄)

  • Alkene substrate

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Inert atmosphere (Nitrogen or Argon)

  • Teflon or nickel reaction vessel

Procedure:

  • In a dry Teflon or nickel reaction vessel under an inert atmosphere, dissolve the alkene in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution or suspension of XeF₄ in the same anhydrous solvent to the alkene solution.

  • Maintain the low temperature and stir the reaction mixture. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cautiously quench the reaction with a reducing agent such as sodium sulfite (B76179) solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, and then dry over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo and purify the resulting vicinal difluoride by flash chromatography or distillation.

Data Presentation

The following table summarizes representative examples of fluorination reactions with xenon fluorides. Note that specific quantitative data for XeF₄ is limited in the literature, and much of the available data pertains to the more commonly used XeF₂.[7][11] The reactivity of XeF₄ is generally considered to be greater than that of XeF₂.

SubstrateReagentCatalyst/ConditionsProduct(s)Yield (%)Reference
BenzeneXeF₂BF₃·OEt₂, MeCN, -30 °CFluorobenzene, Biphenyls18 (Fluorobenzene)[7]
TolueneXeF₂HF, CCl₄o-, m-, p-FluorotolueneMixture[11]
NorborneneXeF₂BF₃·OEt₂, CH₂Cl₂2,7-DifluoronorbornanesNot specified[11]
4-NitroanisoleXeF₂BF₃·OEt₂, MeCN2-Fluoro-4-nitroanisole73[7]

Applications in Drug Development

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. Fluorination can lead to:

  • Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.[3]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes.

  • Modulation of pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

  • Conformational Control: Strategic placement of fluorine atoms can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its target.

While direct examples of XeF₄ being used in the synthesis of commercial drugs are not widely reported, its utility as a powerful fluorinating agent makes it a valuable tool in the toolbox of medicinal chemists for the preparation of novel fluorinated compounds for biological screening. The ability to perform late-stage fluorination on complex molecules is particularly attractive in drug discovery.

Conclusion

This compound is a potent electrophilic fluorinating agent with broad applicability in organic synthesis. Its ability to fluorinate a variety of functional groups, including aromatic rings, alkenes, and ketones, makes it a valuable reagent for the synthesis of fluorinated organic compounds. While detailed quantitative data and specific industrial applications in drug synthesis are still emerging, the mechanistic principles and general protocols outlined in these notes provide a solid foundation for researchers and drug development professionals to explore the potential of XeF₄ in their synthetic endeavors. Careful handling and adherence to safety protocols are paramount when working with this reactive compound.

References

Application Notes and Protocols: Xenon Tetrafluoride in Inorganic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xenon tetrafluoride (XeF₄) is a powerful and versatile fluorinating and oxidizing agent that has played a significant role in the advancement of inorganic chemistry. As the first binary compound of a noble gas to be discovered, its synthesis opened a new field of chemical research.[1] These application notes provide an overview of the primary uses of XeF₄ in inorganic synthesis, complete with generalized protocols and data presented for clarity and ease of use.

Overview of Synthetic Applications

This compound serves as a crucial precursor and reagent in several classes of inorganic reactions. Its utility stems from its ability to act as a strong oxidant and a fluoride (B91410) donor.[2] The primary applications are summarized below.

Application IDSynthetic TransformationReagent TypeProduct Class
SYN-01 Direct Fluorination of MetalsFluorinating AgentMetal Fluorides
SYN-02 Fluoride Ion Abstraction (Lewis Base)Fluoride DonorCationic Xenon Salts
SYN-03 Coordination as a LigandLewis BaseTransition Metal Complexes
SYN-04 Hydrolytic DisproportionationOxidizing AgentXenon Trioxide (and other products)

Experimental Protocols and Data

Caution: this compound and its reaction products are highly reactive, toxic, and may be explosive under certain conditions. All manipulations should be carried out by trained personnel in a well-ventilated fume hood or glovebox, using appropriate personal protective equipment. Reactions often require specialized equipment resistant to corrosive fluorinating agents, such as nickel or Monel vessels.[3][4]

This protocol describes the use of XeF₄ to synthesize platinum(IV) fluoride, a powerful oxidizing agent in its own right.

  • Reaction Workflow

    SYN01_Workflow XeF4 This compound (XeF₄) Reactor Heated Reaction Vessel XeF4->Reactor Pt Platinum Metal (Pt) Pt->Reactor Product Platinum Tetrafluoride (PtF₄) + Xenon Gas (Xe) Reactor->Product Thermal Reaction

    Figure 1. Workflow for the direct fluorination of platinum metal using XeF₄.

  • General Protocol

    • A reaction vessel constructed of a fluoride-resistant material (e.g., nickel) is charged with platinum metal powder.

    • This compound is added to the vessel.

    • The vessel is sealed and heated to initiate the reaction. The elemental xenon produced is vented safely.

    • The solid product, platinum tetrafluoride, is recovered after cooling the vessel.

  • Quantitative Data

ParameterValueReference
Reactants XeF₄, Pt[1]
Product PtF₄, Xe[1]
Stoichiometry 1:1 (XeF₄:Pt)[1]
Solvent None (Gas-Solid Phase)N/A
Conditions Elevated TemperatureNot Specified
Yield Not SpecifiedN/A

XeF₄ acts as a fluoride donor (a Lewis base) when reacted with a strong fluoride acceptor (a Lewis acid), such as antimony pentafluoride (SbF₅). This reaction yields the trifluoroxenon(IV) cation.[5][6]

  • Reaction Pathway

    SYN02_Pathway cluster_reactants Reactants cluster_products Products (Ionic Salt) XeF4 XeF₄ XeF3_ion [XeF₃]⁺ (T-shaped Cation) XeF4->XeF3_ion Donates F⁻ SbF5 SbF₅ SbF6_ion [SbF₆]⁻ (Octahedral Anion) SbF5->SbF6_ion Accepts F⁻

    Figure 2. Formation of an ionic salt via fluoride transfer from XeF₄ to SbF₅.

  • General Protocol

    • Antimony pentafluoride is placed in a suitable reaction vessel.

    • This compound is introduced, and the components are allowed to react, often in an inert solvent or in the absence of a solvent.

    • The reaction results in the formation of a stable ionic salt, [XeF₃]⁺[SbF₆]⁻.

    • The product is isolated as a solid material.

  • Quantitative Data

ParameterValueReference
Reactants XeF₄, SbF₅[5][6]
Product [XeF₃]⁺[SbF₆]⁻[5][6]
Stoichiometry 1:1 (XeF₄:SbF₅)[5][6]
Solvent Anhydrous HF (optional)Not Specified
Conditions Typically low temperatureNot Specified
Yield Not SpecifiedN/A

This compound can act as a ligand, coordinating to a metal center. A notable example is its reaction with tungsten oxytetrafluoride (WOF₄).[7][8][9]

  • Logical Relationship Diagram

    SYN03_Relationship XeF4 XeF₄ (Lewis Base / Ligand) Complex F₃Xe-F---WOF₄ (Coordination Complex) XeF4->Complex Coordinates to WOF4 WOF₄ (Lewis Acid / Metal Center) WOF4->Complex Metal Center Solvent CFCl₃ (Solvent) Solvent->Complex Reaction Medium

    Figure 3. Relationship between reactants and product in a coordination reaction.

  • General Protocol

    • The transition metal fluoride acceptor, such as WOF₄, is dissolved in a suitable inert solvent like trichlorofluoromethane (B166822) (CFCl₃).[7][9]

    • This compound is added to the solution.

    • The reaction is typically carried out at low temperatures to ensure the stability of the resulting complex.

    • The product, F₃XeF---WOF₄, is isolated, often by crystallization at low temperature.

  • Quantitative Data

ParameterValueReference
Reactants XeF₄, WOF₄[7][9]
Product F₃XeF---WOF₄[7][9]
Stoichiometry 1:1 (XeF₄:WOF₄)[7][9]
Solvent CFCl₃[7][9]
Conditions Low Temperature[7][9]
Yield Not SpecifiedN/A

The reaction of this compound with water is a vigorous and complex disproportionation reaction that produces xenon trioxide (XeO₃), a dangerously explosive solid.[3][10] This reaction is generally not used as a controlled laboratory synthesis for XeO₃ due to its hazardous nature; the hydrolysis of XeF₆ is the preferred route.[11][12]

  • Reaction Overview

    SYN04_Hydrolysis cluster_products Products start XeF₄ + H₂O reaction Vigorous Hydrolysis (Disproportionation) start->reaction XeO3 Xenon Trioxide (XeO₃) reaction->XeO3 Xe Xenon (Xe) reaction->Xe O2 Oxygen (O₂) reaction->O2 HF Hydrofluoric Acid (HF) reaction->HF

    Figure 4. Products from the complete hydrolysis of this compound.

  • General Protocol This reaction is presented for informational purposes and is not recommended as a standard synthetic procedure due to safety concerns.

    • The introduction of water to solid XeF₄ results in a rapid and complete hydrolysis.[3]

    • The reaction produces a mixture of xenon trioxide (which may remain in solution or precipitate), xenon gas, oxygen gas, and aqueous hydrofluoric acid.[3][11]

  • Quantitative Data

ParameterValueReference
Reactants XeF₄, H₂O[3][11]
Products XeO₃, Xe, O₂, HF[3][11]
Stoichiometry 6:12 (XeF₄:H₂O)[11]
Solvent Water[3][11]
Conditions Spontaneous at room temperature[1]
Yield Not applicable for controlled synthesisN/A

References

Safe Handling of Xenon Tetrafluoride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the safe laboratory handling of xenon tetrafluoride (XeF₄) are critical for ensuring the safety of researchers and the integrity of experiments. This compound is a powerful fluorinating and oxidizing agent that requires specialized equipment and procedures to be handled safely.

This document provides detailed guidelines for establishing a laboratory setup, experimental protocols, and emergency procedures for working with this compound. These protocols are intended for researchers, scientists, and drug development professionals with experience in handling hazardous materials.

Hazard Assessment and Mitigation

This compound is a white, crystalline solid that is a strong oxidizing and fluorinating agent.[1] It reacts violently with water, organic compounds, and other reducing agents.[2] Upon contact with moisture, it can produce highly toxic and corrosive hydrogen fluoride (B91410) (HF). Therefore, all handling of this compound must be conducted in a scrupulously dry, inert atmosphere.

Key Hazards:

  • High Reactivity: Reacts explosively with water and organic materials.

  • Toxicity: Inhalation or contact with skin and eyes can cause severe burns. Hydrolysis produces hydrogen fluoride, which is extremely corrosive and toxic.

  • Strong Oxidizer: Can initiate or accelerate the combustion of other materials.

To mitigate these risks, a strict hierarchy of controls must be implemented, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Handling Elimination Elimination (Not Feasible for XeF₄ Research) Substitution Substitution (Use less hazardous fluorinating agent if possible) Elimination->Substitution Engineering Engineering Controls (Glovebox, Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Face Shield) Administrative->PPE

Caption: Hierarchy of controls for managing risks associated with this compound.

Laboratory Setup

A dedicated and well-designed laboratory space is paramount for the safe handling of this compound.

2.1. Inert Atmosphere Glovebox

All manipulations of this compound must be performed in a glovebox under an inert atmosphere (e.g., Argon or Nitrogen).

  • Atmosphere Purity: The glovebox should maintain oxygen and moisture levels below 1 ppm to prevent reactions.[2][3]

  • Construction: The glovebox should be constructed of stainless steel.[4]

  • Gloves: Use butyl rubber gloves for their excellent resistance to corrosive materials. Regularly inspect gloves for any signs of degradation or punctures.

  • Monitoring: The glovebox must be equipped with continuous oxygen and moisture analyzers.[5]

2.2. Materials and Equipment

The choice of materials is critical to prevent corrosion and unwanted reactions.

  • Reaction Vessels: Use reaction vessels made of nickel or Monel, as these materials are resistant to fluorine and this compound.[6][7]

  • Gas Handling Lines: All gas handling lines should be constructed from stainless steel or Monel.

  • Glassware: Avoid the use of glass containers for storing this compound or its solutions, as it will be etched by hydrogen fluoride produced from trace moisture.[8]

  • Spatulas and Tools: Use tools made of nickel, Monel, or fluoropolymers.

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and handling of this compound. Always develop and follow a detailed, experiment-specific Standard Operating Procedure (SOP).

3.1. Synthesis of this compound

This compound is synthesized by the direct reaction of xenon and fluorine gas at elevated temperature and pressure.[7][8]

Materials:

  • Xenon gas (99.9% purity or higher)

  • Fluorine gas (99.9% purity or higher)

  • Nickel or Monel reaction vessel

Procedure:

  • Vessel Preparation: Thoroughly clean and passivate the nickel or Monel reaction vessel.

  • Reactant Introduction: In the inert atmosphere of a glovebox, introduce a 1:5 molar ratio of xenon to fluorine into the reaction vessel.[7][8]

  • Reaction Conditions: Seal the vessel and heat it to 400 °C for several hours.[7][8]

  • Cooling: After the reaction is complete, cool the vessel to room temperature.

  • Product Recovery: Carefully open the vessel inside the glovebox to recover the solid this compound product.

3.2. Purification by Fractional Sublimation

Purification of this compound is achieved by fractional sublimation to remove unreacted starting materials and byproducts like xenon difluoride (XeF₂) and xenon hexafluoride (XeF₆).[7][9]

Procedure:

  • Setup: Place the crude this compound in a sublimation apparatus under a dynamic vacuum or a slow flow of inert gas.

  • Heating: Gently heat the apparatus. Xenon difluoride will sublime first, followed by this compound at approximately 115-117 °C.[9]

  • Collection: Collect the purified this compound crystals on a cold finger or in a cooler part of the apparatus.

Experimental_Workflow cluster_0 Experimental Workflow for this compound start Start prep Prepare Inert Atmosphere Glovebox (<1 ppm O₂, H₂O) start->prep synth Synthesize XeF₄ (Xe + 2F₂ in Ni/Monel vessel at 400°C) prep->synth purify Purify XeF₄ (Fractional Sublimation) synth->purify handle Handle Purified XeF₄ (Inert Atmosphere) purify->handle react Perform Reaction with XeF₄ handle->react waste Neutralize and Dispose of Waste react->waste end End waste->end

References

Application Notes and Protocols for the Reaction of Xenon Tetrafluoride with Platinum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Platinum Tetrafluoride (PtF₄) through the direct reaction of Xenon Tetrafluoride (XeF₄) with elemental platinum. The procedure outlines the necessary apparatus, safety precautions, reaction execution, and product isolation. This high-temperature, solid-gas reaction requires stringent safety measures due to the hazardous nature of the reactant, this compound.

Introduction

The reaction between this compound, a powerful fluorinating agent, and platinum metal provides a direct route to synthesize Platinum Tetrafluoride. The overall balanced chemical equation for this reaction is:

XeF₄ (s) + Pt (s) → PtF₄ (s) + Xe (g) [1][2]

This reaction is typically carried out at elevated temperatures, with studies indicating 400 °C as a suitable reaction temperature.[3] The products of this reaction are solid Platinum Tetrafluoride and xenon gas.[1][2] The synthesis of XeF₄ itself is achieved by heating a mixture of xenon and fluorine gas in a 1:5 molar ratio at 400 °C in a nickel or Monel vessel.[3] This informs the choice of materials for the reaction detailed herein.

Safety Precautions

Extreme caution must be exercised when handling this compound.

  • Hazardous Material: this compound is a corrosive and toxic solid. It reacts with water to produce hazardous byproducts.[4] All handling must be performed in a well-ventilated fume hood.[5][6]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., neoprene or butyl rubber).[5][6]

    • A lab coat and full-face protection (face shield and safety goggles) are mandatory.[7]

    • In case of accidental release, a self-contained breathing apparatus may be necessary.[5]

  • Emergency Procedures:

    • Ensure an emergency eyewash station and safety shower are immediately accessible.

    • In case of skin contact, wash thoroughly with soap and water.[5][6]

    • For eye contact, rinse with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][7]

  • Material Compatibility: Reactions involving fluorine compounds at high temperatures should be conducted in apparatus constructed from resistant materials such as Monel or nickel.[3]

Experimental Protocol

This protocol details the synthesis of Platinum Tetrafluoride from the direct reaction of this compound with platinum metal.

Materials and Apparatus
Material/ApparatusSpecifications
Reactants
This compound (XeF₄)High purity
Platinum (Pt)Sponge or powder for high surface area
Apparatus
Reaction TubeMonel or Nickel, with gas inlet and outlet
Tube FurnaceCapable of reaching and maintaining 400 °C
Gas Delivery SystemFor inert gas (Argon or Nitrogen) purge
Cold TrapFor collection of any unreacted volatile species
Bubbler/ExhaustFor safe venting of inert gas and Xenon product
Schlenk LineFor handling under inert atmosphere
Experimental Workflow

The following diagram illustrates the general workflow for the reaction of XeF₄ with platinum.

experimental_workflow Experimental Workflow for PtF4 Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation prep_reactants Prepare Reactants: - Weigh Pt sponge - Handle XeF4 in glovebox load_reactor Load Reactor: - Place Pt in reaction tube - Add XeF4 downstream prep_reactants->load_reactor Inert Atmosphere setup_apparatus Assemble Apparatus: - Connect to inert gas line - Attach cold trap and exhaust load_reactor->setup_apparatus purge_system Purge with Inert Gas setup_apparatus->purge_system heat_reaction Heat to 400°C: - Maintain temperature - Monitor gas evolution purge_system->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down Reaction Complete purge_final Final Inert Gas Purge cool_down->purge_final isolate_product Isolate PtF4 Product in an inert atmosphere purge_final->isolate_product

Figure 1. Workflow for the synthesis of Platinum Tetrafluoride.

Step-by-Step Procedure
  • Reactant Preparation:

    • In an inert atmosphere glovebox, weigh the desired amount of platinum sponge or powder and place it in the center of the Monel or nickel reaction tube.

    • Weigh the stoichiometric amount of this compound and place it in a separate container within the glovebox.

  • Apparatus Assembly:

    • Transfer the reaction tube containing the platinum to a fume hood and connect it to a gas line capable of supplying a slow stream of dry inert gas (Argon or Nitrogen).

    • Connect the outlet of the reaction tube to a cold trap (cooled with liquid nitrogen) and then to a bubbler to monitor gas flow and safely vent the xenon product and inert gas stream.

  • Reaction Execution:

    • Begin purging the system with the inert gas.

    • Once the system is thoroughly purged, carefully introduce the this compound into the reaction tube, placing it upstream of the platinum sample in a cooler section of the tube.

    • Position the tube within a tube furnace such that the platinum is in the hot zone and the XeF₄ is in a zone that can be gently heated to allow for its sublimation over the platinum. This compound sublimes at 117 °C.[3]

    • Slowly heat the furnace to 400 °C.

    • Gently heat the area containing the XeF₄ to allow it to sublime and pass over the heated platinum.

    • Maintain the reaction temperature at 400 °C for a sufficient duration to ensure complete reaction. The evolution of xenon gas, observable via the bubbler, will indicate the progress of the reaction.

  • Product Isolation:

    • Once the reaction is complete (i.e., gas evolution ceases), turn off the furnace and allow the reaction tube to cool to room temperature under a continuous flow of inert gas.

    • After cooling, transfer the reaction tube back into an inert atmosphere glovebox.

    • The solid product, Platinum Tetrafluoride (PtF₄), can then be carefully removed from the reaction tube.

Data Presentation

The following table summarizes the key quantitative parameters for this experimental procedure.

ParameterValue/RangeNotes
Reaction Temperature 400 °COptimal temperature for the reaction.[3]
Reactant Stoichiometry 1:1 molar ratio (Pt:XeF₄)Based on the balanced chemical equation.
XeF₄ Sublimation Temp. ~117 °C[3]
Expected Product Platinum Tetrafluoride (PtF₄)Solid product.
Byproduct Xenon (Xe)Gaseous byproduct.

Characterization of Platinum Tetrafluoride

The resulting Platinum Tetrafluoride can be characterized using various analytical techniques, including:

  • X-ray Powder Diffraction (XRPD): To confirm the crystal structure of the PtF₄ product.

  • Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes of the Pt-F bonds.

  • Elemental Analysis: To determine the elemental composition and purity of the product.

Conclusion

The direct reaction of this compound with platinum at high temperatures is a viable method for the synthesis of Platinum Tetrafluoride. Strict adherence to safety protocols is paramount due to the hazardous nature of this compound. The use of appropriate high-temperature, corrosion-resistant apparatus is essential for the success and safety of this procedure.

References

Application Note: Xenon Difluoride (XeF₂) for Isotropic Silicon Etching in MEMS Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Etchant: This document focuses on Xenon Difluoride (XeF₂), the industry-standard and extensively documented chemical for isotropic silicon etching in MEMS. While the initial query mentioned Xenon Tetrafluoride (XeF₄), the prevalent and established process utilizes XeF₂.

Introduction

Xenon difluoride (XeF₂) is a dry, vapor-phase etchant that enables isotropic etching of silicon at room temperature.[1] Its application is critical in the fabrication of Micro-Electro-Mechanical Systems (MEMS), particularly for releasing compliant mechanical structures by etching sacrificial silicon layers.[2] The key advantages of XeF₂ etching over traditional wet or plasma-based methods include exceptional selectivity to a wide range of materials, elimination of stiction in released structures, and independence from plasma-induced damage.[3][4] The process is typically carried out in a pulsed mode at low pressures (0.5 to 4 Torr), allowing for controlled and residue-free etching.[3][5]

Safety Protocols and Handling

Xenon difluoride is a hazardous material that reacts with moisture to form hydrofluoric acid (HF).[4] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle XeF₂ in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or vapors.[6][7] Ensure that emergency eyewash stations and safety showers are in close proximity to the workstation.[8][9]

  • Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[6][7]

  • Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use) and wear fire/flame-resistant, impervious clothing to prevent skin contact.[6][7][8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6][8]

  • Handling and Storage: Store XeF₂ containers tightly closed in a dry, cool, and well-ventilated place, away from combustible materials, organic materials, and finely powdered metals.[6][8]

  • Emergency Procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][8]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with soap and plenty of water for at least 15 minutes.[6][8]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, including under the eyelids.[6][8]

  • Spills: In case of a leak or spill, evacuate the area. Prevent further leakage if safe to do so. Do not allow the chemical to enter drains.[7]

Etching Mechanism and Reaction Pathway

The etching of silicon by XeF₂ is a spontaneous chemical process that does not require an external energy source like plasma.[4] The primary reaction is:

2XeF₂ (g) + Si (s) → 2Xe (g) + SiF₄ (g) [10]

The process occurs in several steps:

  • Adsorption: Gaseous XeF₂ molecules adsorb onto the silicon surface.

  • Dissociation & Reaction: The adsorbed molecules dissociate, and fluorine atoms react with silicon to form the volatile product, silicon tetrafluoride (SiF₄).

  • Desorption: The gaseous SiF₄ product and xenon (Xe) desorb from the surface, allowing for fresh XeF₂ to reach the underlying silicon and continue the etch process.[10]

This purely chemical pathway results in isotropic etching, meaning the silicon is removed at an equal rate in all directions, which is ideal for undercutting and releasing structures.

G cluster_surface Silicon Substrate cluster_gas Si_Surface Si Si_Surface2 Si Si_Surface3 Si Si_Surface4 Si SiF4_gas SiF₄ Si_Surface3->SiF4_gas 2. Reaction & 3. Desorption Xe_gas 2Xe Si_Surface5 Si XeF2_gas 2XeF₂ XeF2_gas->Si_Surface3 1. Adsorption

Caption: Chemical reaction pathway for XeF₂ etching of silicon.

Process Parameters and Data

The effectiveness of XeF₂ etching is defined by its etch rate and selectivity, which are influenced by process parameters.

Table 1: Typical Silicon Etch Rates and Conditions
ParameterValueNotes
Etch Rate 0.1 - 15 µm/minHighly dependent on exposed Si area, pressure, and feature size.[3][5][11]
Pressure 0.5 - 4.0 TorrHigher pressure can increase etch rate up to a saturation point.[3][12]
Temperature Room Temperature (~25°C)No external heating is required for the chemical reaction.[12]
Loading Effect SignificantEtch rate is highly dependent on the amount of exposed silicon.[10]
Table 2: Etch Selectivity of XeF₂

XeF₂ exhibits extremely high selectivity, meaning it etches silicon much faster than other materials. This allows for the use of various materials as effective masks.

MaterialSelectivity (Si : Material)Reference
Silicon Dioxide (SiO₂) > 1000 : 1[5]
Silicon Nitride (Si₃N₄) High (e.g., 61:1, can be affected by UV light)[5][13]
Photoresist "Infinite" (not etched)[3][5]
Aluminum (Al) "Infinite" (not etched)[1]
Polymers (Parylene, SU-8, PDMS) "Infinite" (not etched)[3][5]
Titanium Nitride (TiN) High (not etched)[14]
Gold (Au), Copper (Cu), Platinum (Pt) High (not etched)[14]
Molybdenum (Mo), Germanium (Ge) Etched by XeF₂[3][5]

Detailed Experimental Protocol

This protocol describes a typical pulsed etching process for releasing a MEMS structure using a commercial XeF₂ etching system.

Materials and Equipment
  • XeF₂ etching system (e.g., Xactix® Xetch)

  • Solid XeF₂ source crystals

  • Silicon substrate with a patterned masking layer (e.g., SiO₂, Si₃N₄, or photoresist)

  • Nitrogen (N₂) gas for purging

  • Vacuum pump

  • Scanning Electron Microscope (SEM) for post-etch analysis

Substrate Preparation
  • Ensure the silicon surface to be etched is exposed through the patterned mask.

  • Perform a dehydration bake (e.g., at 120°C for 20 minutes) immediately before loading the sample into the etch chamber. This step is critical to remove any adsorbed water, which can inhibit the etching process.[10]

Etching Procedure

G start Start prep Substrate Preparation (Dehydration Bake) start->prep load Load Sample into Process Chamber prep->load pump_chamber Pump Down Process Chamber load->pump_chamber set_params Set Process Parameters (Pressure, Cycles, Time) pump_chamber->set_params fill_expansion Fill Expansion Chamber with XeF₂ Vapor set_params->fill_expansion etch_pulse Introduce XeF₂ to Process Chamber (Etch) fill_expansion->etch_pulse Cycle Start pump_products Evacuate Byproducts (SiF₄, Xe) etch_pulse->pump_products check_cycles Desired Number of Cycles Reached? pump_products->check_cycles check_cycles->fill_expansion No n2_purge Purge System with N₂ check_cycles->n2_purge Yes unload Unload Sample n2_purge->unload characterize Post-Etch Characterization (SEM, Profilometry) unload->characterize end_node End characterize->end_node

Caption: Experimental workflow for pulsed XeF₂ silicon etching.

  • System Preparation: Ensure the XeF₂ source is installed and the system is under vacuum.

  • Load Sample: Vent the process chamber with N₂ and place the prepared substrate inside.

  • Pump Down: Close the chamber lid and evacuate to the base pressure.

  • Set Parameters: Using the system's software, set the desired process parameters:

  • Etch Pressure: The target pressure of XeF₂ in the process chamber during the etch pulse (e.g., 3000 mTorr).[10]

  • Etch Time per Cycle: The duration of each etch pulse (e.g., 30-60 seconds). Longer times are not always more effective than additional cycles.[10][12]

  • Number of Cycles: The total number of etch pulses. The total etch depth is controlled by the number of cycles.

  • Initiate Process: Start the automated etch sequence. The system will typically perform the following steps for each cycle:

  • Charge an expansion chamber with XeF₂ vapor sublimated from the solid source.

  • Introduce the XeF₂ vapor from the expansion chamber into the process chamber.

  • Hold for the specified etch time.

  • Evacuate the process chamber to remove the SiF₄ and Xe byproducts.[12]

  • Process Completion: Once the set number of cycles is complete, the system will perform a final pump-down and purge with N₂ gas.

  • Unload Sample: Vent the chamber with N₂ and carefully remove the etched sample.

Post-Etch Characterization
  • Visual Inspection: Use an optical microscope to inspect the released structures. A microscope may be attached to the system for in-situ monitoring.[12]

  • SEM Analysis: Use a Scanning Electron Microscope (SEM) to measure the undercut profile and examine the surface morphology. The etched surface is typically rough.[10][12]

  • Profilometry: Use a surface profilometer to measure the etch depth on test structures.

Conclusion

Xenon difluoride is an indispensable tool for MEMS fabrication, offering a simple, room-temperature, and highly selective method for isotropically etching silicon. Its dry vapor-phase nature circumvents the critical issue of stiction that plagues wet etching processes, enabling the reliable release of delicate and high-aspect-ratio microstructures.[3] By carefully controlling process parameters in a pulsed etching sequence, researchers and engineers can achieve precise undercutting and device release for a wide array of MEMS applications.

References

Application Notes and Protocols for the Synthesis of Metal Fluorides Using Xenon Tetrafluoride (XeF4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of metal fluorides utilizing xenon tetrafluoride (XeF4) as a powerful fluorinating agent. The information is intended for use by qualified researchers and scientists.

Introduction

This compound (XeF4) is a strong and efficient fluorinating agent for the synthesis of a variety of inorganic fluorides.[1] It offers a convenient method for the fluorination of metals and metal compounds under controlled conditions. The general principle involves the reaction of XeF4 with a metal or a metal-containing compound, leading to the formation of the corresponding metal fluoride (B91410) and elemental xenon as a byproduct. This method is particularly useful for the synthesis of high-oxidation-state metal fluorides.

Safety Precautions

This compound is a powerful oxidizing and fluorinating agent and must be handled with extreme caution in a well-ventilated fume hood.[2][3] It reacts with water, including moisture in the air, to produce hazardous and corrosive hydrogen fluoride (HF).[4] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and corrosion-resistant gloves, must be worn at all times.[5] All reactions should be carried out in apparatus made of materials resistant to fluorine and HF, such as nickel, Monel, or passivated stainless steel.[1]

Key Hazards:

  • Strong Oxidizer: Can initiate or accelerate the combustion of other materials.[6]

  • Corrosive: Reacts with moisture to form hydrofluoric acid (HF), which can cause severe burns.

  • Toxicity: Inhalation of XeF4 or its hydrolysis products can cause severe respiratory irritation.

Experimental Protocols

This section details the synthesis of metal fluorides using XeF4. A general procedure is provided, followed by a specific example for the synthesis of platinum tetrafluoride (PtF4).

General Protocol for the Synthesis of Metal Fluorides

This protocol outlines the general steps for the fluorination of a metal powder using XeF4. The specific reaction conditions (temperature, time, and stoichiometry) will vary depending on the metal.

Materials and Equipment:

  • This compound (XeF4)

  • Metal powder (e.g., platinum, mercury)

  • Reaction vessel (Nickel or Monel)

  • Vacuum line

  • Heating apparatus (e.g., tube furnace)

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Schlenk line or glovebox for handling air-sensitive materials

Procedure:

  • Preparation of the Reaction Vessel: Thoroughly clean and dry the nickel or Monel reaction vessel. It is crucial to ensure the absence of any organic materials or moisture.

  • Loading of Reactants: In an inert atmosphere (e.g., inside a glovebox), carefully add the desired amount of metal powder to the reaction vessel.

  • Introduction of XeF4: Evacuate the reaction vessel and then introduce a stoichiometric amount or a slight excess of XeF4. The amount of XeF4 will depend on the desired metal fluoride.

  • Reaction: Heat the reaction vessel to the required temperature for the specific metal. The reaction progress can be monitored by observing the pressure change in the closed system.

  • Isolation of the Product: After the reaction is complete, cool the vessel to room temperature. Any unreacted XeF4 and the xenon byproduct can be removed by vacuum sublimation, leaving the non-volatile metal fluoride product.

  • Characterization: The resulting metal fluoride can be characterized using standard analytical techniques such as X-ray powder diffraction (XRD), infrared (IR) spectroscopy, and elemental analysis.

Specific Protocol: Synthesis of Platinum Tetrafluoride (PtF4)

This protocol describes the synthesis of platinum tetrafluoride from platinum metal and this compound.[1][7]

Reaction: XeF₄ + Pt → PtF₄ + Xe[1][7]

Materials:

  • This compound (XeF4)

  • Platinum powder

  • Nickel reaction vessel

Procedure:

  • Place a known quantity of platinum powder into a thoroughly cleaned and dried nickel reaction vessel.

  • Evacuate the vessel and introduce a stoichiometric amount of XeF4.

  • Heat the sealed reaction vessel. While the exact temperature is not specified in the readily available literature, a starting point could be in the range of 150-200 °C, with careful monitoring.

  • The reaction is driven by the high reactivity of XeF4. The progress can be monitored by the decrease in pressure as the gaseous XeF4 is consumed.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the xenon byproduct and any excess XeF4 by vacuum sublimation to isolate the solid platinum tetrafluoride product.

Data Presentation

The following table summarizes the key parameters for the synthesis of metal fluorides using XeF4. Due to the limited availability of detailed quantitative data in the public domain for a wide range of metals, this table is based on the general principles and the specific example of platinum.

Metal ReactantProductReaction EquationMolar Ratio (Metal:XeF4)Temperature (°C)Reaction Time (hours)Yield (%)
Platinum (Pt)Platinum Tetrafluoride (PtF₄)XeF₄ + Pt → PtF₄ + Xe1:1150-200 (estimated)Not specifiedNot specified
Mercury (Hg)Mercuric Fluoride (HgF₂)XeF₄ + 2Hg → 2HgF₂ + Xe2:1Not specifiedNot specifiedNot specified

Note: The reaction conditions for many metals are not well-documented in publicly accessible literature. The provided data for platinum is based on general descriptions of the reaction, and the conditions for mercury are inferred from its known reactivity.

Diagrams

Experimental Workflow for Metal Fluoride Synthesis using XeF4

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation and Analysis A Clean and Dry Reaction Vessel B Load Metal Reactant A->B C Introduce XeF4 B->C D Heat to Reaction Temperature C->D E Cool Down D->E F Remove Volatiles (Xe, excess XeF4) E->F G Isolate Metal Fluoride Product F->G H Characterize Product (XRD, IR, etc.) G->H

Caption: A flowchart illustrating the key steps in the synthesis of metal fluorides using XeF4.

Logical Relationship of Reactants and Products

G Reaction Pathway Reactants Metal + XeF4 Process Fluorination Reaction (Heating) Reactants->Process Products Metal Fluoride + Xe Process->Products

Caption: The general transformation of a metal to its fluoride using this compound.

References

Application Notes and Protocols for Quantifying Xenon Tetrafluoride (XeF4) Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the purity of xenon tetrafluoride (XeF₄), a powerful fluorinating agent. Accurate determination of XeF₄ purity is critical, as the presence of impurities, primarily xenon difluoride (XeF₂) and xenon hexafluoride (XeF₆), can significantly impact reaction outcomes and product profiles. The following protocols outline several analytical techniques for the comprehensive purity assessment of XeF₄.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a primary technique for the identification and quantification of xenon fluorides due to the distinct vibrational frequencies of XeF₂, XeF₄, and XeF₆.

Application Note: Quantitative Analysis by FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy can be employed to quantify the levels of XeF₂ and XeF₆ in a sample of XeF₄ by analyzing the intensity of their characteristic absorption bands.

Data Presentation: Characteristic IR Absorption Frequencies

CompoundVibrational ModeWavenumber (cm⁻¹)
XeF₄ Asymmetric Stretch (ν₃)586[1][2][3]
Symmetric Stretch (ν₁)543[1]
Bending Mode (ν₄)502[1]
XeF₂ Asymmetric Stretch (ν₃)550-570
XeF₆ t₁ᵤ Stretch~612

Experimental Protocol: Quantitative FT-IR Analysis

  • Sample Handling and Preparation:

    • Due to the reactivity and hygroscopic nature of xenon fluorides, all sample handling must be performed in a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox).

    • The FT-IR spectrometer should be equipped with a gas cell with windows transparent to IR radiation (e.g., AgCl or polyethylene).[4]

    • Solid XeF₄ can be analyzed as a thin film deposited on an IR-transparent window or as a vapor. For vapor phase analysis, the sample is sublimed into the evacuated gas cell.

  • Instrument Parameters:

    • Spectrometer: A high-resolution FT-IR spectrometer is recommended.

    • Detector: A sensitive detector such as mercury cadmium telluride (MCT) is suitable.

    • Resolution: 2-4 cm⁻¹

    • Scans: 64-256 scans for a good signal-to-noise ratio.

    • Apodization: Happ-Genzel.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by mixing known amounts of pure XeF₂, XeF₄, and XeF₆. This is the most challenging step and requires careful synthesis and purification of each component.

    • Alternatively, if pure standards are not available, a standard addition method can be employed.

    • Record the IR spectrum for each standard.

    • Create a calibration curve by plotting the absorbance of the characteristic peak for each impurity (e.g., ~560 cm⁻¹ for XeF₂ and ~612 cm⁻¹ for XeF₆) against its known concentration.

    • Record the spectrum of the unknown XeF₄ sample under the same conditions.

    • Determine the absorbance of the impurity peaks in the sample spectrum and use the calibration curve to calculate their concentrations.

Application Note: Purity Assessment by Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for identifying and quantifying the symmetric stretching modes of xenon fluorides.

Data Presentation: Characteristic Raman Frequencies

CompoundVibrational ModeWavenumber (cm⁻¹)
XeF₄ Symmetric Stretch (ν₁)554[1][2]
Bending Mode (ν₂)218[1][2]
XeF₂ Symmetric Stretch (ν₁)~515
XeF₆ a₁g Stretch~650

Experimental Protocol: Quantitative Raman Analysis

  • Sample Handling and Preparation:

    • Handle samples in an inert atmosphere.

    • Solid samples can be loaded into a quartz capillary tube and sealed.

    • The analysis can be performed directly on the solid sample.

  • Instrument Parameters:

    • Laser Source: A stable, high-power laser (e.g., Nd:YAG at 532 nm) is suitable.

    • Spectrometer: A high-resolution Raman spectrometer with a sensitive detector (e.g., a CCD camera).

    • Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample decomposition.

    • Acquisition Time: Optimize for a good signal-to-noise ratio.

  • Calibration and Quantification:

    • The quantification procedure is analogous to the FT-IR method.

    • Prepare calibration standards or use the standard addition method.

    • Record the Raman spectrum for each standard.

    • Create a calibration curve by plotting the intensity of the characteristic Raman peak for each impurity against its concentration.

    • Analyze the unknown XeF₄ sample and use the calibration curve to determine the impurity concentrations.

Workflow for Vibrational Spectroscopy Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_quant Quantification Prep Handle in Inert Atmosphere Load Load Sample into Cell/Capillary Prep->Load Acquire Record IR or Raman Spectrum Load->Acquire Analyze Analyze Sample Spectrum Acquire->Analyze Calibrate Prepare Standards & Create Calibration Curve Calibrate->Analyze Calculate Calculate Impurity Concentration Analyze->Calculate

Caption: Workflow for XeF₄ purity analysis by vibrational spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹²⁹Xe NMR spectroscopy is a powerful tool for distinguishing between different xenon oxidation states, making it ideal for identifying and quantifying XeF₂ and XeF₆ impurities in XeF₄.

Application Note: Quantitative ¹²⁹Xe NMR Spectroscopy

The chemical shift of ¹²⁹Xe is highly sensitive to its chemical environment, providing distinct signals for XeF₂, XeF₄, and XeF₆.

Data Presentation: ¹²⁹Xe NMR Chemical Shifts

CompoundOxidation StateChemical Shift (ppm, relative to Xe gas)
XeF₄ +4~ -430[1]
XeF₂ +2~ +610[1]
XeF₆ +6~ +710[1]

Experimental Protocol: Quantitative ¹²⁹Xe NMR Analysis

  • Sample Handling and Preparation:

    • All manipulations must be performed under anhydrous and inert conditions.

    • Dissolve the XeF₄ sample in a suitable, non-reactive solvent. Anhydrous hydrogen fluoride (B91410) (HF) or certain fluorinated solvents can be used, but compatibility must be verified. The stability of xenon fluorides can be solvent-dependent.[3]

    • Transfer the solution to a sealed NMR tube, typically made of a material resistant to fluoride attack like FEP or PFA.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer equipped with a broadband probe tunable to the ¹²⁹Xe frequency.

    • Reference: An external reference of Xe gas or a known xenon compound can be used.

    • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of the xenon species) must be used to ensure full relaxation and accurate integration.

    • Number of Scans: Signal averaging is typically required due to the low natural abundance and sensitivity of ¹²⁹Xe.

  • Quantification:

    • Acquire the ¹²⁹Xe NMR spectrum of the sample.

    • Integrate the signals corresponding to XeF₂, XeF₄, and XeF₆.

    • The relative molar ratio of the components is directly proportional to their respective integral areas.

    • The purity of XeF₄ can be calculated as: Purity (%) = [Integral(XeF₄) / (Integral(XeF₂) + Integral(XeF₄) + Integral(XeF₆))] * 100

Logical Relationship for NMR-based Purity Determination

G cluster_input Input cluster_process Process cluster_output Output Sample XeF₄ Sample Dissolve Dissolve in Inert Solvent Sample->Dissolve Acquire Acquire ¹²⁹Xe NMR Spectrum Dissolve->Acquire Integrate Integrate Signals Acquire->Integrate Purity Calculate Molar Ratios & Purity Integrate->Purity

Caption: Logical flow for determining XeF₄ purity using ¹²⁹Xe NMR.

Mass Spectrometry (MS)

Mass spectrometry can be used to identify XeF₄ and its fragments, as well as potential impurities.

Application Note: Identification of Impurities by Mass Spectrometry

Mass spectrometry provides information on the mass-to-charge ratio of the parent ion and its fragmentation pattern, which can be used to confirm the presence of XeF₄ and detect other xenon fluorides.

Data Presentation: Key Mass Spectrometric Fragments

Compoundm/z of Parent Ion (XeF₄⁺)Major Fragment Ions (m/z)
XeF₄ 207 (for ¹³¹Xe)[1]188 (XeF₃⁺), 169 (XeF₂⁺), 150 (XeF⁺), 131 (Xe⁺)[1]
XeF₂ 169 (for ¹³¹Xe)150 (XeF⁺), 131 (Xe⁺)
XeF₆ 245 (for ¹³¹Xe)226 (XeF₅⁺), 207 (XeF₄⁺), etc.

Experimental Protocol: Mass Spectrometric Analysis

  • Sample Handling and Introduction:

    • Handle the sample in an inert atmosphere.

    • Introduce the sample into the mass spectrometer via a direct insertion probe for solids or a gas inlet system for vapors. The system must be constructed from materials resistant to fluoride corrosion.

  • Instrument Parameters:

    • Ionization Method: Electron Ionization (EI) is commonly used.

    • Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

    • Ionization Energy: Typically 70 eV.

  • Data Analysis:

    • Analyze the mass spectrum for the presence of the parent ion of XeF₄ and its characteristic fragmentation pattern.

    • Look for the parent ions and fragment ions of XeF₂ and XeF₆ to identify these impurities.

    • Quantitative analysis is challenging due to potential fragmentation of higher fluorides into lower ones in the ion source. However, semi-quantitative estimates can be made by comparing the relative intensities of the parent ions, provided the ionization cross-sections are known or can be approximated.

Hydrolysis followed by Gas Chromatography (GC)

This chemical method involves the complete hydrolysis of XeF₄ to produce xenon gas, which is then quantified by gas chromatography.

Application Note: Purity Determination by XeF₄ Hydrolysis and GC Analysis

This method provides a total xenon content, which can be used to calculate the purity of the starting material if the stoichiometry of the hydrolysis reaction is known and proceeds to completion. The complete hydrolysis of XeF₄ produces xenon, xenon trioxide, oxygen, and hydrogen fluoride.[5]

Experimental Protocol: Hydrolysis-GC

  • Hydrolysis Reaction:

    • Accurately weigh a sample of XeF₄ in an inert atmosphere.

    • Place the sample in a reaction vessel made of a material resistant to HF (e.g., a nickel or PTFE-lined reactor).

    • Introduce a controlled amount of deionized water to initiate hydrolysis. The reaction is: 6XeF₄ + 12H₂O → 2XeO₃ + 4Xe + 3O₂ + 24HF.[5]

    • The reaction should be allowed to proceed to completion.

  • Gas Collection:

    • The gaseous products (xenon and oxygen) are collected in a gas-tight syringe or a gas sampling bag.

    • It is crucial to ensure quantitative collection of the evolved gases.

  • Gas Chromatography Analysis:

    • Instrument: A gas chromatograph equipped with a thermal conductivity detector (TCD).

    • Column: A column suitable for the separation of permanent gases, such as a molecular sieve (e.g., Molsieve 5Å) or a porous polymer (e.g., Porapak Q).

    • Carrier Gas: Helium or Argon.

    • Temperatures:

      • Injector: 100-150 °C

      • Column: 50-100 °C (isothermal or programmed)

      • Detector: 150-200 °C

    • Calibration:

      • Prepare a calibration curve by injecting known volumes of pure xenon gas into the GC and plotting the peak area against the amount of xenon.

    • Analysis:

      • Inject a known volume of the collected gas sample from the hydrolysis reaction into the GC.

      • Identify the xenon peak by its retention time.

      • Quantify the amount of xenon produced using the calibration curve.

  • Purity Calculation:

    • From the stoichiometry of the hydrolysis reaction, calculate the theoretical amount of xenon that should be produced from the initial mass of pure XeF₄.

    • The purity of the XeF₄ sample is calculated as: Purity (%) = (Actual amount of Xe produced / Theoretical amount of Xe) * 100

Workflow for Hydrolysis-GC Method

G cluster_hydrolysis Hydrolysis cluster_gc GC Analysis cluster_calc Calculation Weigh Weigh XeF₄ Sample React React with Water Weigh->React Collect Collect Evolved Gases React->Collect Inject Inject Gas Sample into GC Collect->Inject Analyze Separate and Detect Xenon Inject->Analyze Quantify Quantify Xenon using Calibration Curve Analyze->Quantify Purity Calculate XeF₄ Purity Quantify->Purity

Caption: Workflow for XeF₄ purity determination via hydrolysis and GC.

Safety Precautions

This compound and its potential impurities are strong oxidizing and fluorinating agents. They react violently with water and organic materials. All handling should be conducted in a well-ventilated fume hood or a glovebox, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ensure all equipment is dry and free of organic residues. In case of exposure, seek immediate medical attention.

References

Application Notes and Protocols: Xenon Tetrafluoride in the Synthesis of Other Xenon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon tetrafluoride (XeF₄) is a powerful fluorinating agent and a versatile precursor in the synthesis of a variety of other xenon compounds. As the first binary compound of a noble gas to be discovered, its chemistry has been a subject of significant interest.[1] This document provides detailed application notes and experimental protocols for the use of XeF₄ in the synthesis of other key xenon compounds, including xenon difluoride (XeF₂), xenon hexafluoride (XeF₆), xenon trioxide (XeO₃), xenon oxyfluorides, and salts containing xenon fluoride (B91410) cations and anions.

Safety Precautions

This compound and its reaction products are highly reactive, corrosive, and toxic. All manipulations should be carried out in a well-ventilated fume hood or a dry box. Personal protective equipment, including safety glasses, a face shield, and appropriate gloves, must be worn at all times. Reactions involving xenon fluorides should be conducted in apparatus made of resistant materials such as nickel, Monel, or passivated stainless steel.

Synthesis of Xenon Compounds from this compound

This compound serves as a critical starting material for accessing various oxidation states and functionalities of xenon. The following sections detail the synthetic routes to key xenon compounds starting from XeF₄.

Synthesis of Xenon Difluoride (XeF₂)

Xenon difluoride can be prepared by the reaction of this compound with an excess of xenon gas at elevated temperatures.[2] This reaction represents a reduction of Xe(IV) to Xe(II).

Reaction: XeF₄ + Xe → 2XeF₂

Quantitative Data:

ParameterValueReference
ReactantsThis compound (XeF₄), Xenon (Xe)[2]
Molar Ratio (Xe:XeF₄)Excess Xe[2]
Temperature~400 °C[3]
ProductXenon Difluoride (XeF₂)[2]

Experimental Protocol:

  • A nickel or Monel reaction vessel is charged with solid this compound.

  • The vessel is evacuated and then filled with an excess of high-purity xenon gas.

  • The reaction vessel is heated to approximately 400 °C and maintained at this temperature for several hours.[3]

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The product, xenon difluoride, is a volatile white solid and can be purified by fractional sublimation.

Synthesis of Xenon Hexafluoride (XeF₆)

Xenon hexafluoride can be synthesized from this compound by reaction with dioxygen difluoride (O₂F₂) at low temperatures.[2] This method provides a route to the highest oxidation state of xenon fluoride.

Reaction: XeF₄ + O₂F₂ → XeF₆ + O₂

Quantitative Data:

ParameterValueReference
ReactantsThis compound (XeF₄), Dioxygen Difluoride (O₂F₂)[2]
TemperatureVery low temperature[2]
ProductXenon Hexafluoride (XeF₆)[2]

Experimental Protocol:

  • In a suitable low-temperature reactor made of a resistant material, solid this compound is placed.

  • The reactor is cooled to a very low temperature.

  • Dioxygen difluoride gas is slowly introduced into the reactor.

  • The reaction proceeds to form xenon hexafluoride and oxygen gas.

  • The volatile byproducts and any unreacted starting materials can be removed by vacuum distillation at low temperatures, leaving behind the solid xenon hexafluoride.

Synthesis of Xenon Trioxide (XeO₃) via Hydrolysis

The complete hydrolysis of this compound is a disproportionation reaction that yields the highly explosive xenon trioxide, along with elemental xenon, oxygen, and hydrofluoric acid.[4][5] Extreme caution must be exercised during this procedure.

Reaction: 6XeF₄ + 12H₂O → 2XeO₃ + 4Xe + 3O₂ + 24HF

Quantitative Data:

ParameterValueReference
ReactantsThis compound (XeF₄), Water (H₂O)[4][5]
ProductsXenon Trioxide (XeO₃), Xenon (Xe), Oxygen (O₂), Hydrofluoric Acid (HF)[4][5]

Experimental Protocol:

  • A small, known quantity of this compound is placed in a reaction vessel made of a material resistant to hydrofluoric acid (e.g., a fluoropolymer).

  • The vessel is cooled, and a stoichiometric amount of deionized water is slowly and carefully added.

  • The reaction is allowed to proceed, often with gentle warming to ensure completion. The reaction produces gaseous xenon and oxygen, and an aqueous solution of xenon trioxide and hydrofluoric acid.

  • Evaporation of the water and hydrofluoric acid from the resulting solution yields solid, white, crystalline xenon trioxide.[4] Warning: Solid XeO₃ is a powerful and sensitive explosive.

Synthesis of Xenon Oxyfluorides via Partial Hydrolysis

Controlled, partial hydrolysis of this compound can yield xenon oxyfluorides, such as xenon oxydifluoride (XeOF₂).[6][7]

Reaction: XeF₄ + H₂O → XeOF₂ + 2HF

Quantitative Data:

ParameterValueReference
ReactantsThis compound (XeF₄), Water (H₂O)[6][7]
ProductsXenon Oxydifluoride (XeOF₂), Hydrofluoric Acid (HF)[6][7]
Temperature-80 °C[8]

Experimental Protocol:

  • A reaction vessel constructed of a material resistant to HF is charged with this compound.

  • The vessel is cooled to -80 °C.[8]

  • A limited, stoichiometric amount of water is slowly introduced, and the reaction is carefully monitored.

  • The reaction mixture is allowed to slowly warm, and the volatile products (HF and any unreacted water) are removed under vacuum.

  • The remaining solid is xenon oxydifluoride. Careful control of the stoichiometry and temperature is crucial to prevent the formation of XeO₃.

Synthesis of Salts Containing the XeF₃⁺ Cation

This compound acts as a fluoride ion donor in the presence of strong Lewis acids, such as antimony pentafluoride (SbF₅) or bismuth pentafluoride (BiF₅), to form salts containing the trifluoroxenon(IV) cation (XeF₃⁺).[1]

Reaction: XeF₄ + SbF₅ → [XeF₃]⁺[SbF₆]⁻ Reaction: XeF₄ + 2SbF₅ → [XeF₃]⁺[Sb₂F₁₁]⁻[1]

Quantitative Data:

ReactantsLewis AcidProduct SaltMelting PointReference
XeF₄SbF₅[XeF₃]⁺[SbF₆]⁻109-113 °C[9]
XeF₄SbF₅ (excess)[XeF₃]⁺[Sb₂F₁₁]⁻81-83 °C[9]

Experimental Protocol for [XeF₃]⁺[Sb₂F₁₁]⁻:

  • In a dry, inert atmosphere (e.g., a Dri-Lab), equimolar amounts of this compound and antimony pentafluoride are combined in a reaction vessel.

  • The reaction is typically carried out in a suitable solvent like anhydrous hydrogen fluoride (aHF) or by direct combination of the reactants.

  • The mixture is stirred at an appropriate temperature to ensure complete reaction.

  • The solvent, if used, is removed under vacuum to yield the solid salt.

  • The resulting pale yellow-green solid is [XeF₃]⁺[Sb₂F₁₁]⁻.[9]

Synthesis of Salts Containing the XeF₅⁻ Anion

With strong fluoride ion donors like cesium fluoride (CsF), this compound acts as a fluoride ion acceptor to form salts containing the pentafluoroxenate(IV) anion (XeF₅⁻).[1]

Reaction: XeF₄ + CsF → Cs⁺[XeF₅]⁻

Quantitative Data:

ParameterValueReference
ReactantsThis compound (XeF₄), Cesium Fluoride (CsF)[1]
ProductCesium Pentafluoroxenate(IV) (CsXeF₅)[1]

Experimental Protocol:

  • In an inert atmosphere, stoichiometric amounts of solid this compound and cesium fluoride are mixed in a reaction vessel.

  • The reaction can be carried out in the solid state by gentle heating or in a suitable solvent like anhydrous HF.

  • After the reaction is complete, the solvent (if used) is removed under vacuum.

  • The resulting solid product is cesium pentafluoroxenate(IV).

Visualizing Synthetic Pathways

The following diagrams illustrate the central role of this compound in the synthesis of other xenon compounds.

Xenon_Synthesis_Pathways cluster_reduction Reduction cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_adducts Adduct Formation XeF4 This compound (XeF4) XeF2 Xenon Difluoride (XeF2) XeF4->XeF2 + Xe XeF6 Xenon Hexafluoride (XeF6) XeF4->XeF6 + O2F2 XeO3 Xenon Trioxide (XeO3) XeF4->XeO3 + H2O (complete) XeOF2 Xenon Oxydifluoride (XeOF2) XeF4->XeOF2 + H2O (partial) XeF3_plus [XeF3]+ Salts XeF4->XeF3_plus + Lewis Acid (e.g., SbF5) XeF5_minus [XeF5]- Salts XeF4->XeF5_minus + Fluoride Donor (e.g., CsF)

Caption: Synthetic pathways from this compound.

Experimental_Workflow_XeF3_Salt start Start reactants Combine XeF4 and SbF5 in aHF solvent start->reactants reaction Stir at appropriate temperature reactants->reaction solvent_removal Remove aHF under vacuum reaction->solvent_removal product Isolate solid [XeF3]+[Sb2F11]- solvent_removal->product end End product->end

Caption: Workflow for [XeF₃]⁺ salt synthesis.

References

Application Notes and Protocols: Hydrolysis of Xenon Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon tetrafluoride (XeF₄) is a powerful fluorinating agent and a key compound in the study of noble gas chemistry. Its reaction with water, or hydrolysis, is a complex process that can proceed through different pathways depending on the reaction conditions. Understanding the mechanism and products of XeF₄ hydrolysis is crucial for its safe handling and for its application in chemical synthesis. While direct applications in drug development are not established, its use as a specialized fluorinating agent can be relevant in the synthesis of complex organic molecules.

These application notes provide an overview of the hydrolysis of this compound, including the reaction mechanism, products, and protocols for its study.

Reaction Mechanism and Products

The hydrolysis of this compound is a redox and disproportionation reaction. The central xenon atom in XeF₄ has an oxidation state of +4. Upon complete hydrolysis, it is converted to xenon trioxide (XeO₃), where xenon has an oxidation state of +6, and elemental xenon (Xe) with an oxidation state of 0. The reaction can be broadly categorized into partial and complete hydrolysis.

Partial Hydrolysis

With a limited amount of water, this compound undergoes partial hydrolysis to yield xenon oxyfluoride (XeOF₂) and hydrogen fluoride (B91410) (HF).[1][2]

Overall Reaction: XeF₄(s) + H₂O(l) → XeOF₂(s) + 2HF(aq)

Complete Hydrolysis

In the presence of excess water, this compound undergoes complete hydrolysis. This reaction is a disproportionation, producing xenon trioxide (XeO₃), xenon gas (Xe), oxygen gas (O₂), and hydrogen fluoride (HF).[1][3]

Overall Reaction: 6XeF₄(s) + 12H₂O(l) → 2XeO₃(aq) + 4Xe(g) + 3O₂(g) + 24HF(aq)

The formation of xenon trioxide, a highly explosive solid, necessitates extreme caution when performing this reaction.

Proposed Reaction Mechanism

While the detailed mechanism in aqueous solution is not fully elucidated, a plausible pathway involves the initial nucleophilic attack of water on the xenon center, followed by a series of elimination and redox steps.

A proposed logical workflow for the complete hydrolysis is as follows:

G XeF4 This compound (XeF4) Oxidation State: +4 Intermediate1 Initial Reaction & Formation of XeOF2 Intermediate XeF4->Intermediate1 reacts with H2O Water (H2O) H2O->Intermediate1 XeOF2 Xenon Oxyfluoride (XeOF2) Oxidation State: +4 Intermediate1->XeOF2 forms Disproportionation Disproportionation of Xe(+4) Intermediate XeOF2->Disproportionation further reacts with H2O XeO3 Xenon Trioxide (XeO3) Oxidation State: +6 Disproportionation->XeO3 Xe Xenon Gas (Xe) Oxidation State: 0 Disproportionation->Xe O2 Oxygen Gas (O2) Disproportionation->O2 HF Hydrogen Fluoride (HF) Disproportionation->HF

Caption: Proposed logical workflow for the complete hydrolysis of XeF₄.

Quantitative Data

Kinetic studies of the hydrolysis of this compound are challenging due to the reaction's speed and the hazardous nature of the reactants and products. The following table summarizes gas-phase kinetic data for the initial reaction of XeF₄ with H₂O. It is important to note that these values are for the gas phase and may differ significantly in aqueous solution.

ReactionRate Constant (k) at 473 K (cm³/molecule·s)Reference
XeF₄ + H₂O → Products(3.5 ± 1.2) x 10⁻¹⁵[4]

Experimental Protocols

Caution: this compound is a powerful oxidizing and fluorinating agent. It reacts violently with water and combustible materials. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The synthesis and handling of XeF₄ require specialized equipment and expertise.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from xenon and fluorine gas.

Materials:

  • Xenon gas (high purity)

  • Fluorine gas (high purity)

  • Nickel reaction vessel

  • Vacuum line

  • Heating mantle or furnace

  • Cold trap (liquid nitrogen)

Procedure:

  • Ensure the nickel reaction vessel is clean, dry, and passivated with a layer of nickel fluoride.

  • Evacuate the reaction vessel and the vacuum line to remove any traces of air and moisture.

  • Introduce a mixture of xenon and fluorine gas into the reaction vessel. A typical molar ratio of Xe:F₂ is 1:5.

  • Heat the vessel to 400 °C. The pressure will initially rise and then decrease as the gases react.

  • Maintain the temperature for several hours to ensure complete reaction.

  • Cool the reaction vessel to room temperature.

  • Isolate the solid XeF₄ product by transferring the unreacted gases to a cold trap cooled with liquid nitrogen.

  • The white, crystalline XeF₄ can be stored in a dry, inert atmosphere in a nickel or Monel container.

G start Start prep Prepare & Evacuate Nickel Vessel start->prep reactants Introduce Xe & F2 (1:5 molar ratio) prep->reactants heat Heat to 400°C reactants->heat react Maintain Temperature for several hours heat->react cool Cool to Room Temperature react->cool isolate Isolate XeF4 Product (using cold trap) cool->isolate store Store XeF4 in Inert Atmosphere isolate->store end End store->end

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Qualitative Study of this compound Hydrolysis

Objective: To observe the products of the complete hydrolysis of this compound.

Materials:

  • This compound (synthesized as per Protocol 1)

  • Deionized water

  • Schlenk flask or similar reaction vessel made of a resistant material (e.g., sapphire or Teflon)

  • Gas outlet connected to a bubbler and a trapping solution (e.g., sodium hydroxide (B78521) solution)

  • Magnetic stirrer and stir bar

Procedure:

  • Place a small, accurately weighed amount of XeF₄ into the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly and carefully add a stoichiometric excess of deionized water to the reaction vessel at room temperature while stirring.

  • Observe the reaction. The evolution of gas bubbles (a mixture of xenon and oxygen) should be visible.

  • The gas evolved can be passed through a trapping solution to neutralize the highly corrosive hydrogen fluoride gas that is also produced.

  • After the reaction has subsided, the resulting aqueous solution will contain dissolved xenon trioxide and hydrofluoric acid.

  • EXTREME CAUTION: Do not attempt to isolate the solid xenon trioxide by evaporating the water, as it is a powerful and sensitive explosive.

Applications in Chemical Synthesis

The primary application of this compound in a laboratory setting is as a strong and selective fluorinating agent.[5][6][7]

  • Fluorination of Aromatic Compounds: XeF₄ can be used to fluorinate aromatic rings.

  • Fluorination of Inorganic Compounds: It can convert some metals to their corresponding fluorides. For example, it reacts with platinum to form platinum tetrafluoride.[6]

  • Silicon Etching: this compound has been investigated as a gaseous etchant for silicon in the fabrication of microelectromechanical systems (MEMS).[6]

Safety and Handling

  • Toxicity and Corrosivity: this compound and its hydrolysis product, hydrogen fluoride, are extremely toxic and corrosive. Contact with skin and eyes can cause severe burns. Inhalation of vapors can be fatal.

  • Reactivity: XeF₄ is a strong oxidant and reacts violently with water, organic materials, and reducing agents.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers made of nickel or Monel. Keep away from combustible materials.[5]

Disclaimer: The protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols for the Use of Xenon Tetrafluoride in Nickel Reaction Vessels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon tetrafluoride (XeF₄) is a powerful fluorinating agent utilized in specialized chemical synthesis. Due to its high reactivity, the choice of reaction vessel is critical to ensure both the safety of the procedure and the integrity of the experiment. Nickel and its alloys are the materials of choice for handling and reacting with this compound. This is due to the formation of a passive, non-reactive layer of nickel(II) fluoride (B91410) (NiF₂) on the metal's surface. This passivation layer protects the bulk metal from further corrosion, ensuring the longevity of the reaction vessel and preventing contamination of the reaction mixture.[1]

These application notes provide a comprehensive overview of the use of this compound in nickel reaction vessels, including protocols for passivation, safety guidelines, and potential applications in chemical synthesis relevant to research and drug development.

The Passivation of Nickel with this compound

The reaction between this compound and nickel is a surface phenomenon that results in the formation of a protective nickel fluoride layer.

Reaction:

2Ni(s) + XeF₄(g) → 2NiF₂(s) + Xe(g)

This passivation process is crucial for creating an inert surface within the reaction vessel, which is essential for conducting sensitive chemical reactions.

Properties of the Nickel Fluoride Passivation Layer

The NiF₂ layer is a yellowish to green crystalline solid that is stable in air.[1] Key properties are summarized in the table below.

PropertyValueReference
Chemical FormulaNiF₂[1]
Molar Mass96.69 g/mol
AppearanceYellowish to green tetragonal crystals[1]
Density4.72 g/cm³
Melting Point1474 °C
Solubility in Water4 g/100 mL
Solubility in other solventsInsoluble in alcohol and ether

The integrity of the passivation layer is dependent on the transport kinetics through the film. At elevated temperatures, increased kinetics can lead to film growth, which may compromise its protective properties.[1]

Experimental Protocols

Safety Precautions for Handling this compound

This compound is a hazardous chemical that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2]

  • Ventilation: All work with XeF₄ must be conducted in a well-ventilated fume hood.[2][3]

  • Moisture Sensitivity: XeF₄ reacts with water and even moisture in the air. All equipment must be scrupulously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled and compatible receptacles according to institutional hazardous waste guidelines.[4]

Protocol for Passivation of a Nickel Reaction Vessel

This protocol is based on the conditions typically used for the synthesis of this compound, where passivation of the nickel vessel is a known outcome.

Materials:

  • Nickel reaction vessel

  • This compound (XeF₄)

  • Inert gas (Nitrogen or Argon) supply

  • Vacuum pump

  • Heating mantle or furnace

  • Temperature controller

  • Pressure gauge

Procedure:

  • Vessel Preparation: Thoroughly clean the nickel reaction vessel with a suitable solvent to remove any organic residues and dry it completely in an oven.

  • Inert Atmosphere: Assemble the reaction apparatus, including the nickel vessel, and purge the system with a dry inert gas for at least 30 minutes to remove air and moisture.

  • Evacuation: Evacuate the vessel using a vacuum pump to a pressure of less than 1 torr.

  • Introduction of XeF₄: Carefully introduce a small amount of this compound vapor into the vessel. The amount will depend on the size of the vessel; a partial pressure of 10-50 torr is a reasonable starting point.

  • Heating: Heat the vessel to a temperature between 300°C and 400°C. The formation of the NiF₂ layer is expected to occur at these temperatures.

  • Passivation Time: Maintain the temperature for a period of 1 to 4 hours. The exact time required for optimal passivation may need to be determined empirically.

  • Cooling and Purging: After the desired passivation time, turn off the heating and allow the vessel to cool to room temperature under the inert atmosphere.

  • Final Purge: Once cooled, purge the vessel with inert gas to remove any remaining XeF₄ and xenon gas. The vessel is now passivated and ready for use.

Diagram of Experimental Workflow for Nickel Vessel Passivation:

PassivationWorkflow Workflow for Nickel Reaction Vessel Passivation A Clean and Dry Nickel Vessel B Assemble Apparatus and Purge with Inert Gas A->B C Evacuate Vessel B->C D Introduce XeF₄ Vapor C->D E Heat to 300-400°C D->E F Hold at Temperature for 1-4 hours E->F G Cool to Room Temperature F->G H Purge with Inert Gas G->H I Passivated Vessel Ready for Use H->I

Caption: Workflow for the passivation of a nickel reaction vessel using this compound.

Applications in Research and Drug Development

The primary application of a XeF₄-passivated nickel reaction vessel is to provide an inert environment for chemical reactions, particularly those involving fluorine chemistry.

Fluorination Reactions

This compound is a potent fluorinating agent. A passivated nickel vessel is ideal for conducting fluorination reactions in organic synthesis. The inert surface of the vessel prevents side reactions and contamination that could occur with other vessel materials. While direct applications in drug development are not widely documented, the introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Diagram of Signaling Pathway for Fluorination in Drug Development:

FluorinationPathway Role of Fluorination in Drug Development cluster_0 Drug Candidate Modification cluster_1 Improved Properties cluster_2 Development Outcome A Lead Compound B Fluorinated Analog A->B Fluorination Reaction (e.g., with XeF₄ in Ni vessel) C Enhanced Metabolic Stability B->C D Increased Binding Affinity B->D E Improved Bioavailability B->E F Optimized Drug Candidate C->F D->F E->F

Caption: The role of fluorination in modifying drug candidates to improve their properties.

Chemical Resistance

The nickel fluoride layer provides good resistance to a range of chemicals. However, specific data on its resistance to a wide variety of organic solvents is limited. It is generally expected to be resistant to non-polar and moderately polar aprotic solvents. Its stability in protic solvents, especially at elevated temperatures, should be evaluated on a case-by-case basis.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the materials and processes discussed.

ParameterValue/RangeNotes
XeF₄ Passivation Temperature 300 - 400 °COptimal temperature for the formation of the NiF₂ layer.
XeF₄ Passivation Pressure 10 - 50 torrInitial partial pressure of XeF₄ vapor.
Passivation Time 1 - 4 hoursDuration of heating for passivation.
NiF₂ Layer Corrosion Rate < 2.5 µm/year (in many environments)Indicates excellent chemical compatibility.[5]

Conclusion

The use of this compound in nickel reaction vessels is a well-established practice for handling this highly reactive fluorinating agent. The in-situ formation of a passivating nickel fluoride layer provides a robust and inert surface, which is essential for conducting clean and controlled chemical reactions. The protocols and information provided herein offer a foundation for researchers and professionals in drug development to safely and effectively utilize this technology in their synthetic endeavors. Further empirical studies are recommended to optimize passivation parameters for specific applications and to characterize the chemical resistance of the NiF₂ layer to a broader range of organic solvents.

References

Application Notes and Protocols for the Selective Fluorination of Aromatic Compounds with Xenon Tetrafluoride (XeF₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter the physicochemical properties of a molecule, influencing its metabolic stability, lipophilicity, binding affinity, and bioavailability. While various fluorinating agents are available, xenon tetrafluoride (XeF₄), particularly when intercalated in graphite (B72142), presents a unique reagent for the direct fluorination of polycyclic aromatic hydrocarbons (PAHs). This document provides detailed application notes and experimental protocols for the selective fluorination of aromatic compounds using XeF₄, with a focus on its application with carcinogenic PAHs, a critical area of research for understanding and mitigating their biological activity.

Data Presentation

The following table summarizes the results of the fluorination of various polycyclic aromatic hydrocarbons using this compound-graphite (C₁₉XeF₄) and xenon hexafluoride-graphite (C₁₉XeF₆) intercalates. The data is compiled from the seminal work in this area, providing a direct comparison of the efficacy and selectivity of these reagents.

EntryAromatic SubstrateReagentProduct(s)Yield (%)
1Benz[a]anthraceneC₁₉XeF₄7-Fluorobenz[a]anthracene35
2Benz[a]anthraceneC₁₉XeF₆7-Fluorobenz[a]anthracene50
37-Methylbenz[a]anthraceneC₁₉XeF₄12-Fluoro-7-methylbenz[a]anthracene40
47-Methylbenz[a]anthraceneC₁₉XeF₆12-Fluoro-7-methylbenz[a]anthracene60
5Dibenz[a,h]anthraceneC₁₉XeF₄7-Fluorodibenz[a,h]anthracene25
6Dibenz[a,h]anthraceneC₁₉XeF₆7-Fluorodibenz[a,h]anthracene40
7Benzo[a]pyreneC₁₉XeF₄6-Fluorobenzo[a]pyrene30
8Benzo[a]pyreneC₁₉XeF₆6-Fluorobenzo[a]pyrene45

Reaction Mechanism and Selectivity

The fluorination of aromatic compounds with xenon fluorides is generally believed to proceed via an electrophilic aromatic substitution (SₑAr) mechanism. The xenon fluoride (B91410), activated by the graphite lattice, acts as a source of electrophilic fluorine. The reaction is initiated by the formation of a radical cation of the aromatic substrate through a single-electron transfer (SET) to the fluorinating agent. This is followed by the attack of a fluoride ion and subsequent loss of a proton to restore aromaticity.

The regioselectivity of the fluorination is dictated by the electronic properties of the aromatic substrate. In the case of polycyclic aromatic hydrocarbons, fluorination preferentially occurs at the most electron-rich position, which is often the site of highest reactivity towards electrophiles. For instance, in benz[a]anthracene, the 7-position (meso-position) is the most reactive, leading to the selective formation of 7-fluorobenz[a]anthracene.

G cluster_mechanism Proposed Reaction Mechanism A Aromatic Hydrocarbon (ArH) C [ArH•⁺] [XeF₄•⁻-Graphite] Radical Cation Intermediate A->C Single-Electron Transfer (SET) B XeF₄-Graphite B->C D Wheland Intermediate C->D Fluoride Attack E Fluorinated Aromatic (ArF) D->E Deprotonation F HF D->F G XeF₂-Graphite G cluster_workflow Experimental Workflow A Dissolve Aromatic Substrate in Anhydrous Solvent B Add C₁₉XeF₄ Intercalate A->B C Stir at Room Temperature (Monitor by TLC/GC-MS) B->C D Quench Reaction (e.g., NaHSO₃ solution) C->D E Aqueous Work-up (Extraction, Washing, Drying) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Troubleshooting & Optimization

preventing formation of XeF2 and XeF6 impurities during XeF4 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of high-purity Xenon Tetrafluoride (XeF₄), with a focus on preventing the formation of Xenon Difluoride (XeF₂) and Xenon Hexafluoride (XeF₆) impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of XeF₄.

Issue 1: The final product is a mixture of XeF₂, XeF₄, and unreacted Xenon.

This outcome typically indicates that the reaction conditions were not optimal for the formation of XeF₄. The presence of XeF₂ suggests an excess of xenon or insufficient fluorination.

  • Troubleshooting Steps:

    • Verify Reactant Ratio: Ensure the initial molar ratio of Xenon to Fluorine is at least 1:5.[1][2] An excess of fluorine is crucial to drive the reaction towards XeF₄.

    • Check Reaction Temperature: The optimal temperature for XeF₄ synthesis is 400°C.[2] Lower temperatures may favor the formation of XeF₂.

    • Ensure Adequate Pressure: A pressure of 6 atmospheres (atm) is recommended for the synthesis.[2] Insufficient pressure can lead to incomplete reaction.

    • Reaction Time: Allow the reaction to proceed for a sufficient duration, typically several hours, to ensure complete conversion.

    • Purification: If a mixture is obtained, XeF₄ can be purified by fractional sublimation due to its lower volatility compared to XeF₂.

Issue 2: The final product contains a significant amount of XeF₆.

The presence of XeF₆ indicates that the reaction conditions were too harsh, favoring the higher fluoride (B91410) of xenon.

  • Troubleshooting Steps:

    • Reduce Fluorine Excess: While an excess of fluorine is necessary, a very large excess (e.g., 1:20) combined with high pressure will favor the formation of XeF₆.[3] A ratio of 1:5 is optimal for XeF₄.

    • Control Temperature: Temperatures significantly above 400°C can promote the formation of XeF₆. Maintain the reaction temperature at 400°C.

    • Control Pressure: High pressures (above 50 atm) are used for the synthesis of XeF₆.[3] Ensure the reaction pressure is maintained at approximately 6 atm for XeF₄ synthesis.

Logical Relationship for Troubleshooting XeF₄ Synthesis Impurities

troubleshooting_flowchart start Analyze Product Mixture xe_present Significant Unreacted Xe and/or XeF2 Impurity start->xe_present Identify Impurities xef6_present Significant XeF6 Impurity start->xef6_present pure_xef4 High Purity XeF4 Obtained start->pure_xef4 check_ratio_xe Increase F2 Ratio (Target Xe:F2 = 1:5) xe_present->check_ratio_xe If Xe:F2 < 1:5 check_temp_low Increase Temperature (Target 400°C) xe_present->check_temp_low If T < 400°C check_pressure_low Increase Pressure (Target 6 atm) xe_present->check_pressure_low If P < 6 atm check_ratio_f2 Decrease F2 Ratio (Target Xe:F2 = 1:5) xef6_present->check_ratio_f2 If Xe:F2 > 1:5 check_temp_high Decrease Temperature (Target 400°C) xef6_present->check_temp_high If T > 400°C check_pressure_high Decrease Pressure (Target 6 atm) xef6_present->check_pressure_high If P > 6 atm check_ratio_xe->start Re-run Synthesis & Analyze check_temp_low->start Re-run Synthesis & Analyze check_pressure_low->start Re-run Synthesis & Analyze check_ratio_f2->start Re-run Synthesis & Analyze check_temp_high->start Re-run Synthesis & Analyze check_pressure_high->start Re-run Synthesis & Analyze

Caption: Troubleshooting flowchart for XeF₄ synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal reactant ratio for synthesizing pure XeF₄?

A1: The recommended molar ratio of Xenon to Fluorine is 1:5. This ensures a sufficient excess of fluorine to drive the reaction to completion and form XeF₄, while minimizing the formation of XeF₂ which is favored with an excess of xenon.[1][2]

Q2: How do temperature and pressure affect the formation of impurities?

A2: Temperature and pressure are critical parameters in determining the product of the xenon-fluorine reaction.

  • XeF₂ formation is favored at lower temperatures and with an excess of xenon.

  • XeF₄ formation is optimal at 400°C and 6 atm pressure with a 1:5 Xe:F₂ ratio.[2]

  • XeF₆ formation is favored at higher temperatures (though can be formed at lower temperatures with a catalyst) and significantly higher pressures (e.g., >50 atm) with a large excess of fluorine (1:20).[3]

Q3: What is the role of the nickel vessel in the synthesis?

A3: The reaction is typically carried out in a sealed nickel vessel. Nickel is resistant to attack by fluorine at high temperatures and pressures, thus providing a safe and inert reaction environment.

Q4: Can I use a different type of reaction vessel?

A4: It is strongly recommended to use a nickel or Monel (a nickel alloy) vessel due to the high reactivity of fluorine. Other materials are likely to be corroded by fluorine under the reaction conditions, which can lead to contamination of the product and a hazardous failure of the reaction vessel.

Q5: How can I purify XeF₄ if I have a mixture of xenon fluorides?

A5: Fractional sublimation is an effective method for purifying XeF₄. XeF₄ is a solid that sublimes at 117°C. It is less volatile than XeF₂ and XeF₆, which allows for their separation. By carefully controlling the temperature and pressure, the more volatile XeF₂ and XeF₆ can be removed, leaving behind purified XeF₄.

Data Presentation

The following table summarizes the general effect of reaction conditions on the product distribution in the xenon-fluorine system. The yields are illustrative and can vary based on specific experimental setups.

Xe:F₂ Molar RatioTemperature (°C)Pressure (atm)Predominant ProductIllustrative XeF₄ YieldCommon Impurities
2:14001-2XeF₂LowXe
1:5 400 6 XeF₄ High Trace XeF₂, XeF₆
1:20300>50XeF₆LowXeF₄

Experimental Protocols

Detailed Methodology for the Synthesis of High-Purity XeF₄

Safety Precautions: This experiment involves highly toxic and corrosive materials (Fluorine) and requires a specialized high-pressure reaction setup. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including face shields, and specialized gloves. A thorough understanding of the hazards of xenon fluorides is essential.

Materials and Equipment:

  • High-purity xenon gas

  • High-purity fluorine gas

  • Nickel or Monel reaction vessel with a valve, capable of withstanding high pressure and temperature

  • Vacuum line for handling gases

  • Tube furnace capable of reaching and maintaining 400°C

  • Pressure gauge

  • Cold trap (liquid nitrogen)

Experimental Workflow Diagram

experimental_workflow start Start: Prepare Reaction Vessel passivate Passivate Vessel with F2 start->passivate evacuate Evacuate Vessel passivate->evacuate add_xe Introduce Xenon Gas evacuate->add_xe add_f2 Introduce Fluorine Gas (Xe:F2 = 1:5) add_xe->add_f2 heat Heat to 400°C at 6 atm add_f2->heat react Maintain Conditions for Several Hours heat->react cool Cool to Room Temperature react->cool remove_volatiles Remove Unreacted Gases via Vacuum cool->remove_volatiles purify Purify XeF4 by Fractional Sublimation remove_volatiles->purify end End: Collect Pure XeF4 Crystals purify->end

Caption: Experimental workflow for XeF₄ synthesis.

Procedure:

  • Vessel Preparation: The nickel reaction vessel must be thoroughly cleaned, dried, and then passivated. Passivation involves heating the vessel under a low pressure of fluorine gas to form a protective nickel fluoride layer on the interior surfaces. This prevents further reaction of the vessel with fluorine during the synthesis.

  • Evacuation: After passivation, the vessel is cooled and evacuated to a high vacuum to remove any residual gases.

  • Introduction of Reactants:

    • Xenon gas is introduced into the reaction vessel. The amount of xenon is determined by the desired scale of the reaction and is measured by pressure-volume-temperature (PVT) calculations.

    • Fluorine gas is then added to the vessel to achieve a molar ratio of Xe:F₂ of 1:5. The total pressure in the vessel at room temperature will be the sum of the partial pressures of xenon and fluorine.

  • Reaction:

    • The sealed reaction vessel is placed in a tube furnace and heated to 400°C.

    • The pressure inside the vessel will increase upon heating and should be monitored to ensure it reaches and stabilizes at approximately 6 atm.

    • The reaction mixture is held at these conditions for several hours to ensure the reaction goes to completion.

  • Cooling and Product Recovery:

    • After the reaction period, the furnace is turned off, and the reaction vessel is allowed to cool slowly to room temperature.

    • Once cooled, the vessel is connected to a vacuum line, and the valve is carefully opened to a cold trap cooled with liquid nitrogen. Any unreacted fluorine and xenon, as well as any more volatile xenon fluoride impurities (XeF₂), will be condensed in the cold trap.

  • Purification:

    • The crude XeF₄ product, which remains as a white crystalline solid in the reaction vessel, can be purified by fractional sublimation.

    • The vessel is gently heated under vacuum, and the sublimed XeF₄ is collected on a cold finger or in a cooler part of the apparatus. This process effectively separates the less volatile XeF₄ from any remaining more volatile impurities.

  • Storage: The purified XeF₄ crystals should be stored in a tightly sealed and dry container made of a fluorine-resistant material (e.g., nickel or a fluoropolymer) to prevent hydrolysis from atmospheric moisture.

References

Technical Support Center: Managing the Exothermic Reaction of Xenon and Fluorine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Xenon-Fluorine Reactions. This resource is designed for researchers, scientists, and drug development professionals working with the synthesis of xenon fluorides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and important safety data to help you manage these highly exothermic and potentially hazardous reactions safely and effectively.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of xenon fluorides.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect Reaction Conditions: Temperature, pressure, or reactant ratios may be outside the optimal range.[1][2] 2. Leaks in the Reaction System: Loss of gaseous reactants (xenon or fluorine) will reduce yield. 3. Passivation of Reactant Surfaces: Impurities or improper cleaning of the reaction vessel can inhibit the reaction. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Verify and Calibrate Equipment: Ensure temperature and pressure gauges are accurate. Refer to the detailed experimental protocols for optimal conditions for the specific xenon fluoride (B91410) you are synthesizing. 2. Leak Check the System: Before starting the reaction, perform a thorough leak check of the entire apparatus using an inert gas. 3. Proper Vessel Preparation: Ensure the reaction vessel (typically nickel or Monel) is thoroughly cleaned and "conditioned" with fluorine gas at a high temperature to form a passivating fluoride layer.[3][4] 4. Increase Reaction Time: Consult established protocols for appropriate reaction durations. Some syntheses may require several hours.[5]
Product Contamination with Other Xenon Fluorides (e.g., XeF₄ in XeF₂ synthesis) 1. Incorrect Stoichiometry: The ratio of xenon to fluorine is critical in determining the product. An excess of fluorine will favor the formation of higher fluorides (XeF₄, XeF₆).[4][6] 2. Inadequate Temperature Control: Higher temperatures can favor the formation of higher fluorides.[4][6]1. Precise Reactant Measurement: Use accurate methods to measure and introduce the correct molar ratios of xenon and fluorine for your target compound. For XeF₂, a xenon-rich mixture is required.[1][7] 2. Maintain Stable Reaction Temperature: Use a reliable furnace with precise temperature control. 3. Purification: Separate the desired xenon fluoride from byproducts using fractional distillation or sublimation.[8][9][10]
Formation of Xenon Oxides or Oxyfluorides Presence of Moisture or Oxygen: Xenon fluorides are extremely sensitive to moisture and will hydrolyze to form explosive xenon trioxide (XeO₃) or xenon oxyfluorides.[1][11][12]1. Thoroughly Dry All Apparatus: Ensure all components of the reaction system are meticulously dried before use. 2. Use High-Purity Reactants: Use xenon and fluorine of the highest possible purity to minimize oxygen and water contamination. 3. Inert Atmosphere Handling: Handle all xenon fluoride products in a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox).[8]
Corrosion of Reaction Vessel Incompatible Materials: Using materials other than nickel or Monel can lead to rapid corrosion by fluorine gas at high temperatures.[3][4]Use Appropriate Materials: Construct the reaction vessel and all components in contact with fluorine from high-purity nickel or a nickel alloy such as Monel.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the xenon-fluorine reaction?

A1: The primary hazards include:

  • Extreme Exothermicity: The reaction is highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled.

  • High Reactivity and Corrosivity of Fluorine: Fluorine is a powerful oxidizing agent and is highly corrosive to most materials.

  • Toxicity of Xenon Fluorides: Xenon fluorides are toxic and corrosive to exposed tissues.[8][11]

  • Formation of Explosive Byproducts: Reaction with even trace amounts of water can produce xenon trioxide (XeO₃), which is a dangerously explosive solid.[1][12]

Q2: How can I control the exothermic nature of the reaction?

A2: Control is achieved through several measures:

  • Precise Temperature Control: Using a programmable furnace with accurate temperature feedback is crucial.

  • Controlled Introduction of Reactants: Slowly introducing fluorine to the reaction vessel containing xenon can help manage the initial reaction rate.

  • Appropriate Reaction Scale: Start with small-scale reactions to understand the behavior of your specific setup before scaling up.

  • Use of a Heat Sink: For larger reactions, a metal block around the reaction vessel can help dissipate heat.

Q3: What materials are suitable for constructing the reaction apparatus?

A3: The reaction vessel and any components that will be in contact with hot fluorine gas must be constructed from materials that are resistant to fluoride corrosion. High-purity nickel or nickel alloys like Monel are the materials of choice.[3][4] These materials form a passivating layer of nickel fluoride on their surface, which protects them from further attack.[3]

Q4: How do I purify the synthesized xenon fluoride?

A4: The primary methods for purifying xenon fluorides are fractional distillation and sublimation under vacuum.[8][9][10] These techniques take advantage of the different volatilities of XeF₂, XeF₄, and XeF₆. For example, XeF₄ is less volatile than XeF₂ and XeF₆, which allows for its separation by fractional sublimation.[4] Chemical purification methods, such as reacting the mixture with specific reagents to remove impurities, have also been described.[13][14]

Q5: What should I do in case of accidental exposure to xenon fluorides or fluorine?

A5: In case of any exposure, immediate medical attention is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen.

Always have appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, and work in a well-ventilated fume hood. An emergency shower and eyewash station should be readily accessible.

Quantitative Data Summary

The following tables provide key quantitative data for the synthesis and properties of xenon fluorides.

Table 1: Reaction Conditions for Xenon Fluoride Synthesis

Product Xe:F₂ Molar Ratio Temperature (°C) Pressure (atm) Reaction Vessel Reference(s)
XeF₂ 2:1 (Xenon in excess)4001Nickel[1][7]
XeF₄ 1:54006-7Nickel[1][2]
XeF₆ 1:2030050-60Nickel[1][5][15]

Table 2: Physical Properties of Xenon Fluorides

Property XeF₂ XeF₄ XeF₆
Appearance White crystalline solidColorless crystalline solidColorless crystalline solid
Molar Mass ( g/mol ) 169.29207.28245.28
Melting Point (°C) 128.6117 (sublimes)49.25
Boiling Point (°C) Sublimes-75.6
Standard Enthalpy of Formation (kJ/mol) -108-251-294
Vapor Pressure at 25°C ~4.5 mmHg~3 mmHg~20 mmHg

Table 3: Vapor Pressure of Xenon Difluoride at Different Temperatures

Temperature (°C) Vapor Pressure (Pa)
2.91
31.810
67.9100
1141000

Note: Data extrapolated from various sources and should be used as a reference.[16]

Table 4: Solubility of Xenon Difluoride in Various Solvents

Solvent Solubility Reference(s)
Anhydrous Hydrogen Fluoride (HF)High (167 g / 100 g HF at 29.95 °C)[8][17]
Bromine Pentafluoride (BrF₅)Soluble[8]
Bromine Trifluoride (BrF₃)Soluble[8]
Iodine Pentafluoride (IF₅)Soluble[8]
Acetonitrile (CH₃CN)Soluble[8][17]
WaterDecomposes[8][11]

Experimental Protocols

Protocol 1: Synthesis of Xenon Difluoride (XeF₂)

Objective: To synthesize xenon difluoride by the direct reaction of xenon and fluorine gases.

Materials:

  • High-purity xenon gas

  • High-purity fluorine gas

  • Nickel or Monel reaction vessel

  • Programmable tube furnace

  • Vacuum line

  • Cold trap (liquid nitrogen)

Procedure:

  • Vessel Preparation: Thoroughly clean and dry the nickel reaction vessel. Passivate the internal surfaces by heating the vessel under a flow of fluorine gas.

  • Reactant Introduction: Evacuate the reaction vessel on a vacuum line. Introduce xenon gas to the desired pressure. Then, slowly add fluorine gas until a molar ratio of approximately 2:1 (xenon to fluorine) is achieved.[1][7]

  • Reaction: Place the sealed reaction vessel in a tube furnace and heat to 400 °C for 1-2 hours.[1][7]

  • Product Collection: After the reaction is complete, cool the vessel to room temperature. Then, cool a collection vessel or a cold trap with liquid nitrogen and open the valve from the reaction vessel to allow the XeF₂ to sublime and collect as a white solid.

  • Purification: The collected XeF₂ can be further purified by fractional sublimation to remove any unreacted starting materials or XeF₄ byproduct.

Protocol 2: Synthesis of Xenon Tetrafluoride (XeF₄)

Objective: To synthesize this compound by the direct reaction of xenon and fluorine gases.

Materials:

  • High-purity xenon gas

  • High-purity fluorine gas

  • Nickel or Monel reaction vessel

  • Programmable tube furnace

  • High-pressure gauge

  • Vacuum line

  • Cold trap (liquid nitrogen)

Procedure:

  • Vessel Preparation: Prepare the nickel reaction vessel as described in Protocol 1.

  • Reactant Introduction: Evacuate the reaction vessel. Introduce xenon gas, followed by fluorine gas, to achieve a molar ratio of 1:5 (xenon to fluorine).[1][2]

  • Reaction: Seal the vessel and heat it in a furnace to 400 °C. The pressure inside the vessel will rise to approximately 6-7 atm.[1][2] Maintain these conditions for several hours.

  • Product Collection: After the reaction, cool the vessel to room temperature. The XeF₄ product will be present as colorless crystals.

  • Purification: Due to its lower volatility compared to other xenon fluorides, XeF₄ can be purified by fractional sublimation.[4]

Protocol 3: Synthesis of Xenon Hexafluoride (XeF₆)

Objective: To synthesize xenon hexafluoride by the direct reaction of xenon and fluorine gases under high pressure.

Materials:

  • High-purity xenon gas

  • High-purity fluorine gas

  • High-pressure nickel or Monel reaction vessel

  • High-pressure furnace or heating mantle

  • High-pressure gauge

  • Vacuum line

  • Cold trap (liquid nitrogen)

Procedure:

  • Vessel Preparation: Prepare the high-pressure reaction vessel as described in Protocol 1.

  • Reactant Introduction: Evacuate the vessel. Introduce xenon and a large excess of fluorine gas, with a molar ratio of approximately 1:20 (xenon to fluorine).[1][5]

  • Reaction: Seal the vessel and heat to 300 °C. The pressure will increase significantly, typically to 50-60 atm.[1][5][15] Maintain these conditions for an extended period (e.g., 12-24 hours).

  • Product Collection: After the reaction, cool the vessel to room temperature. Carefully vent the excess fluorine. The XeF₆ can then be recovered by sublimation.

  • Purification: Purification is achieved by fractional distillation to separate it from any lower xenon fluorides.

Visualizations

Experimental_Workflow_Xenon_Fluoride_Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_product 3. Product Handling Vessel_Prep Vessel Cleaning & Passivation Reactant_Intro Introduce Xe & F₂ Vessel_Prep->Reactant_Intro Reactant_Prep Reactant Purification Reactant_Prep->Reactant_Intro Heating Heat to Reaction Temp Reactant_Intro->Heating Pressure Maintain Reaction Pressure Heating->Pressure Cooling Cool Reaction Vessel Pressure->Cooling Collection Collect Crude Product (Sublimation) Cooling->Collection Purification Purify by Fractional Distillation/Sublimation Collection->Purification Storage Store in Inert Atmosphere Purification->Storage

Caption: General experimental workflow for the synthesis of xenon fluorides.

Troubleshooting_Logic Start Reaction Outcome Low_Yield Low/No Yield Start->Low_Yield Unsatisfactory Oxide_Formation Oxide/Oxyfluoride Formation Start->Oxide_Formation Unsatisfactory Success Successful Synthesis Start->Success Satisfactory Check_Conditions Check Temp, Pressure, Ratios Low_Yield->Check_Conditions Yes Contamination Product Contamination Check_Stoichiometry Verify Reactant Ratios Contamination->Check_Stoichiometry Yes Check_Purity Check Reactant Purity & System Dryness Oxide_Formation->Check_Purity Yes Check_Leaks Check for System Leaks Check_Conditions->Check_Leaks If conditions are correct Check_Leaks->Contamination If no leaks Check_Purity->Success If pure & dry Purify_Product Purify Product Check_Stoichiometry->Purify_Product If ratios are correct Purify_Product->Success

Caption: Troubleshooting logic for xenon fluoride synthesis.

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_engineering Engineering Controls cluster_emergency Emergency Procedures Gloves Fluorine-Resistant Gloves Goggles Chemical Splash Goggles Face_Shield Full Face Shield Lab_Coat Flame-Resistant Lab Coat Fume_Hood High-Performance Fume Hood Inert_Atmosphere Glovebox (for product handling) Emergency_Shutdown Emergency Shutdown System Eyewash Eyewash Station Shower Safety Shower First_Aid First Aid for Chemical Exposure PPE PPE PPE->Gloves PPE->Goggles PPE->Face_Shield PPE->Lab_Coat Controls Controls Controls->Fume_Hood Controls->Inert_Atmosphere Controls->Emergency_Shutdown Emergency Emergency Emergency->Eyewash Emergency->Shower Emergency->First_Aid

References

Technical Support Center: Xenon Tetrafluoride (XeF4) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the purification of xenon tetrafluoride. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound (XeF4)? A1: The primary and most effective method for purifying XeF4 is fractional sublimation.[1][2] This technique leverages the differences in volatility among the various xenon fluorides (XeF2, XeF4, and XeF6) that can be present in the crude product mixture.[1][2]

Q2: Why is purification of XeF4 necessary after synthesis? A2: Purification is crucial to isolate pure XeF4 from unreacted starting materials (xenon and fluorine) and byproducts like xenon difluoride (XeF2) and xenon hexafluoride (XeF6).[1][3] The direct synthesis of xenon fluorides often results in a mixture because XeF2, XeF4, and XeF6 exist in a chemical equilibrium that is sensitive to reaction conditions like temperature and pressure.[2][3]

Q3: What are the main impurities I should expect in a crude XeF4 sample? A3: The most common impurities are other xenon fluorides, specifically the more volatile XeF2 and the less volatile XeF6.[1][2] The relative amounts of these impurities depend on the synthesis conditions, such as the xenon-to-fluorine molar ratio and the reaction temperature.[3]

Q4: At what temperature does XeF4 sublime? A4: this compound is a stable, white crystalline solid that sublimes at approximately 117°C (243°F; 390 K) at atmospheric pressure.[1][2][3]

Q5: How does the volatility of XeF4 compare to other xenon fluorides? A5: XeF4 is notably less volatile than both XeF2 and XeF6, which is the key property exploited during purification by fractional sublimation.[1][2]

Troubleshooting Guide

Problem: My final product is contaminated with Xenon Difluoride (XeF2).

  • Possible Cause: The sublimation temperature was too high or the sublimation was performed too quickly, causing the more volatile XeF2 to be collected along with the XeF4.

  • Solution: Perform the fractional sublimation again at a carefully controlled temperature just below the sublimation point of XeF4 (around 114-116°C). This allows the XeF2 to be selectively removed first. A slow, gradual increase in temperature is critical for a clean separation.

Problem: The yield of purified XeF4 is very low.

  • Possible Cause 1: The initial synthesis reaction conditions (e.g., Xe:F2 ratio, temperature, pressure) were not optimal, leading to a low initial concentration of XeF4 in the crude mixture.[1][4]

  • Solution 1: Optimize the synthesis protocol. A common method involves reacting xenon and fluorine in a 1:5 molar ratio in a nickel vessel at 400°C.[2][3][4]

  • Possible Cause 2: Significant loss of product during the transfer and sublimation process. XeF4 is sensitive to moisture and can be lost through premature sublimation if the apparatus is not properly sealed and cooled.

  • Solution 2: Ensure all handling is performed under strictly anhydrous conditions in a well-ventilated area or glovebox.[2][5] Ensure the collection part of your sublimation apparatus is sufficiently cooled to efficiently trap the sublimed XeF4.

Problem: The crude product is a mixture of XeF2, XeF4, and XeF6.

  • Possible Cause: The reaction conditions allowed for the formation of all three xenon fluorides, which exist in equilibrium.[3] High temperatures and excess fluorine favor the formation of XeF6, while lower temperatures favor XeF2.[3]

  • Solution: A careful, multi-step fractional sublimation is required.

    • First, gently heat the mixture to a temperature just above the sublimation point of XeF2 (around 114°C) to remove it.

    • Next, increase the temperature to just above 117°C to sublime and collect the desired XeF4, leaving the less volatile impurities behind.

    • XeF6, which melts at 49.5°C and is also volatile, must be carefully separated based on these distinct physical properties.[2]

Problem: The XeF4 product appears discolored or reacts upon exposure to air.

  • Possible Cause: The product has been exposed to moisture, leading to hydrolysis. XeF4 reacts with water to produce xenon trioxide (XeO3), elemental xenon, oxygen, and hydrogen fluoride (B91410).[2]

  • Solution: Store and handle XeF4 in a dry, inert atmosphere (e.g., in a desiccator or a dry glovebox). Use materials resistant to fluoride corrosion, such as nickel or Monel, for all containers and reaction vessels.[2][5]

Data Presentation

Table 1: Physical Properties of Xenon Fluorides

CompoundFormulaMolar Mass ( g/mol )AppearanceSublimation/Melting Point
Xenon DifluorideXeF2169.29Colorless solidSublimes at ~114°C
This compound XeF4 207.28 Colorless solid Sublimes at 117°C [3]
Xenon HexafluorideXeF6245.28Colorless solidMelts at 49.5°C

Data compiled from multiple sources.[2][3]

Table 2: Typical Synthesis Conditions for this compound

ParameterValueNotes
ReactantsXenon (Xe) and Fluorine (F2)High purity gases are required.
Molar Ratio (Xe:F2)1:5An excess of fluorine is used to drive the reaction towards XeF4.[2][3][4]
Temperature400 °C
Pressure~6 atm
Reaction VesselNickel or MonelThese materials form a passive nickel fluoride layer that resists corrosion.[2][3]

Data compiled from multiple sources.[2][3][4]

Experimental Protocols

Protocol: Purification of XeF4 by Fractional Sublimation

This protocol describes the separation of XeF4 from a crude mixture containing XeF2 and other non-volatile impurities.

Materials:

  • Crude XeF4 mixture

  • Sublimation apparatus (glass or nickel) with a cold finger or cooled collection surface

  • Heating mantle or oil bath with precise temperature control

  • Vacuum pump and vacuum gauge

  • Inert gas supply (e.g., dry Nitrogen or Argon)

  • Appropriate safety equipment (face shield, corrosion-resistant gloves)

Procedure:

  • Apparatus Setup:

    • Ensure the sublimation apparatus is scrupulously clean and dry.

    • Transfer the crude XeF4 mixture into the bottom of the sublimation vessel in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

    • Assemble the apparatus, ensuring all joints are well-sealed. Attach the cold finger and connect it to a coolant source (e.g., a circulating chiller with cold water or other coolant).

  • Evacuation:

    • Slowly evacuate the apparatus using the vacuum pump. This reduces the pressure and facilitates sublimation at a lower temperature.

  • Fraction 1: Removal of XeF2:

    • Begin heating the bottom of the vessel slowly and carefully using the heating mantle.

    • Raise the temperature to approximately 114°C. Monitor the cold finger for the appearance of white crystals. This first fraction will be enriched in the more volatile XeF2.

    • Hold the temperature steady until no more crystals are observed forming on the cold finger.

    • Cool the apparatus, vent with inert gas, and carefully remove the collected XeF2.

  • Fraction 2: Collection of XeF4:

    • Reassemble the apparatus with a clean collection surface or after cleaning the cold finger.

    • Evacuate the system again.

    • Increase the temperature to 117°C.[1][3] Colorless, well-formed crystals of pure XeF4 will begin to deposit on the cold surface.

    • Continue the sublimation until all the XeF4 has been transferred from the bottom of the vessel to the collection surface.

  • Shutdown and Storage:

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.

    • Vent the system with a dry, inert gas.

    • Quickly transfer the purified XeF4 crystals from the cold finger to a pre-dried, airtight container made of a resistant material (e.g., nickel or a suitable polymer). Store the container in a desiccator.

Visualizations

G Diagram 1: XeF4 Synthesis and Purification Workflow Reactants Reactants: Xenon (Xe) + Fluorine (F2) Reaction High-Temperature Reaction (400°C, 1:5 ratio in Ni vessel) Reactants->Reaction Crude Crude Product Mixture (XeF4, XeF2, XeF6, unreacted gases) Reaction->Crude Sublimation Fractional Sublimation (Under Vacuum) Crude->Sublimation Fraction1 Volatile Fraction (Removed at ~114°C) Sublimation->Fraction1 Step 1 Product Pure XeF4 Collected (Sublimes at 117°C) Sublimation->Product Step 2 Residue Non-Volatile Residue (Impurities, XeF6) Sublimation->Residue Left Behind XeF2 Impurity: XeF2 Fraction1->XeF2 G Diagram 2: Troubleshooting XeF4 Purification Problem Problem: Low Purity or Yield CheckPurity Is the product contaminated with XeF2? Problem->CheckPurity CheckYield Is the final yield low? Problem->CheckYield Cause_Temp Cause: Sublimation temp too high or process too fast. CheckPurity->Cause_Temp Yes Cause_Synth Cause: Sub-optimal synthesis reaction. CheckYield->Cause_Synth Yes Cause_Handling Cause: Product loss due to hydrolysis or poor collection. CheckYield->Cause_Handling Yes Sol_Temp Solution: Re-sublime at a lower T (~114°C) to remove XeF2 first. Cause_Temp->Sol_Temp Sol_Synth Solution: Optimize synthesis conditions (1:5 Xe:F2 ratio, 400°C). Cause_Synth->Sol_Synth Sol_Handling Solution: Ensure anhydrous conditions and a well-sealed, cold apparatus. Cause_Handling->Sol_Handling

References

Technical Support Center: Xenon Tetrafluoride Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with xenon tetrafluoride (XeF₄).

Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula XeF₄
Molar Mass 207.29 g/mol [1]
Appearance Colorless crystalline solid[2][3][4][5]
Density 4.040 g/cm³[2][6]
Sublimation Point 117 °C (242.6 °F)[2][3][5][7]
Molecular Geometry Square planar[2][3][4][5]
Oxidation State of Xenon +4[3][6]
Standard Enthalpy of Formation (ΔH°f) -251 kJ/mol[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a powerful oxidizing and fluorinating agent.[3][4] The main hazards include:

  • High Reactivity: It reacts vigorously with water, moisture, and organic compounds.[2][4] Hydrolysis produces hazardous substances like hydrogen fluoride (B91410) (HF) and explosive xenon trioxide (XeO₃).[1]

  • Corrosivity: Upon contact with moisture, it forms hydrofluoric acid, which is highly corrosive and can cause severe burns.

  • Toxicity: Inhalation or contact with skin and eyes can cause severe irritation and burns.

Q2: What are the proper storage conditions for this compound?

A2: this compound must be stored in a cool, dry, and well-ventilated place, away from incompatible materials.[8][9] Key storage requirements include:

  • Moisture-free environment: It must be kept in tightly sealed containers under an inert atmosphere to prevent hydrolysis.[3][7][10]

  • Compatible materials: Use containers made of nickel or Monel, which are resistant to fluorination.[2][3]

  • Segregation: Store away from flammable substances, reducing agents, and organic materials.[10][11]

Q3: What should I do in case of accidental exposure to this compound?

A3: Immediate first aid is critical. Follow these procedures and seek medical attention right away.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8][9]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][9][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][12]

Q4: How does this compound react with water?

A4: this compound reacts with water in a complex redox reaction. The overall reaction is: 6XeF₄ + 12H₂O → 2XeO₃ + 4Xe + 3O₂ + 24HF.[2] This reaction produces xenon trioxide (which is explosive), elemental xenon, oxygen, and highly corrosive hydrogen fluoride.[2]

Troubleshooting Guide

Issue: I observe fumes or a white powder forming around the this compound container.

  • Possible Cause: This indicates a potential leak and reaction with atmospheric moisture.

  • Solution:

    • Immediately evacuate the area and ensure proper ventilation.

    • Wear appropriate Personal Protective Equipment (PPE), including a full-face respirator, chemical-resistant gloves, and protective clothing.

    • Carefully inspect the container for any breaches in a well-ventilated fume hood.

    • If a leak is confirmed, transfer the material to a new, dry, and suitable container under an inert atmosphere.

    • Neutralize any spilled residue according to the spill cleanup protocol.

Issue: The pressure in my reaction vessel is increasing unexpectedly during a reaction with this compound.

  • Possible Cause: This could be due to a runaway reaction, possibly caused by contamination with moisture or other reactive substances, leading to the formation of gaseous byproducts like oxygen.

  • Solution:

    • If safe to do so, immediately cool the reaction vessel to slow down the reaction rate.

    • Be prepared for an emergency shutdown of the experiment.

    • Do not approach the vessel if you suspect a risk of explosion.

    • Evacuate the laboratory and alert safety personnel.

Experimental Safety Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

Table 2: Required Personal Protective Equipment

CategorySpecification
Eye Protection Tightly fitting safety goggles or a full-face shield.[9]
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile). Inspect gloves for integrity before use.[8][9]
Body Protection A flame-resistant lab coat and impervious clothing.[8][9] A full protective suit may be necessary for large quantities or in case of a spill.[10]
Respiratory Protection A full-face respirator with appropriate cartridges is necessary if working outside a fume hood or if exposure limits are exceeded.[9]
Handling and Use Protocol
  • Preparation:

    • Always handle this compound in a properly functioning chemical fume hood.[10]

    • Ensure an eyewash station and safety shower are readily accessible.[13]

    • Remove all flammable and combustible materials from the work area.[11]

  • Handling:

    • Handle under a dry, inert atmosphere (e.g., in a glovebox).[10]

    • Avoid the formation of dust and aerosols.[8][9]

    • Use non-sparking tools.[9]

  • After Use:

    • Tightly close the container.[8]

    • Store the container in a cool, dry, and well-ventilated area.[9]

    • Decontaminate all equipment that has come into contact with this compound.

    • Dispose of contaminated gloves and other waste in accordance with regulations.[8]

Spill and Leak Cleanup Protocol
  • Evacuation and Ventilation: Evacuate all personnel from the affected area and ensure adequate ventilation.[8][9]

  • Personal Protection: Wear the appropriate PPE, including respiratory protection.[8]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[9] Do not allow the substance to enter drains.[9]

  • Cleanup:

    • Carefully sweep up the spilled solid material.[8]

    • Place the material into a suitable, dry, and closed container for disposal.[8]

    • Do not use combustible materials like paper towels for cleanup.

  • Decontamination: Clean the spill area thoroughly with a suitable neutralizing agent, followed by soap and water.

Safety Workflow Diagram

XenonTetrafluoride_Safety_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Experiment cluster_emergency Emergency Response cluster_spill_response Spill Protocol cluster_exposure_response First Aid Protocol prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood Proceed if safe prep_area Clear Work Area prep_hood->prep_area Proceed if safe handle_inert Use Inert Atmosphere prep_area->handle_inert Proceed if safe handle_transfer Transfer XeF4 handle_inert->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_store Store XeF4 Securely handle_reaction->cleanup_store Experiment Complete emergency_spill Spill / Leak handle_reaction->emergency_spill If spill occurs emergency_exposure Personal Exposure handle_reaction->emergency_exposure If exposure occurs emergency_fire Fire handle_reaction->emergency_fire If fire starts cleanup_decon Decontaminate Equipment cleanup_store->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe spill_evacuate Evacuate & Ventilate emergency_spill->spill_evacuate exposure_remove Remove from Source emergency_exposure->exposure_remove spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean & Neutralize spill_contain->spill_cleanup exposure_flush Flush Affected Area exposure_remove->exposure_flush exposure_medical Seek Medical Aid exposure_flush->exposure_medical

Caption: Workflow for safe handling of this compound.

References

Technical Support Center: Xenon Tetrafluoride (XeF₄) Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of xenon tetrafluoride crystals. Please consult your institution's safety protocols and the full Safety Data Sheet (SDS) before handling this material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound (XeF₄) crystals? A1: this compound must be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture to prevent hazardous reactions.[3] Storage under an inert atmosphere, such as dry nitrogen, is recommended.[3] Store separately from combustible materials, organic compounds, and other incompatible substances.[1][3][4]

Q2: What container materials are suitable for storing XeF₄? A2: Due to its high reactivity and corrosive nature, especially when exposed to moisture, XeF₄ should be stored in containers made of resistant materials. Nickel or Monel alloys are commonly used as they form a protective fluoride (B91410) layer that prevents further corrosion.[5][6]

Q3: What are the primary hazards associated with handling XeF₄? A3: this compound is a powerful oxidizing and fluorinating agent.[6][7] The main hazards include:

  • High Reactivity with Water: It reacts violently with water or moisture to produce xenon trioxide (XeO₃), a dangerously explosive solid, along with toxic and corrosive hydrogen fluoride (HF).[3][5][8][9]

  • Corrosivity: It causes severe chemical burns upon contact with skin, eyes, and the respiratory tract.[3][4]

  • Toxicity: Inhalation of dust or decomposition products can be fatal.[3][4]

Q4: What happens if XeF₄ is exposed to atmospheric moisture? A4: Exposure to moisture initiates a hydrolysis reaction. This reaction is complex and can produce a mixture of xenon, oxygen, highly corrosive hydrofluoric acid (HF), and the dangerously explosive xenon trioxide (XeO₃).[5][8][9][10][11] The formation of XeO₃ presents a significant explosion risk, especially when dry.[3]

Q5: What personal protective equipment (PPE) is required when handling XeF₄ crystals? A5: A comprehensive set of PPE is mandatory. This includes:

  • Eye Protection: Tightly fitting safety goggles or a full-face shield.[1]

  • Skin Protection: A flame-resistant and impervious lab coat, along with chemical-resistant gloves (materials should be checked for compatibility).[1]

  • Respiratory Protection: Handling should be done in a chemical fume hood or glovebox. If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[1][4]

Troubleshooting Guide

Q1: I noticed the pressure in my XeF₄ container has increased. What should I do? A1: An increase in pressure may indicate decomposition or contamination, potentially with moisture, leading to the formation of gaseous products like oxygen and xenon.[5][9] Do not heat the container. Cool the area if possible and handle the container with extreme caution, preferably using remote handling equipment. Consult with your institution's environmental health and safety (EHS) office immediately for guidance on depressurization and disposal.

Q2: The colorless XeF₄ crystals have developed a yellowish tint or appear wet. What does this mean? A2: This is a critical warning sign of contamination, likely due to a breach in the container seal allowing moisture to enter. The discoloration could be due to the formation of xenon oxides or other byproducts.[8][9] This mixture is potentially explosive.[3] Do not open or handle the container. Cordon off the area and contact your EHS office for emergency disposal procedures.

Q3: A small spill of XeF₄ crystals occurred inside the chemical fume hood. How should I clean it up? A3: For a small, contained spill inside a fume hood:

  • Keep the area well-ventilated by ensuring the fume hood is operating correctly.

  • Wear full PPE, including respiratory protection.

  • Do NOT use water or combustible materials like paper towels for cleanup.[12]

  • Carefully sweep up the solid material using non-sparking tools and place it into a suitable, dry, and labeled container for hazardous waste disposal.[1][2]

  • The collected material should be disposed of promptly according to regulations.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula XeF₄
Molar Mass 207.28 g/mol [13]
Appearance Colorless crystalline solid[5][6][13]
Density 4.040 g/cm³ (solid)[5][13]
Sublimation Point 117 °C (243 °F)[5][6][13]
Thermal Stability Stable up to approx. 400 °C[5]

| Standard Enthalpy of Formation | -251 kJ/mol[5][13] |

Table 2: Storage and Material Compatibility

Condition/Material Recommendation Rationale
Storage Temperature Cool, dry place[1][2] To ensure stability and prevent decomposition.
Atmosphere Inert (e.g., dry Nitrogen)[3] Prevents reaction with atmospheric moisture and air.[3]
Container Materials Nickel, Monel[5][6] These materials form a passive, non-reactive fluoride layer.
Incompatible Materials Water, Moisture[3] Reacts to form explosive XeO₃ and corrosive HF.[3]
Organic materials, Combustibles (paper, oil, cloth)[3][4][12][14] Strong oxidizer, may cause fire or explosion.[4][14]
Powdered metals, Reducing agents[3][4] Can lead to violent or explosive reactions.

| | Alcohols (e.g., Ethanol)[3][14] | Vigorous and potentially explosive reaction. |

Experimental Protocols

Protocol: Safe Transfer of XeF₄ Crystals in an Inert Atmosphere Glovebox

  • Preparation:

    • Ensure the glovebox atmosphere is inert (e.g., Argon or Nitrogen) with moisture and oxygen levels below 1 ppm.

    • Transfer all necessary equipment into the glovebox, including a clean spatula, weighing paper/boat, and the reaction vessel. Ensure all equipment is scrupulously dry.

    • Allow the sealed container of XeF₄ to reach the ambient temperature of the glovebox before opening to prevent condensation.

  • Transfer Procedure:

    • Securely place the XeF₄ container in the glovebox.

    • Carefully unseal the container. Be aware of any potential pressure differences.

    • Using a clean, dry spatula, carefully transfer the desired amount of XeF₄ crystals onto the weighing boat and record the mass.

    • Promptly transfer the weighed crystals into the designated reaction vessel.

    • Securely reseal the primary XeF₄ container immediately after use.

  • Post-Transfer:

    • Clean the spatula and any residual dust from the work area within the glovebox using a dry wipe.

    • Properly package and label any contaminated materials (e.g., weighing boat, wipes) for hazardous waste disposal.

    • Remove the primary container and reaction vessel from the glovebox antechamber following standard procedures.

Mandatory Visualizations

Spill_Response_Decision_Tree start XeF₄ Spill Detected q_location Is the spill contained within a fume hood? start->q_location evacuate DANGER: Evacuate immediate area. Alert others. q_location->evacuate No ppe_check Are you wearing full, appropriate PPE? q_location->ppe_check Yes contact_ehs Contact EHS / Emergency Response IMMEDIATELY evacuate->contact_ehs get_ppe Do not proceed. Alert supervisor and EHS. ppe_check->get_ppe No contain Contain spill with non-combustible absorbent (e.g., dry sand). ppe_check->contain Yes get_ppe->contact_ehs cleanup Use non-sparking tools to collect material into a labeled, dry hazardous waste container. contain->cleanup decontaminate Decontaminate area as per SDS. Dispose of waste according to institutional protocols. cleanup->decontaminate end Incident Reported & Resolved decontaminate->end

Caption: Decision tree for responding to a this compound spill.

Safe_Handling_Workflow start Start: Prepare for Transfer prep_env 1. Prepare Inert Atmosphere (Glovebox/Fume Hood) start->prep_env prep_tools 2. Introduce Dry Equipment (Spatula, Vessel, etc.) prep_env->prep_tools equilibrate 3. Equilibrate XeF₄ Container to Ambient Temperature prep_tools->equilibrate transfer 4. Unseal Container & Transfer Crystals Using Spatula equilibrate->transfer reseal 5. Immediately Reseal Primary Container transfer->reseal cleanup 6. Clean Tools & Workspace (Inside Glovebox) reseal->cleanup waste 7. Package Contaminated Waste for Disposal cleanup->waste end End: Transfer Complete waste->end

Caption: Workflow for the safe handling and transfer of XeF₄ crystals.

References

Technical Support Center: Xenon Tetrafluoride (XeF₄) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for xenon tetrafluoride (XeF₄) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of XeF₄.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that can lead to unsatisfactory results in your synthesis experiments.

Q1: My XeF₄ yield is significantly lower than expected. What are the most common causes?

Low yields in XeF₄ synthesis can stem from several factors. The most common issues are related to reaction conditions, reactant purity, and product isolation. Key areas to investigate include:

  • Incorrect Reaction Conditions: The synthesis of XeF₄ is highly sensitive to temperature, pressure, and the molar ratio of xenon to fluorine.[1] Deviations from optimal conditions can favor the formation of other xenon fluorides or leave reactants unconsumed.

  • Formation of Byproducts: The synthesis of xenon fluorides can lead to a mixture of products, primarily xenon difluoride (XeF₂) and xenon hexafluoride (XeF₆), which exist in equilibrium with XeF₄.[2] Suboptimal conditions can shift this equilibrium, reducing the yield of the desired XeF₄.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing of the gaseous reactants.

  • Reactant Impurities: The presence of impurities, especially water or hydrogen fluoride (B91410) (HF) in the reactants or the reaction vessel, can interfere with the synthesis. While some sources suggest that skipping the purification of F₂ from HF might increase the reaction rate for XeF₂, for XeF₄ it is generally advisable to use pure reactants.

  • Issues with the Reaction Vessel: The reaction is typically carried out in a nickel vessel. The integrity of the passivating nickel fluoride layer is crucial to prevent corrosion and potential side reactions.[1]

  • Product Loss During Isolation: XeF₄ is a volatile solid that sublimes at 117°C.[2] Product can be lost during the purification process, which often involves fractional sublimation to separate it from other xenon fluorides.

Q2: I am observing the formation of other xenon fluorides (XeF₂ and XeF₆) in my product. How can I minimize these byproducts?

The formation of XeF₂ and XeF₆ is a common challenge due to the chemical equilibrium between the different xenon fluorides.[2] To favor the formation of XeF₄:

  • Control the Stoichiometry: A molar ratio of xenon to fluorine of 1:5 is commonly used to ensure an excess of fluorine, which pushes the equilibrium towards higher fluorides.[1] However, a very large excess of fluorine combined with high temperatures can favor the formation of XeF₆.

  • Optimize Temperature: A reaction temperature of around 400°C is generally considered optimal for the synthesis of XeF₄.[1] Lower temperatures may favor the formation of XeF₂, while higher temperatures can lead to the formation of XeF₆.

  • Manage Pressure: The reaction is typically performed under pressure. A starting pressure of around 6 atm at room temperature has been reported to be effective.[1]

Q3: How can I ensure my reactants and reaction setup are suitable for XeF₄ synthesis?

Ensuring the purity of reactants and the integrity of the experimental setup is critical for achieving high yields.

  • Reactant Purity: Use high-purity xenon and fluorine gas. Fluorine should be free of significant amounts of hydrogen fluoride.

  • Reaction Vessel Preparation: The reaction should be conducted in a clean, dry, and passivated nickel or Monel vessel. The vessel should be evacuated before introducing the reactants to remove any air or moisture.

  • Gas Handling: Use a vacuum line and manifold system made of materials resistant to fluorine, such as nickel or stainless steel, for handling the reactant gases.

Q4: What is the best way to purify the synthesized XeF₄?

Fractional sublimation is a common and effective method for purifying XeF₄ from other xenon fluorides. XeF₄ is less volatile than XeF₆ and more volatile than XeF₂. By carefully controlling the temperature and pressure in a vacuum system, you can selectively sublime and collect the XeF₄, leaving behind the less volatile XeF₂ and removing the more volatile XeF₆.

Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving low yields in XeF₄ synthesis.

TroubleshootingWorkflow start Low XeF₄ Yield check_conditions Verify Reaction Conditions (Temp, Pressure, Ratio) start->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok analyze_products Analyze Product Mixture (e.g., Spectroscopy) byproducts_present Byproducts (XeF₂, XeF₆) Present? analyze_products->byproducts_present check_purity Check Reactant Purity and Vessel Integrity purity_ok Reactants/Vessel OK? check_purity->purity_ok conditions_ok->analyze_products Yes adjust_conditions Adjust T, P, or Ratio (See Table 1) conditions_ok->adjust_conditions No byproducts_present->check_purity No optimize_purification Optimize Purification (Fractional Sublimation) byproducts_present->optimize_purification Yes purify_reactants Purify Reactants / Inspect Vessel purity_ok->purify_reactants No end Improved Yield purity_ok->end Yes adjust_conditions->start optimize_purification->end purify_reactants->start

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Quantitative Data Summary

The yield of XeF₄ is highly dependent on the reaction conditions. The following table summarizes reported conditions and their impact on the product distribution.

ParameterConditionExpected OutcomePotential Issues if Deviated
Temperature 400°COptimal for XeF₄ formation.[1]< 400°C: Favors XeF₂ formation. > 400°C: May increase XeF₆ formation.
Xe:F₂ Molar Ratio 1:5High yield of XeF₄.[1]< 1:5: May result in incomplete reaction and lower yield. > 1:5: Can favor XeF₆ formation, especially at higher temperatures.
Pressure ~6 atm (initial)Promotes the reaction towards product formation.[1]Lower pressure may lead to incomplete reaction. Higher pressures can alter the product distribution.
Reaction Time Several hoursAllows the reaction to proceed to completion.Insufficient time can lead to a low yield due to an incomplete reaction.
Reaction Vessel Nickel or MonelProvides a non-reactive surface.[1]Other materials may be corroded by fluorine, leading to impurities.

Key Experimental Protocol: Direct Synthesis of XeF₄

This protocol describes a common method for the direct synthesis of this compound.

Materials and Equipment:

  • High-purity xenon (Xe) gas

  • High-purity fluorine (F₂) gas

  • Nickel or Monel reaction vessel with a valve

  • Vacuum line and gas handling manifold

  • Heating furnace or mantle with temperature control

  • Pressure gauge

  • Cold trap (liquid nitrogen)

Procedure:

  • Vessel Preparation: Thoroughly clean and dry the nickel reaction vessel. Evacuate the vessel to a high vacuum to remove any residual air and moisture.

  • Passivation (if required): If using a new or unpassivated vessel, it may be necessary to passivate the internal surfaces by heating it under a fluorine atmosphere to form a protective nickel fluoride layer.

  • Introduction of Reactants:

    • Connect the reaction vessel to the gas handling manifold.

    • Introduce fluorine gas into the vessel.

    • Introduce xenon gas into the vessel to achieve the desired molar ratio (typically 1:5, Xe:F₂). The final pressure will depend on the vessel volume and the amount of reactants. A starting pressure of around 6 atm at room temperature is a good starting point.[1]

  • Reaction:

    • Place the sealed reaction vessel in a heating furnace.

    • Heat the vessel to 400°C and maintain this temperature for several hours.[1]

  • Cooling and Product Recovery:

    • After the reaction is complete, cool the vessel to room temperature.

    • Carefully vent any unreacted fluorine by passing the gas through a soda lime trap.

    • The solid XeF₄ product will be present as colorless crystals inside the vessel.

  • Purification (if necessary):

    • If byproducts are present, the crude product can be purified by fractional sublimation under vacuum.

Reaction Pathway

The synthesis of xenon fluorides involves a series of equilibria. Understanding these relationships is key to optimizing the yield of XeF₄.

ReactionPathway cluster_conditions Reaction Conditions Xe Xe XeF2 XeF₂ Xe->XeF2 + F₂ F2 F₂ XeF4 XeF₄ (Desired Product) XeF2->XeF4 + F₂ low_temp Low Temp Excess Xe XeF6 XeF₆ XeF4->XeF6 + F₂ moderate_temp ~400°C Excess F₂ (1:5) high_temp High Temp Large Excess F₂

Caption: The reaction pathway for the formation of xenon fluorides, highlighting the desired product.

References

Technical Support Center: Xenon Tetrafluoride (XeF₄) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis of Xenon Tetrafluoride (XeF₄), including troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound (XeF₄)? A1: The most common and established method for synthesizing XeF₄ is the direct reaction of xenon (Xe) and fluorine (F₂) gases in a heated, high-pressure vessel.[1][2] The reaction is typically conducted at elevated temperatures to overcome the activation energy for this noble gas reaction.[1]

Q2: Why is a specific type of reaction vessel, like nickel or Monel, required? A2: A nickel or Monel vessel is crucial because these materials are resistant to attack by highly corrosive fluorine gas at high temperatures.[1][3] The vessel's inner surface forms a protective layer of nickel fluoride (B91410), which passivates the material and prevents further corrosion, ensuring the purity of the product and the integrity of the apparatus.[1]

Q3: Is the synthesis of XeF₄ an endothermic or exothermic reaction? A3: The synthesis of XeF₄ is a highly exothermic reaction.[2][3] It releases approximately 251 kJ/mol of energy.[1][2][3] This requires careful control over the reaction conditions to manage heat dissipation and maintain the target temperature.

Q4: What are the primary physical properties of pure XeF₄? A4: this compound is a colorless, crystalline solid at standard conditions.[1][3] It is a dense material with a solid-state density of 4.040 g/cm³.[1][3] A key characteristic is that it sublimes at 117 °C under atmospheric pressure.[1][3]

Q5: What are the critical safety precautions when synthesizing XeF₄? A5: Safety is paramount. This compound is a powerful oxidizing and fluorinating agent that reacts vigorously with water and moisture.[1][4] The synthesis involves fluorine gas, which is extremely toxic and corrosive, and high-pressure conditions. All experiments must be conducted in a well-ventilated fume hood with specialized, moisture-free equipment. Personnel must use appropriate personal protective equipment (PPE), including face shields and corrosion-resistant gloves.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes? A1: Low yield can stem from several factors:

  • Incorrect Temperature: The reaction equilibrium is temperature-sensitive. Ensure the temperature is maintained consistently, typically around 400 °C.[1][5]

  • Inappropriate Reactant Ratio: An insufficient amount of fluorine will result in incomplete conversion of xenon. A molar ratio of Xe:F₂ of 1:5 is often used to drive the reaction to completion.[2][5]

  • System Leaks: Given the gaseous nature of the reactants and the high pressures involved, any leaks in the apparatus will lead to a loss of material and reduced yield.

  • Presence of Moisture: XeF₄ reacts with water.[1][6] Any moisture in the reaction vessel or gas lines will consume the product and create hazardous byproducts like hydrogen fluoride (HF) and explosive xenon trioxide (XeO₃).[1]

Q2: My final product is contaminated with Xenon Difluoride (XeF₂). How can I prevent this and purify the product? A2: The formation of XeF₂ is favored at lower temperatures and lower fluorine concentrations.[1][3] To minimize its formation, ensure your reaction temperature is appropriately high (around 400 °C) and that you are using an excess of fluorine gas.[3][5] For purification, you can use fractional sublimation. Since XeF₄ is less volatile than XeF₂, you can carefully heat the mixture to sublime away the XeF₂ impurity, leaving the purer XeF₄ behind.[1]

Q3: I have detected Xenon Hexafluoride (XeF₆) as an impurity. What adjustments should I make? A3: The formation of XeF₆ is favored at higher temperatures and higher fluorine pressures.[1][3][5] If XeF₆ is a significant contaminant, consider slightly reducing the reaction temperature or the excess of fluorine. As with XeF₂ contamination, fractional sublimation is an effective purification method, exploiting the different volatilities of the xenon fluorides.[1]

Q4: The interior of my nickel reaction vessel shows signs of corrosion after the experiment. What went wrong? A4: While nickel is highly resistant to fluorine, its integrity depends on the formation of a stable passivation layer.[1] Accelerated corrosion can occur if:

  • The vessel was not properly passivated before use: Pre-treating the vessel with a low concentration of fluorine gas can help form a robust protective layer.

  • Reactants were impure: Impurities, especially moisture, can interfere with the passivation layer and lead to corrosion. Ensure high-purity xenon and fluorine are used.

Data Presentation: Optimized Synthesis Parameters

The table below summarizes the generally accepted optimal conditions for the direct synthesis of XeF₄.

ParameterRecommended ValueNotes
Reaction Temperature 400 °CTemperatures between 350-450 °C are effective.[1][2]
System Pressure ~6 atmElevated pressure is required to facilitate the reaction.[5]
Xe:F₂ Molar Ratio 1:5An excess of fluorine is used to maximize the yield of XeF₄.[1][3][5]
Reaction Vessel Nickel or MonelEssential for resistance to fluorine corrosion.[1][4]
Enthalpy of Formation (ΔH°f) -251 kJ/molThe reaction is highly exothermic.[1][2][3]

Experimental Protocols

Detailed Methodology for XeF₄ Synthesis via Direct Combination

1. Safety Precautions:

  • This procedure must be performed by trained personnel inside a certified high-performance fume hood.

  • Fluorine gas is highly toxic and corrosive. A dedicated gas handling system and emergency protocols must be in place.

  • The reaction is exothermic and involves high pressure. Use an appropriate blast shield.

  • Ensure all glassware and equipment are scrupulously dried to prevent violent reactions with water.

2. Apparatus:

  • A high-pressure reaction vessel made of nickel or Monel, equipped with a valve and pressure gauge.

  • A vacuum line for evacuating the vessel.

  • Gas lines for introducing high-purity xenon and fluorine.

  • A tube furnace or a suitable heating mantle capable of reaching and maintaining 400 °C.

  • A cold trap (liquid nitrogen) for product purification.

3. Procedure:

  • Vessel Preparation: Thoroughly clean and dry the nickel reaction vessel. Passivate the interior by exposing it to a low pressure of F₂ gas at an elevated temperature and then allowing it to cool.

  • Evacuation: Attach the vessel to the vacuum line and evacuate it to remove air and any residual moisture.

  • Introduction of Reactants: Introduce high-purity xenon gas into the vessel, followed by fluorine gas, to achieve a molar ratio of approximately 1:5. The total pressure will depend on the vessel volume and the amount of reactants.

  • Heating and Reaction: Place the sealed vessel into the preheated furnace at 400 °C. Maintain this temperature for several hours to allow the reaction to proceed to completion. Monitor the pressure throughout the reaction.

  • Cooling: After the reaction period, carefully remove the vessel from the heat source and allow it to cool completely to room temperature. Unreacted fluorine and xenon will be present in the gas phase.

  • Product Recovery: Attach the vessel to a vacuum line with a cold trap cooled by liquid nitrogen. Open the valve to vent the excess gaseous reactants. Gently warm the reaction vessel to sublime the solid XeF₄, which will collect in the cold trap as colorless crystals.

4. Purification (Fractional Sublimation):

  • If impurities like XeF₂ or XeF₆ are present, they can be separated based on their different volatilities.

  • By carefully controlling the temperature of the sublimator and the cold finger, the more volatile XeF₂ can be removed first, followed by the collection of pure XeF₄, leaving the less volatile XeF₆ behind.

Mandatory Visualization

The following diagram illustrates the logical relationship between the reaction conditions and the resulting xenon fluoride products.

XeF_Synthesis cluster_conditions Reaction Conditions reactants Xe + F₂ low_cond Low Temp Low [F₂] reactants->low_cond mid_cond Intermediate Temp Excess [F₂] reactants->mid_cond high_cond High Temp High [F₂] reactants->high_cond product_xef2 XeF₂ low_cond->product_xef2 Favored product_xef4 XeF₄ (Desired Product) mid_cond->product_xef4 Favored product_xef6 XeF₆ high_cond->product_xef6 Favored

References

Technical Support Center: Safe Handling of Xenon Tetrafluoride Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with xenon tetrafluoride (XeF₄). The following troubleshooting guides and frequently asked questions (FAQs) address the safe handling and neutralization of corrosive and hazardous byproducts generated during XeF₄ reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive byproducts of this compound reactions, particularly with moisture?

When this compound comes into contact with water, it undergoes hydrolysis, producing highly corrosive and hazardous substances. The primary reaction is:

6XeF₄ + 12H₂O → 2XeO₃ + 4Xe + 3O₂ + 24HF[1]

The main corrosive byproduct is Hydrogen Fluoride (B91410) (HF) , a highly corrosive and toxic acid. Another hazardous byproduct is Xenon Trioxide (XeO₃) , which is a powerful oxidizing agent and a dangerously explosive solid.[1][2] In aqueous solution, xenon trioxide forms xenic acid (H₂XeO₄), which is also a strong oxidizing agent.[3]

Q2: What are the immediate safety concerns with Hydrogen Fluoride (HF)?

Hydrogen fluoride is a severe irritant and corrosive to all tissues. Contact with skin can cause deep, painful burns that may be delayed in onset. It readily penetrates the skin, causing destruction of deep tissue layers and bone. Systemic toxicity can occur through absorption, leading to life-threatening cardiac arrhythmias. Inhalation can cause severe respiratory damage.

Q3: What are the primary hazards associated with Xenon Trioxide (XeO₃)?

Xenon trioxide is a highly unstable and explosive solid that is sensitive to shock and temperature.[2] It is a potent oxidizing agent and can react explosively with organic materials.[2] While stable in aqueous solution as xenic acid, evaporation of the solution to dryness will yield solid XeO₃, which is dangerously explosive.[1]

Q4: What personal protective equipment (PPE) is mandatory when working with XeF₄ and its byproducts?

A comprehensive PPE protocol is critical for safety. This includes:

  • Gloves: Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber) should be worn. It is advisable to wear a double layer of gloves.

  • Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes of both XeF₄ and its corrosive byproducts.

  • Body Protection: A chemical-resistant apron over a lab coat is required to protect against spills.

  • Respiratory Protection: Work should always be conducted in a certified chemical fume hood. In case of a significant spill or ventilation failure, a self-contained breathing apparatus (SCBA) may be necessary.

Q5: What materials are compatible with Hydrogen Fluoride (HF) and aqueous solutions of Xenon Trioxide?

Choosing the right materials for your reaction vessel and handling equipment is crucial to prevent corrosion and accidents.

MaterialCompatibility with HF (aqueous)Compatibility with XeO₃ (aqueous)
Metals
Stainless Steel (316)Fair to Good (passivation layer forms)Good
MonelExcellentExcellent
NickelExcellentExcellent
AluminumPoorGood
Plastics
Polytetrafluoroethylene (PTFE)ExcellentExcellent
Polyvinylidene fluoride (PVDF)ExcellentExcellent
Polyethylene (PE)Good (for dilute HF)Good
Polypropylene (PP)Good (for dilute HF)Good
Glass/Ceramics Not Recommended (etched by HF)Good

This table provides a general guideline. Always consult specific chemical compatibility charts for the concentrations and temperatures used in your experiments.

Troubleshooting Guides

Issue 1: Accidental exposure to reaction mixture or byproducts.

Symptoms:

  • Skin contact: Redness, pain (may be delayed), blistering.

  • Eye contact: Severe irritation, pain, potential for permanent damage.

  • Inhalation: Coughing, choking, chest pain, shortness of breath.

Immediate Actions:

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. While flushing, remove any contaminated clothing. Apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.[4][5]

  • Eye Exposure: Immediately flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

Issue 2: Uncontrolled reaction or fuming upon exposure to air.

Cause: this compound is highly reactive with moisture in the air, leading to the rapid generation of HF and XeO₃.

Preventative Measures & Solution:

  • Prevention: Always handle XeF₄ under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Immediate Action: If a small amount of fuming occurs in a fume hood, ensure the sash is lowered and allow the ventilation to capture the fumes. For a larger release, evacuate the area and follow emergency procedures.

Experimental Protocols

Protocol 1: Quenching of this compound Reactions and Neutralization of Hydrogen Fluoride

This protocol outlines the steps for safely quenching a reaction involving XeF₄ and neutralizing the resulting HF.

Materials:

  • Reaction mixture containing unreacted XeF₄ and dissolved byproducts.

  • Inert solvent (e.g., anhydrous acetonitrile) for dilution.

  • Slurry of calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂) in water.

  • pH indicator strips or a calibrated pH meter with an HF-resistant electrode.

Procedure:

  • Cooling and Dilution:

    • Cool the reaction vessel to 0°C in an ice bath to reduce the vapor pressure of volatile byproducts.

    • Under an inert atmosphere, slowly add a co-solvent that is miscible with the reaction solvent but does not react with XeF₄ (e.g., anhydrous acetonitrile) to dilute the reaction mixture. This helps to control the rate of the subsequent quenching reaction.

  • Quenching:

    • Slowly and carefully add the diluted reaction mixture to a stirred slurry of calcium carbonate or calcium hydroxide in water at 0°C. The addition should be dropwise to control the exothermic reaction and gas evolution (CO₂ if using CaCO₃).

    • The reaction is: 2HF + CaCO₃ → CaF₂ (s) + H₂O + CO₂ (g)[3][6]

  • Neutralization and Verification:

    • Allow the mixture to stir at room temperature for at least one hour to ensure complete neutralization.

    • Check the pH of the aqueous phase. The target pH should be between 6.0 and 8.0. If the solution is still acidic, add more of the neutralizing slurry.

    • To confirm the absence of soluble fluoride, a fluoride ion-selective electrode can be used.

  • Waste Disposal:

    • The resulting solid (calcium fluoride) can be filtered. The solid and the neutralized aqueous solution should be disposed of as hazardous waste according to institutional guidelines.

Quantitative Data for HF Neutralization:

Neutralizing AgentMolar Ratio (Agent:HF)Reaction ProductsNotes
Calcium Carbonate (CaCO₃)1 : 2CaF₂, H₂O, CO₂Vigorous gas evolution.[3][6]
Calcium Hydroxide (Ca(OH)₂)1 : 2CaF₂, H₂OLess gas evolution, but a strong base.
Sodium Bicarbonate (NaHCO₃)1 : 1NaF, H₂O, CO₂Produces soluble sodium fluoride. Not recommended for complete fluoride removal from solution.
Protocol 2: Handling and Controlled Decomposition of Aqueous Xenon Trioxide (Xenic Acid)

Warning: Solid xenon trioxide is a powerful explosive. This protocol is for handling aqueous solutions only. Do not evaporate the solution to dryness.

Procedure:

  • Maintain Aqueous Solution: Keep the xenon trioxide in an aqueous solution (as xenic acid) at all times. These solutions are relatively stable but are still strong oxidizing agents.

  • Controlled Decomposition:

    • Aqueous xenic acid will slowly decompose over time, especially in the presence of sunlight, to xenon and oxygen gas.[2]

    • For controlled laboratory-scale decomposition, the solution can be treated with a reducing agent. A common and safe method is the use of a bisulfite solution.

    • Slowly add a freshly prepared solution of sodium bisulfite (NaHSO₃) to the stirred xenic acid solution. The reaction is: 2H₂XeO₄ + 4NaHSO₃ → 2Xe (g) + 4NaHSO₄ + O₂ (g)

    • The addition should be done slowly and in a fume hood to manage the gas evolution (xenon and oxygen).

  • Verification of Decomposition:

    • The absence of the strong oxidizing properties of xenic acid can be tested using iodide-starch paper. A positive test (blue-black color) indicates the presence of the oxidizing agent. Continue adding the reducing agent until the test is negative.

  • Disposal:

    • The resulting solution, containing sodium bisulfate and dissolved xenon, should be neutralized to a pH between 6.0 and 8.0 before disposal as hazardous waste according to institutional guidelines.

Visualizations

experimental_workflow cluster_start Initial Reaction cluster_quench Quenching & Neutralization cluster_xepre Byproduct Handling cluster_xeo3 XeO₃ Decomposition cluster_disposal Waste Disposal start XeF₄ Reaction (in organic solvent) cool Cool to 0°C start->cool Reaction Complete dilute Dilute with Anhydrous Solvent cool->dilute quench Add to CaCO₃/Ca(OH)₂ Slurry dilute->quench Slow Addition stir Stir for 1 hour quench->stir check_ph Check pH (6.0-8.0) stir->check_ph separate Filter Solid (CaF₂) check_ph->separate pH OK aqueous Aqueous Phase (contains Xenic Acid) separate->aqueous dispose_solid Dispose of CaF₂ (Hazardous Waste) separate->dispose_solid reduce Add NaHSO₃ Solution aqueous->reduce verify_decomp Verify with Iodide-Starch Paper reduce->verify_decomp dispose_liquid Neutralize & Dispose of Aqueous Waste verify_decomp->dispose_liquid Decomposition Complete

Caption: Experimental workflow for quenching XeF₄ reactions and treating byproducts.

troubleshooting_logic cluster_exposure Exposure Response cluster_spill Spill Response start Issue Encountered exposure Personnel Exposure? start->exposure spill Spill or Uncontrolled Reaction? start->spill skin Skin Contact exposure->skin Yes eye Eye Contact exposure->eye Yes inhalation Inhalation exposure->inhalation Yes small_spill Small Spill in Fume Hood? spill->small_spill Yes large_spill Large Spill or Outside Hood? spill->large_spill No flush_skin Flush with Water (15 min) Apply Calcium Gluconate Gel skin->flush_skin flush_eye Flush with Water (15 min) eye->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air medical Seek Immediate Medical Attention flush_skin->medical flush_eye->medical fresh_air->medical contain Contain with Inert Absorbent Neutralize with CaCO₃ small_spill->contain evacuate Evacuate Area Follow Emergency Protocol large_spill->evacuate

Caption: Troubleshooting logic for handling incidents with XeF₄ byproducts.

References

Technical Support Center: Passivation for Xenon Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the passivation of reaction vessels used in xenon fluoride (B91410) (e.g., XeF₂, XeF₄, XeF₆) synthesis. Proper passivation is critical for ensuring reaction success, maximizing yield, and maintaining safety.

Troubleshooting Guide

This section addresses specific issues that may arise during the passivation and synthesis process.

Question: Why is the yield of my xenon fluoride synthesis unexpectedly low?

Answer: Low yields can often be traced back to inadequate vessel passivation or the presence of contaminants.

  • Incomplete Passivation: An improperly formed fluoride layer on the vessel's interior surface can react with the fluorine gas, consuming it before it can react with xenon. This is particularly relevant for stainless steel vessels where a stable metal fluoride layer is essential.[1] The passivation process, which involves baking, direct fluoridation, and thermal modification, must be meticulously followed to create a uniform and cohesive protective layer.[2]

  • Moisture Contamination: Xenon fluorides are highly sensitive to moisture and will decompose upon contact with water vapor.[3][4] Ensure the reaction vessel is thoroughly dried by baking at high temperatures (e.g., 250°C) under an inert nitrogen stream before introducing reactants.[5]

  • Reaction with Vessel Material: Certain vessel materials can catalyze the decomposition of xenon difluoride. For example, Pyrex® glass surfaces can act as a heterogeneous acid catalyst, leading to product loss, although this effect can be inhibited by using acetonitrile (B52724) as a solvent.[6] For high-purity synthesis, materials like nickel or Monel are preferred.[7][8]

Question: I'm observing corrosion or discoloration inside my stainless steel reactor after a synthesis reaction. What is the cause?

Answer: Corrosion or discoloration indicates a breach or failure of the protective passivation layer.

  • Flawed Passivation Film: Cracks or non-uniformity in the metal fluoride layer can expose the underlying steel to the highly corrosive fluorine gas and xenon fluoride products.[2] This can be caused by improper temperature control during the fluoridation or thermal modification steps. For instance, in the passivation of 316L stainless steel, fluoridation above 330°C can create a mixed-phase composition (FeF₂ and FeF₃) that is difficult to passivate effectively.[2]

  • Moisture-Induced Corrosion: The presence of even trace amounts of moisture can lead to the formation of hydrofluoric acid (HF), which is highly corrosive to many materials.[3] It is critical to ensure all gases (xenon, fluorine, inert gases) are anhydrous and that the vessel is leak-tight.

  • Mechanical Damage: Scratches or physical damage to the passivated surface can compromise the protective layer. Handle passivated vessels with care and inspect them before each use.

Question: My final xenon fluoride product is contaminated with metallic impurities. How can I prevent this?

Answer: Metallic impurities are a direct result of the reaction mixture interacting with the vessel walls, which points to a passivation failure.

  • Leaching from Vessel: An unstable or incomplete passivation layer can be attacked by the reactants, causing metal fluorides from the vessel material (e.g., iron, chromium, nickel fluorides) to leach into the product.

  • Improving Passivation Quality: To prevent this, a two-step fluoridation process involving direct fluoridation followed by thermal modification in a nitrogen atmosphere can create a more stable, stoichiometric fluoride film with better adhesion.[5] For stainless steel, this process forms a double-layer structure, such as FeF₂ covered by CrF₃, which is more stable.[5]

Frequently Asked Questions (FAQs)

Question: What is passivation and why is it necessary for xenon fluoride synthesis?

Answer: Passivation is the process of treating a material surface to make it less reactive. In the context of xenon fluoride synthesis, it involves creating a thin, stable, and non-reactive layer of metal fluoride on the interior surfaces of the reaction vessel.[1] This is crucial because elemental fluorine and xenon fluorides are powerful oxidizing and fluorinating agents that can react with the metals of the reactor itself, such as iron, chromium, and nickel in stainless steel.[1][3] A proper passivation layer prevents this reaction, thereby avoiding corrosion, preventing product contamination, and ensuring the fluorine is available for the desired reaction with xenon.[2]

Question: What are the best materials for constructing a reaction vessel for xenon fluoride synthesis?

Answer: The choice of material is critical for safety and success.

  • Nickel and Monel: These are highly recommended materials. Nickel forms a stable nickel fluoride (NiF₂) layer that is very resistant to fluorine, making it an excellent choice for reactions involving xenon fluorides.[7][8] Many pioneering syntheses of xenon fluorides were conducted in all-nickel systems.[4][8]

  • Stainless Steel (e.g., 316L): While less inherently resistant than nickel, stainless steel is a common and cost-effective choice. However, it must be properly passivated before use.[1][2] The passivation process forms a protective layer of metal fluorides (e.g., FeF₂, CrF₃).[5]

  • PTFE-FEP Lined Vessels: For solution-phase studies, vessels lined with fluoropolymers like PTFE-FEP show excellent stability against xenon difluoride decomposition.[9]

  • Glass (Pyrex®): Pyrex can be used for some preparations, such as the photochemical synthesis of XeF₂ at low pressures.[4][10] However, its surface can catalyze the decomposition of XeF₂ under certain conditions, making it less suitable for reactions requiring high purity or long reaction times.[6][9]

Question: What are the key safety precautions when handling xenon fluorides and passivating a reactor with fluorine?

Answer: Both fluorine and xenon fluorides are hazardous materials requiring strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][11]

  • Ventilation: All work must be conducted in a well-ventilated fume hood.[3]

  • Material Handling: Xenon fluorides are strong oxidizers and react vigorously with water and organic materials.[3][11] Store them in tightly sealed, corrosion-resistant containers (e.g., Teflon-coated steel) in a cool, dry, dark place away from moisture and combustibles.[11][12]

  • Passivation with Fluorine: Elemental fluorine is extremely toxic and reactive.[12] The passivation procedure should be performed in a dedicated, well-maintained apparatus with appropriate safety interlocks and emergency preparedness plans.

Quantitative Data on Passivation Parameters

The effectiveness of passivation is highly dependent on the specific parameters used. The table below summarizes typical conditions for passivating stainless steel vessels with elemental fluorine.

ParameterCondition for 316L Stainless SteelOutcome / ObservationReference
Pre-Treatment (Baking) 250°C in Nitrogen for 1 hourRemoves adsorbed moisture from the chamber surface.[5]
Direct Fluoridation Temp. 220°CForms a single-phase composition of FeF₂.[2][5]
Direct Fluoridation Temp. > 330°CForms a compound-phase of FeF₂ and FeF₃, which is less desirable.[2]
Direct Fluoridation Time 80 minutesSufficient time for initial fluoride layer formation.[2][5]
Thermal Modification Temp. 320°C - 400°C in NitrogenConverts non-stoichiometric fluorides to a stable, stoichiometric film. At 400°C, FeF₂ converts to FeF₃.[2][5]
Thermal Modification Time > 3 hoursEnsures complete conversion and stabilization of the passivation film.[2]

Experimental Protocol: Passivation of a Stainless Steel Reaction Vessel

This protocol outlines a general procedure for passivating a 316L stainless steel vessel for xenon fluoride synthesis. Warning: This procedure involves elemental fluorine and must be performed by trained personnel with appropriate safety measures in place.

1. Cleaning and Degreasing:

  • Thoroughly clean all vessel components with a suitable solvent (e.g., acetone, isopropanol) to remove any organic residues or oils.
  • Rinse with deionized water and dry completely.

2. Assembly and Leak Check:

  • Assemble the reaction vessel and connect it to a vacuum line and gas manifold system designed for corrosive gases.
  • Perform a thorough leak check by evacuating the system and monitoring the pressure rise over time. The system must be hermetically sealed.[13]

3. Baking and De-gassing (Moisture Removal):

  • Heat the vessel under vacuum or while purging with a dry, inert gas (e.g., Nitrogen) to 250°C.[5]
  • Maintain this temperature for at least 1-2 hours to drive off any adsorbed water from the internal surfaces.[5]
  • Cool the vessel to the desired fluoridation temperature under the inert gas stream.

4. Direct Fluoridation:

  • Once at the target temperature (e.g., 220°C), stop the inert gas flow.[2][5]
  • Slowly introduce a dilute mixture of fluorine gas (e.g., 10% F₂ in N₂) into the vessel.
  • Maintain the temperature and fluorine flow for approximately 80-90 minutes.[5]
  • This step forms the initial metal fluoride layer.

5. Purging:

  • Stop the fluorine flow and thoroughly purge the vessel with a dry, inert gas to remove all residual fluorine.

6. Thermal Modification:

  • While maintaining the inert gas atmosphere, increase the vessel temperature to 320-400°C.[2][5]
  • Hold at this temperature for at least 3 hours. This step anneals the fluoride film, improving its quality, adhesion, and stability.[2][5]

7. Cool Down:

  • Allow the vessel to cool down to room temperature under the inert gas atmosphere.
  • The vessel is now passivated and ready for use in xenon fluoride synthesis. It should be kept under a dry, inert atmosphere until use.

Visualization of Workflow

The following diagram illustrates the logical workflow for preparing a reaction vessel and performing xenon fluoride synthesis.

Passivation_Synthesis_Workflow cluster_prep Vessel Preparation cluster_passivation Passivation Cycle cluster_synthesis Synthesis node_prep node_prep node_pass node_pass node_synth node_synth node_final node_final Clean 1. Cleaning & Degreasing LeakCheck 2. Assembly & Leak Check Clean->LeakCheck Bake 3. Baking & De-gassing LeakCheck->Bake Fluoridate 4. Direct Fluoridation (F₂) Bake->Fluoridate Ready for Passivation Purge 5. Inert Gas Purge Fluoridate->Purge ThermalMod 6. Thermal Modification Purge->ThermalMod Cool 7. Cool Down ThermalMod->Cool Passivation Complete Reactants 8. Introduce Reactants (Xe + F₂) Cool->Reactants Reaction 9. Initiate Reaction (Heat/UV) Reactants->Reaction Product Xenon Fluoride Product Reaction->Product Synthesis Complete

Caption: Workflow for vessel passivation and xenon fluoride synthesis.

References

controlling the stoichiometry of xenon and fluorine for selective synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective synthesis of xenon fluorides by controlling the stoichiometry of xenon and fluorine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the selective synthesis of a specific xenon fluoride (B91410) (XeF₂, XeF₄, XeF₆)?

The selective synthesis of a particular xenon fluoride is primarily governed by three key experimental parameters:

  • Stoichiometric Ratio of Reactants: The molar ratio of xenon (Xe) to fluorine (F₂) is the most critical factor. An excess of xenon favors the formation of lower fluorides (XeF₂), while an excess of fluorine is necessary for higher fluorides (XeF₄ and XeF₆).[1][2]

  • Temperature: The reaction temperature influences the equilibrium between the different xenon fluorides.[2][3] The three equilibria (Xe + F₂ ⇌ XeF₂, XeF₂ + F₂ ⇌ XeF₄, and XeF₄ + F₂ ⇌ XeF₆) are established rapidly above 250°C.[3]

  • Pressure: The total pressure of the gaseous mixture also plays a significant role, particularly for the synthesis of higher fluorides which often require elevated pressures.[1][2]

Q2: How does the Xe:F₂ molar ratio specifically affect the product distribution?

The molar ratio directly dictates the product formed:

  • XeF₂: A xenon-to-fluorine ratio of approximately 2:1 (xenon in excess) is used.[1][4]

  • XeF₄: A xenon-to-fluorine ratio of 1:5 is commonly employed.[1][5]

  • XeF₆: A large excess of fluorine is required, typically a xenon-to-fluorine ratio of 1:20.[1]

Q3: What are suitable materials for the reaction vessels?

Due to the highly reactive and corrosive nature of fluorine and xenon fluorides, reaction vessels are typically made of nickel or Monel (a nickel-copper alloy).[1][6][7] These materials form a passive, non-reactive layer of nickel fluoride on their surface, which protects the vessel from further attack.[6] For some syntheses, particularly those involving photochemistry, dry Pyrex or quartz vessels with transparent alumina (B75360) windows may be used.[8][9]

Q4: How can I purify the desired xenon fluoride from a mixture of products?

A mixture of xenon fluorides can be separated by fractional distillation or selective condensation using a vacuum line.[6][8] This technique exploits the differences in the volatilities of XeF₂, XeF₄, and XeF₆. For instance, XeF₂ can be separated from XeF₄ by heating the mixture with cerium trifluoride (CeF₃), followed by vacuum sublimation of the purified XeF₂.[10] Another method involves passing the fluoride mixture vapor through a layer of potassium fluoride at 150-200°C to remove impurities like XeF₄ and XeF₆.[11]

Troubleshooting Guides

Problem: My synthesis yielded a mixture of XeF₂ and XeF₄, but I only wanted XeF₂.

  • Possible Cause: The xenon-to-fluorine ratio was not high enough, or the reaction was allowed to proceed for too long, leading to further fluorination of the initial XeF₂ product.

  • Solution: Ensure you are using a significant excess of xenon (e.g., a Xe:F₂ molar ratio of 2:1).[1][4] Rapidly remove the XeF₂ product from the hot reaction zone by condensing it in a cold trap (-50°C) to prevent its conversion to XeF₄.

Problem: The reaction is not proceeding, or the yield is very low.

  • Possible Cause 1: Insufficient activation energy. The direct reaction between xenon and fluorine requires an energy input to initiate.

  • Solution 1: The reaction typically requires activation by heat (e.g., 400°C), UV irradiation, sunlight, or an electrical discharge.[8][9][12] Ensure your energy source is functioning correctly.

  • Possible Cause 2: Presence of impurities. Impurities in the reactants can inhibit the reaction.

  • Solution 2: Use high-purity xenon (99.5% or higher) and fluorine (99% or higher).[2] Interestingly, one study found that not purifying the fluorine gas to remove hydrogen fluoride (HF) quadrupled the reaction rate for XeF₂ synthesis.[8]

  • Possible Cause 3: Inactive vessel surface.

  • Solution 3: The nickel reaction vessel must be properly passivated. This is typically done by exposing the vessel to a low pressure of fluorine gas for a period before the reaction to form a protective nickel fluoride layer.

Problem: I am observing the formation of xenon oxides (e.g., XeO₃) or oxyfluorides.

  • Possible Cause: Contamination with water or silica. Xenon fluorides, particularly XeF₄ and XeF₆, are extremely sensitive to moisture and react readily with water and silicon dioxide (from glass or quartz) to form explosive xenon trioxide (XeO₃) and various oxyfluorides.[1][3]

  • Solution: Ensure all reactants and the entire apparatus are scrupulously dry.[3][9] Use nickel or Monel reaction vessels to avoid reaction with silica-based materials like glass or quartz, especially at high temperatures with XeF₆.[3][7] Air must be excluded to prevent the formation of explosive xenon trioxide.[9]

Data Presentation: Reaction Conditions

The selective synthesis of xenon fluorides is highly dependent on the precise control of experimental conditions. The table below summarizes the typical parameters for forming each compound.

Target ProductRecommended Xe:F₂ Molar RatioTemperaturePressureReaction Vessel
XeF₂ 2:1 (Xenon in excess)[1][4]~400 °C[1][12]~1 bar[13]Nickel[1][4]
XeF₄ 1:5[1]~400 °C[1][5]~6 atm[1]Nickel[1][6]
XeF₆ 1:20[1]250-300 °C[1][3]>50-60 atm[1][3]Nickel[1][2]

Experimental Protocols

Protocol 1: Synthesis of Xenon Difluoride (XeF₂)

  • Vessel Preparation: Use a pre-passivated nickel reaction vessel.

  • Reactant Loading: Introduce xenon and fluorine gas into the vessel in a molar ratio of approximately 2:1.[1][4]

  • Reaction: Heat the sealed vessel to 400°C.[1][12] Alternatively, the mixture can be exposed to UV light or sunlight at room temperature in a suitable transparent vessel.[8]

  • Product Isolation: After the reaction, rapidly cool the vessel. The XeF₂ product will deposit as a colorless crystalline solid.[4]

  • Purification: Purify the solid XeF₂ by fractional distillation or selective condensation in a vacuum line to remove any unreacted xenon.[8]

Protocol 2: Synthesis of Xenon Tetrafluoride (XeF₄)

  • Vessel Preparation: Use a sealed and passivated nickel container.[1][6]

  • Reactant Loading: Charge the vessel with a mixture of xenon and fluorine gas in a 1:5 molar ratio.[1]

  • Reaction: Heat the vessel to 400°C for several hours. The initial pressure at room temperature is typically around 6 atm.[1]

  • Product Isolation: Cool the reaction vessel rapidly to room temperature. XeF₄ will form as a white crystalline solid.[5][6]

  • Purification: this compound is less volatile than the other components and can be purified by fractional sublimation.[6]

Protocol 3: Synthesis of Xenon Hexafluoride (XeF₆)

  • Vessel Preparation: A robust, sealed nickel vessel is required due to the high pressures involved.[1][2]

  • Reactant Loading: Introduce xenon and fluorine gas into the vessel in a molar ratio of 1:20.[1]

  • Reaction: Heat the mixture to approximately 300°C. The reaction requires high pressure, typically between 50 and 60 atm.[1][14]

  • Product Isolation: Cool the vessel. XeF₆ is a colorless solid at room temperature that readily sublimes into yellow vapor.[14]

  • Purification: The product can be purified by fractional distillation. Extreme care must be taken to avoid any contact with moisture or silica.

Visualizations

Experimental_Workflow General Workflow for Xenon Fluoride Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Prep_Vessel Passivate Ni Reaction Vessel Load_Reactants Load Reactants (Control Xe:F₂ Ratio) Prep_Vessel->Load_Reactants Prep_Gases Purify Xe and F₂ Gases Prep_Gases->Load_Reactants Set_Conditions Set T and P Load_Reactants->Set_Conditions Initiate Initiate Reaction (Heat / UV / Discharge) Set_Conditions->Initiate Cool_Down Cool Vessel & Condense Product Initiate->Cool_Down Reaction Complete Purify Purify Product (Fractional Sublimation) Cool_Down->Purify Store Store in Dry, Inert Container Purify->Store

Caption: Experimental workflow for xenon fluoride synthesis.

Logical_Relationships Stoichiometry Control for Selective Synthesis Xenon_Excess Xe:F₂ ≈ 2:1 (Xe in Excess) XeF2 Forms XeF₂ Xenon_Excess->XeF2 ~400°C ~1 atm Fluorine_Moderate Xe:F₂ ≈ 1:5 XeF4 Forms XeF₄ Fluorine_Moderate->XeF4 ~400°C ~6 atm Fluorine_High Xe:F₂ ≈ 1:20 (High F₂ Excess) XeF6 Forms XeF₆ Fluorine_High->XeF6 ~300°C >50 atm p1->XeF4 + F₂ p2->XeF6 + F₂

Caption: Relationship between stoichiometry and product selectivity.

References

Technical Support Center: Xenon Tetrafluoride (XeF4) Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures, troubleshooting advice, and frequently asked questions for the safe disposal of Xenon Tetrafluoride (XeF₄) waste, intended for use by researchers and laboratory professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a powerful oxidizing and fluorinating agent.[1][2] The main hazards include:

  • High Reactivity: It reacts vigorously with water, moisture, and organic compounds.[2][3][4]

  • Corrosive Byproducts: Contact with moisture (including humidity in the air) leads to hydrolysis, producing highly corrosive and toxic hydrofluoric acid (HF).[3][5]

  • Formation of Explosive Compounds: The hydrolysis of XeF₄ can produce Xenon Trioxide (XeO₃), a dangerously explosive solid when dry.[3][6]

Q2: Can I dispose of small quantities of XeF₄ waste down the drain?

A2: Absolutely not. Discharging XeF₄ or its immediate reaction byproducts into sewer systems is prohibited.[7][8] The reaction with water can produce hydrofluoric acid (HF) and potentially explosive xenon trioxide (XeO₃), posing a severe risk to plumbing infrastructure and the environment.[3]

Q3: What is the officially recommended disposal method for XeF₄ waste?

A3: The standard and safest method is to collect all XeF₄ waste in a suitable, closed, and properly labeled container for removal by a licensed chemical destruction plant or a professional hazardous waste disposal service.[7][8]

Q4: What personal protective equipment (PPE) is required when handling XeF₄ waste?

A4: Due to its hazardous nature, comprehensive PPE is mandatory. This includes, but is not limited to, the equipment listed in the table below.[7][9][10]

Q5: What materials are compatible for storing XeF₄ waste?

A5: XeF₄ must be stored in containers made of materials resistant to fluoride (B91410) corrosion. Nickel or Monel alloys are commonly used as they form a protective fluoride layer that prevents further reaction.[1][11] Ensure the container is kept in a cool, dry, and well-ventilated place, away from combustible materials.[8]

Troubleshooting Guide: In-Lab Waste Pre-treatment (Hydrolysis)

Disclaimer: This procedure is intended for the pre-treatment of small quantities of XeF₄ waste under controlled laboratory conditions before collection by a professional disposal service. This is a hazardous procedure that generates toxic and potentially explosive byproducts. A thorough risk assessment must be conducted before proceeding.

Issue 1: The hydrolysis reaction is too vigorous or is splashing.

  • Cause: this compound reacts exothermically and rapidly with water.[4][12] Adding XeF₄ too quickly or using an insufficient volume of water can cause the reaction to become uncontrollable.

  • Solution:

    • Slow Addition: Add very small increments of the XeF₄ waste to a large volume of cold water or, preferably, a stirred, cold alkaline solution (e.g., sodium bicarbonate or sodium hydroxide) in a fume hood.

    • Cooling: Perform the reaction in an ice bath to dissipate the heat generated.

    • Use Appropriate Equipment: Use a reaction vessel made of fluoride-resistant plastic (e.g., Teflon) or a nickel alloy.

Issue 2: How can I neutralize the hazardous byproducts of hydrolysis?

  • Problem: The primary reaction (6XeF₄ + 12H₂O → 2XeO₃ + 4Xe + 3O₂ + 24HF) produces highly corrosive hydrofluoric acid (HF) and explosive xenon trioxide (XeO₃).[3]

  • Solution:

    • HF Neutralization: Conduct the hydrolysis in a dilute, stirred basic solution (e.g., sodium hydroxide, calcium hydroxide, or sodium bicarbonate). This will neutralize the hydrofluoric acid as it forms. For example: HF + NaOH → NaF + H₂O.

    • XeO₃ Management: Xenon trioxide is soluble in water, where it is more stable.[6] NEVER allow the solution to evaporate or dry out, as solid XeO₃ is a contact explosive.[10] Keep the resulting solution diluted until it is collected by a hazardous waste service.

Issue 3: I am unsure if the neutralization reaction is complete.

  • Problem: Unreacted XeF₄ waste remains hazardous.

  • Solution:

    • Observe: Continue to slowly add the waste until no further reaction (e.g., gas evolution) is observed.

    • Stir: Allow the solution to stir for a prolonged period (e.g., several hours) after the final addition to ensure all solid XeF₄ has reacted.

    • pH Check: After the reaction is complete, test the pH of the solution. It should be neutral or slightly basic. If it is acidic, add more base cautiously until a neutral pH is achieved.

Data & Protocols

Table 1: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields or a full-face respirator.[7]Protects against dust, splashes of corrosive liquids (HF), and potential explosions.
Hand Protection Chemical impermeable gloves (e.g., nitrile or neoprene) inspected prior to use.[7]Prevents skin contact with XeF₄ and its corrosive hydrolysis products.
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat and apron.[7]Provides a barrier against spills and contact with this highly reactive substance.
Respiratory A full-face respirator with appropriate cartridges is necessary if exposure limits are exceeded or if working outside a fume hood.[7][9]Protects against inhalation of XeF₄ dust and toxic gaseous byproducts like HF.
Table 2: Products of this compound Hydrolysis
Reactant/ProductChemical FormulaStateKey Hazards
This compoundXeF₄SolidStrong oxidizer, reacts violently with water.[1][2]
WaterH₂OLiquidReactant.
Xenon TrioxideXeO₃Aqueous/SolidHighly explosive when dry.[3][6]
XenonXeGasAsphyxiant in high concentrations.[13]
OxygenO₂GasOxidizer.
Hydrofluoric AcidHFAqueousAcutely toxic, highly corrosive, causes severe burns.[3][14]
Experimental Protocol: Lab-Scale Pre-treatment of XeF₄ Waste via Alkaline Hydrolysis

Objective: To convert small quantities of solid XeF₄ waste into a more stable aqueous solution for final disposal.

Materials:

  • XeF₄ waste

  • 2M Sodium Hydroxide (NaOH) solution, chilled

  • Large beaker or flask (Teflon or other resistant material)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Appropriate PPE (see Table 1)

Procedure:

  • Setup: Place the beaker containing the chilled 2M NaOH solution in an ice bath on a stir plate inside a certified chemical fume hood. Begin stirring the solution. The volume of the NaOH solution should be in large excess relative to the amount of XeF₄ waste.

  • Slow Addition: Using a Teflon spatula, add a very small amount of the XeF₄ waste to the center of the stirred basic solution.

  • Controlled Reaction: Observe the reaction. You may see gas evolution. Wait for the reaction to subside completely before adding the next small increment.

  • Completion: Continue adding the XeF₄ waste incrementally until it is all consumed.

  • Stirring: Leave the solution to stir in the ice bath for at least one hour after the final addition to ensure the reaction is complete.

  • pH Verification: Carefully check the pH of the final solution. It should be basic. If not, add more NaOH solution.

  • Storage for Disposal: Transfer the resulting aqueous solution to a clearly labeled, sealed waste container. Crucially, ensure the label indicates the contents include aqueous Xenon Trioxide and Fluoride salts. Do not allow the solution to dry out.

  • Final Disposal: Arrange for the collection of the aqueous waste by a licensed hazardous waste disposal service.

Logical Workflow for XeF₄ Waste Disposal

G Workflow for this compound Waste Disposal cluster_prep Initial Assessment cluster_direct Primary Recommended Path cluster_pretreatment Alternative Path (Small Quantities Only) start Identify XeF4 Waste assess Assess Quantity and Feasibility for On-site Pre-treatment start->assess direct_disposal Direct Disposal Route assess->direct_disposal Large Quantity or If Unsure pretreatment Lab-Scale Pre-treatment assess->pretreatment Very Small Quantity & Experienced Personnel Only package Package waste in a compatible (e.g., Nickel) and sealed container. direct_disposal->package label_waste Label container clearly: 'Hazardous Waste: this compound' package->label_waste contact_service Contact Licensed Hazardous Waste Disposal Service label_waste->contact_service collection Safe Collection and Off-site Disposal contact_service->collection hydrolysis Perform controlled alkaline hydrolysis in fume hood (See Protocol) pretreatment->hydrolysis neutralize Ensure complete reaction and neutralization of byproducts (HF) hydrolysis->neutralize package_liquid Package resulting aqueous solution in a sealed container. DO NOT allow to dry. neutralize->package_liquid label_liquid Label container clearly: 'Hazardous Aqueous Waste: Xenon Trioxide & Fluoride Salts' package_liquid->label_liquid label_liquid->contact_service

Caption: Logical workflow for the safe disposal of this compound waste.

References

Validation & Comparative

A Comparative Analysis of the Fluorinating Strength of Xenon Fluorides: XeF₂, XeF₄, and XeF₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorinating strength of three key xenon fluoride (B91410) compounds: xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆). Understanding the relative reactivity of these reagents is crucial for selecting the appropriate fluorinating agent in synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. This document summarizes available experimental data, outlines detailed experimental protocols, and discusses the underlying chemical principles governing their fluorinating power.

Quantitative Comparison of Fluorinating Strength

The fluorinating strength of xenon fluorides generally increases with the oxidation state of the central xenon atom. This trend is supported by both thermochemical data and kinetic studies. While direct, side-by-side comparative studies on a single organic substrate are not extensively documented, existing data from various experiments provide a clear indication of their relative reactivities.

Table 1: Thermochemical and Kinetic Data for XeF₂, XeF₄, and XeF₆

PropertyXeF₂XeF₄XeF₆
Enthalpy of Formation (ΔHf°) --55 kcal/mol[1]-79 kcal/mol[1]
Average Xe-F Bond Energy -32.0 kcal/mol[1]31.5 kcal/mol[1]
Rate Constant for Gas-Phase Hydrolysis (k at 473 K) (6.1 ± 0.6) x 10⁻¹⁴ cm³/molecule·s[2](4.2 ± 0.5) x 10⁻¹⁵ cm³/molecule·s (for one pathway)[2](3.5 ± 0.4) x 10⁻¹⁵ cm³/molecule·s[2]

Note: The enthalpy of formation was determined from the heat of reaction with hydrogen gas.

The increasing exothermicity of the formation of XeF₄ and XeF₆ suggests a higher thermodynamic driving force for fluorination reactions using these reagents compared to XeF₂.[1] Interestingly, the average Xe-F bond energy is slightly lower in XeF₆ than in XeF₄, which may contribute to its higher reactivity.[1]

The kinetic data from gas-phase hydrolysis, while not a direct measure of fluorination of a C-H or C=C bond, indicates that XeF₂ is surprisingly more reactive towards water than XeF₄ and XeF₆ under these specific conditions.[2] This highlights that the choice of substrate and reaction conditions are critical in determining the observed reactivity.

Factors Influencing Fluorinating Strength

The fluorinating ability of xenon fluorides is a complex interplay of their Lewis acidity and fluoride ion donor ability.

  • Lewis Acidity: The Lewis acidity of xenon fluorides increases with the number of fluorine atoms (XeF₆ > XeF₄ > XeF₂). The highly electronegative fluorine atoms withdraw electron density from the central xenon atom, making it more electrophilic and thus a stronger Lewis acid. This enhanced acidity facilitates the acceptance of an electron pair from a substrate, initiating the fluorination process.

  • Fluoride Ion Donor Ability: This property refers to the ease with which a fluoride ion (F⁻) can be abstracted from the xenon fluoride molecule. Counterintuitively, the order for fluoride ion donor ability is XeF₆ > XeF₂ >> XeF₄. This trend is supported by the enthalpies of ionization to form the corresponding [XeFₓ₋₁]⁺ cation and F⁻. While seemingly contradictory to the general trend of fluorinating strength, the ability to donate a fluoride ion is particularly relevant in reactions catalyzed by strong Lewis acids.

For most direct fluorination reactions of organic substrates, the overall fluorinating strength, which can be considered as the ability to transfer a fluorine atom, follows the order of Lewis acidity:

XeF₂ < XeF₄ < XeF₆

This relationship is visualized in the diagram below.

Fluorinating_Strength cluster_0 Increasing Fluorinating Strength XeF2 XeF₂ (Oxidation State: +2) XeF4 XeF₄ (Oxidation State: +4) XeF2->XeF4 More F atoms Higher Lewis Acidity XeF6 XeF₆ (Oxidation State: +6) XeF4->XeF6 More F atoms Higher Lewis Acidity

Figure 1: Relationship between Xenon Oxidation State and Fluorinating Strength.

Experimental Protocols

Detailed and standardized comparative studies on the fluorination of a single organic substrate by all three xenon fluorides are scarce in the literature. However, established methods for their synthesis and a documented kinetic study of their hydrolysis provide valuable procedural insights.

Synthesis of Xenon Fluorides

General Safety Precautions: Xenon fluorides are powerful oxidizing and fluorinating agents that are highly sensitive to moisture.[3][4][5][6] All manipulations should be carried out in a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox) or in a vacuum line.[4] Reaction vessels are typically made of nickel or Monel, which form a passivating fluoride layer.[7] Personal protective equipment, including face shields, and appropriate gloves, should be worn at all times.[3][4][5][6]

  • Xenon Difluoride (XeF₂):

    • A mixture of xenon and fluorine gas in a 2:1 molar ratio is heated in a sealed nickel vessel to 400 °C.

    • The reaction mixture is then cooled to allow the product to crystallize.

    • XeF₂ can be purified by fractional distillation or sublimation.

  • This compound (XeF₄):

    • A 1:5 molar ratio of xenon to fluorine is heated in a sealed nickel vessel at 400 °C and a pressure of 6 atmospheres for several hours.[8]

    • The product is obtained as a crystalline solid upon cooling.

    • Purification can be achieved by fractional sublimation, taking advantage of the lower volatility of XeF₄ compared to XeF₂ and XeF₆.

  • Xenon Hexafluoride (XeF₆):

    • A mixture of xenon and fluorine in a 1:20 molar ratio is heated to 250-300 °C under a pressure of 50-60 atmospheres.

    • The product is condensed in a cold trap.

    • Purification is challenging due to its high reactivity but can be achieved by careful fractional distillation.

Kinetic Study of Gas-Phase Hydrolysis

The following protocol is based on the study by Smolyakov et al. for determining the rate constants of the reaction of xenon fluorides with water in the gas phase.[2]

  • Experimental Setup: A diffusion-cloud probing technique in a helium flow with mass spectrometric detection of reactants and products is utilized.

  • Reactant Preparation: A known partial pressure of the xenon fluoride (XeF₂, XeF₄, or XeF₆) and water vapor is introduced into a stream of helium carrier gas.

  • Reaction Conditions: The reaction is carried out in a temperature-controlled reactor, for example, at 473 K.[2]

  • Detection: A mass spectrometer is used to monitor the concentrations of the xenon fluoride, water, and the reaction products (e.g., HF, XeOF₄) as a function of reaction time and position in the reactor.

  • Data Analysis: The rate constants are derived from the rates of consumption of the reactants and the formation of the products.

experimental_workflow cluster_workflow General Fluorination Workflow start Prepare Substrate Solution in an Inert Solvent reagent Add Xenon Fluoride (XeF₂, XeF₄, or XeF₆) under Inert Atmosphere start->reagent reaction Stir at Controlled Temperature Monitor by GC/NMR reagent->reaction quench Quench Reaction (e.g., with Na₂SO₃ solution) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purify Product (e.g., Chromatography) workup->purify end Characterize Product (NMR, MS, etc.) purify->end

Figure 2: General Experimental Workflow for a Fluorination Reaction.

Proposed Protocol for Direct Comparison of Fluorinating Strength

To obtain direct comparative data on the fluorinating strength of XeF₂, XeF₄, and XeF₆, a standardized experimental protocol should be employed. The fluorination of a simple, well-characterized aromatic compound like benzene (B151609) or an alkene such as cyclohexene (B86901) would be a suitable model reaction.

  • Substrate and Reagents: Use a consistent batch of the chosen substrate (e.g., benzene) and freshly sublimed/purified XeF₂, XeF₄, and XeF₆.

  • Reaction Setup: Conduct the reactions in parallel in identical reaction vessels (e.g., sealed PTFE tubes) under a strictly inert and dry atmosphere.

  • Stoichiometry and Concentration: Use a fixed molar ratio of the fluorinating agent to the substrate for all experiments. Maintain the same initial concentrations of the reactants in a suitable inert solvent (e.g., anhydrous acetonitrile (B52724) or a fluorinated solvent).

  • Temperature Control: Maintain a constant and accurately controlled temperature throughout the reactions using a thermostat.

  • Monitoring and Analysis:

    • Kinetic Analysis: Withdraw aliquots from the reaction mixture at regular time intervals and quench them. Analyze the aliquots by a calibrated quantitative method (e.g., GC-MS or ¹⁹F NMR with an internal standard) to determine the rate of product formation and reactant consumption.

    • Calorimetric Analysis: Alternatively, use reaction calorimetry to measure the heat of reaction for each xenon fluoride with the substrate under identical conditions. This would provide a direct thermodynamic measure of their relative reactivity.

  • Data Comparison: The obtained reaction rates or heats of reaction will provide a direct quantitative comparison of the fluorinating strength of XeF₂, XeF₄, and XeF₆ under the specified conditions.

By following such a standardized protocol, researchers can generate the much-needed direct comparative data to make more informed decisions in the selection of xenon fluorides for specific synthetic applications.

References

Spectroscopic Fingerprinting: Confirming the Square Planar Structure of Xenon Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the application of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Xenon Tetrafluoride (XeF₄). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these techniques, supported by experimental data and protocols.

The discovery of this compound (XeF₄) in 1962 was a landmark achievement in chemistry, shattering the long-held belief that noble gases were chemically inert. The determination of its molecular structure was a critical next step, with spectroscopic methods providing the definitive evidence for its novel square planar geometry. This guide compares the roles of vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectroscopy in unambiguously confirming the D₄h point group symmetry of XeF₄, offering a powerful case study in structural analysis. Alternative methods like X-ray crystallography and neutron diffraction have also confirmed this structure.[1]

Comparing Spectroscopic Techniques for XeF₄ Structure

The primary question regarding XeF₄'s structure was whether it adopted a tetrahedral (T_d) or square planar (D₄h) geometry. Spectroscopic analysis provides clear evidence for the latter by comparing the predicted number of IR and Raman active vibrational modes for each geometry with experimental findings.

  • Vibrational Spectroscopy (IR & Raman): The "rule of mutual exclusion" is a key principle in vibrational spectroscopy. For a molecule with a center of inversion, such as the square planar XeF₄, vibrations that are Raman active are IR inactive, and vice versa.[2] In contrast, a tetrahedral molecule, which lacks a center of inversion, can have vibrations that are both IR and Raman active.[2][3] The experimental spectra of XeF₄ show no overlapping bands, providing strong evidence for a centrosymmetric, square planar structure.[2][3]

  • NMR Spectroscopy: Both ¹⁹F and ¹²⁹Xe NMR spectroscopy provide complementary evidence. A square planar geometry dictates that all four fluorine atoms are chemically equivalent. This is confirmed by the observation of a single resonance in the ¹⁹F NMR spectrum. Furthermore, the coupling of the four equivalent ¹⁹F nuclei (spin I = 1/2) with the ¹²⁹Xe nucleus (spin I = 1/2) would theoretically produce a quintet in the ¹²⁹Xe NMR spectrum, a distinctive fingerprint of this structure.

Quantitative Spectroscopic Data

The experimental data obtained from IR, Raman, and NMR spectroscopy for XeF₄ are summarized below.

Vibrational Spectroscopy Data

The observed vibrational frequencies for XeF₄ are consistent with the predicted modes for a D₄h symmetry and are distinct from what would be expected for a T_d symmetry.[3]

Spectroscopic TechniqueObserved Frequency (cm⁻¹)Vibrational Mode AssignmentSymmetryActivity
Raman 554Symmetric Xe-F StretchA₁gActive
524Asymmetric Xe-F StretchB₁gActive
218In-plane BendB₂gActive
Infrared (IR) 586Asymmetric Xe-F StretchEᵤActive
291Out-of-plane BendA₂ᵤActive
161In-plane BendEᵤActive

Table 1: Experimental IR and Raman vibrational frequencies for XeF₄.[2][3]

NMR Spectroscopy Data

NMR data further corroborates the square planar structure, indicating four equivalent fluorine atoms coupled to a central xenon atom.

NucleusParameterValueSolvent / Reference
¹⁹F Chemical Shift (δ)175 ppm (low field)Anhydrous HF
¹²⁹Xe-¹⁹F Coupling Constant (J)3860 HzAnhydrous HF
¹²⁹Xe Chemical Shift (δ)Not reportedReference: Neat XeOF₄[4]

Table 2: Experimental NMR parameters for XeF₄.

Logical Workflow for Structural Determination

The process of confirming the structure of XeF₄ involves synthesis followed by a multi-technique spectroscopic analysis. Each technique provides a piece of the puzzle that, when combined, leads to an unambiguous structural assignment.

G cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of XeF₄ (Xe + 2F₂ → XeF₄) purification Purification (Fractional Sublimation) synthesis->purification sample_prep Sample Preparation (Inert Atmosphere) purification->sample_prep ir_spec IR Spectroscopy (Gas Phase) sample_prep->ir_spec raman_spec Raman Spectroscopy (Solid State) sample_prep->raman_spec nmr_spec NMR Spectroscopy (HF Solution) sample_prep->nmr_spec ir_data IR Bands: 3 Active Modes ir_spec->ir_data raman_data Raman Bands: 3 Active Modes raman_spec->raman_data nmr_data NMR Spectrum: Single ¹⁹F Resonance ¹²⁹Xe-¹⁹F Coupling nmr_spec->nmr_data mutual_exclusion Mutual Exclusion Principle: No Coincident Bands ir_data->mutual_exclusion raman_data->mutual_exclusion conclusion Confirmed Structure: Square Planar (D₄h) mutual_exclusion->conclusion nmr_data->conclusion

Fig. 1: Experimental workflow for XeF₄ structural confirmation.

Experimental Protocols

Caution: this compound is a powerful oxidizing and fluorinating agent that reacts readily with water. All handling must be conducted in a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox). Materials for reaction and storage vessels must be fluorine-resistant, such as nickel or Monel alloys.[5]

Synthesis of this compound
  • Reactants: High-purity xenon (Xe) and fluorine (F₂) gases.

  • Apparatus: A sealed nickel reaction vessel.

  • Procedure: A mixture of xenon and fluorine gas (typically in a 1:5 molar ratio) is heated in the nickel vessel to 400°C.[6][7] The pressure is maintained at approximately 6 atm.[6] The reaction is allowed to proceed for several hours.

  • Cooling: The vessel is then rapidly cooled to room temperature, causing the XeF₄ product to crystallize on the vessel walls.[7]

  • Purification: The product can be purified from other xenon fluorides (XeF₂ and XeF₆) by fractional sublimation, as XeF₄ is the least volatile of the three.[8]

Infrared (IR) Spectroscopy
  • Sample Preparation: XeF₄ is a solid that sublimes at 117°C.[1] For gas-phase IR, a small amount of solid XeF₄ is placed in a nickel gas cell equipped with IR-transparent windows (e.g., AgCl or polyethylene). The cell is then gently heated under vacuum to allow the XeF₄ to sublime and fill the cell with vapor.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty gas cell is recorded.

    • The sample spectrum is then recorded.

    • The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy
  • Sample Preparation: A single crystal of XeF₄ is grown in a sealed quartz or nickel capillary tube. For solid-state Raman, the crystalline sample is placed in a sample holder.[5]

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., Nd:YAG).

  • Data Acquisition:

    • The laser is focused on the crystalline sample.

    • The scattered light is collected, typically in a backscattering geometry.

    • The collected light is passed through a filter to remove the Rayleigh scattering and then dispersed by a grating onto a CCD detector to generate the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • XeF₄ is dissolved in a suitable solvent that is liquid at the desired measurement temperature and does not react with the sample. Anhydrous hydrogen fluoride (B91410) (HF) has been successfully used.

    • The solution is prepared in an FEP or PFA NMR tube, as glass will be etched by HF.

    • All preparation steps must be performed in an inert and dry atmosphere.

  • Instrumentation: A high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F and ¹²⁹Xe frequencies.

  • Data Acquisition:

    • The spectrometer is tuned to the ¹⁹F and ¹²⁹Xe frequencies.

    • Standard 1D acquisition protocols are used to obtain the ¹⁹F and ¹²⁹Xe spectra.

    • The ¹⁹F spectrum is referenced to the solvent (anhydrous HF). The ¹²⁹Xe spectrum is typically referenced to an external standard, such as neat XeOF₄.[4]

References

Unveiling the Square Planar Geometry of Xenon Tetrafluoride: A Comparative Guide to Structural Determination Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. This guide provides a comparative analysis of the experimental techniques used to elucidate the structure of xenon tetrafluoride (XeF4), a landmark compound in the chemistry of noble gases. We will delve into the details of X-ray crystallography, the primary method used for its solid-state structure determination, and compare it with gas-phase electron diffraction, an alternative technique for analyzing its molecular geometry in the vapor phase.

This compound, a colorless crystalline solid, was a pivotal discovery that challenged the long-held belief of the inertness of noble gases. Its molecular structure was first determined in 1963 through X-ray crystallography and later confirmed by neutron diffraction, revealing a square planar geometry.[1][2] This arrangement is a classic example of the Valence Shell Electron Pair Repulsion (VSEPR) theory, where the central xenon atom is surrounded by four fluorine atoms and two lone pairs of electrons positioned trans to each other.

Structural Data at a Glance: A Comparative Table

The following table summarizes the key structural parameters of this compound obtained from different experimental techniques.

ParameterSingle-Crystal X-ray DiffractionNeutron Diffraction
Molecular Geometry Square PlanarSquare Planar
Xe-F Bond Length (Å) 1.92 ± 0.03[2], 1.93[3]1.953 ± 0.002[4]
F-Xe-F Bond Angle (°) 89.7 ± 0.9[3]90.0 ± 0.1[4]
Crystal System Monoclinic[3]Monoclinic
Space Group P2₁/n[3]P2₁/n

In-Depth Look: Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for evaluating the reliability and applicability of the structural data.

Single-Crystal X-ray Crystallography of this compound

The determination of the crystal structure of XeF4 by X-ray diffraction was a significant achievement, especially given the compound's reactivity and volatility.

Synthesis and Crystal Growth: this compound is synthesized by the direct reaction of xenon and fluorine gases in a nickel container. For single-crystal X-ray diffraction, a suitable crystal must be grown. This was achieved by subliming the crude XeF4 in a sealed quartz capillary. Over several hours, well-formed, colorless crystals suitable for diffraction experiments were obtained.[5] Given that xenon fluorides are sensitive to moisture, all handling must be performed in a dry, inert atmosphere.[6][7]

Data Collection and Structure Refinement: The foundational studies by Ibers and Hamilton, and Templeton, Zalkin, Forrester, and Williamson laid the groundwork for our understanding of XeF4's structure.[2][3]

A single crystal of XeF4 with dimensions of approximately 0.13 to 0.24 mm was mounted in a capillary tube.[3] Three-dimensional X-ray diffraction data was collected using MoKα radiation. The crystal was maintained at a controlled temperature during data collection to minimize thermal motion. The diffraction intensities were measured using a scintillation counter.

The structure was solved using heavy-atom methods, where the position of the heavy xenon atom was determined first, followed by the lighter fluorine atoms from difference Fourier maps. The refinement of the atomic coordinates and thermal parameters was carried out by least-squares methods.[3]

Gas-Phase Electron Diffraction: A Gaseous State Perspective

Gas-phase electron diffraction (GED) provides information about the molecular structure in the absence of intermolecular forces present in the crystalline state.

Experimental Procedure: In a typical GED experiment, a high-energy beam of electrons is directed at a gaseous stream of the sample molecules effusing from a nozzle into a high-vacuum chamber.[1] The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.[1] For a volatile substance like XeF4, the sample can be introduced into the diffraction chamber after heating to achieve a sufficient vapor pressure.

Data Analysis: The analysis of the diffraction pattern involves separating the molecular scattering intensity from the atomic scattering background. This molecular scattering pattern is then used to generate a radial distribution curve, which shows the distribution of interatomic distances within the molecule. By fitting a theoretical model of the molecular geometry to the experimental data, precise bond lengths and angles can be determined.

Visualizing the Experimental Workflow

To better illustrate the process of determining the molecular structure of this compound, the following diagram outlines the key steps involved in both X-ray crystallography and gas-phase electron diffraction.

experimental_workflow cluster_xray X-ray Crystallography cluster_ged Gas-Phase Electron Diffraction synthesis_xray Synthesis of XeF4 (Xe + 2F2) crystal_growth Single Crystal Growth (Sublimation) synthesis_xray->crystal_growth data_collection_xray X-ray Diffraction Data Collection (MoKα radiation) crystal_growth->data_collection_xray structure_solution Structure Solution (Heavy-atom method) data_collection_xray->structure_solution refinement_xray Structure Refinement (Least-squares) structure_solution->refinement_xray final_structure_xray Solid-State Structure (Square Planar) refinement_xray->final_structure_xray synthesis_ged Synthesis of XeF4 (Xe + 2F2) vaporization Sample Vaporization synthesis_ged->vaporization data_collection_ged Electron Diffraction Data Collection vaporization->data_collection_ged data_analysis_ged Data Analysis (Radial Distribution Curve) data_collection_ged->data_analysis_ged refinement_ged Model Refinement data_analysis_ged->refinement_ged final_structure_ged Gas-Phase Structure (Square Planar) refinement_ged->final_structure_ged

Fig. 1: Workflow for determining the structure of XeF4.

Conclusion

Both X-ray crystallography and gas-phase electron diffraction are powerful techniques for determining molecular structure. X-ray crystallography provides a detailed picture of the arrangement of atoms in the solid state, including intermolecular interactions, while gas-phase electron diffraction reveals the intrinsic geometry of the molecule in isolation. The consistent finding of a square planar structure for this compound from these different methods provides a robust and comprehensive understanding of this fascinating molecule. For researchers in drug development and materials science, the choice of technique depends on the specific information required, whether it be the solid-state packing or the inherent molecular geometry.

References

Computational Approaches to Bond Energy in Noble Gas Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Computational Methods for Determining Xenon Tetrafluoride Bond Energies

For researchers and professionals in the fields of chemistry and materials science, accurately determining the bond energies of molecules is crucial for understanding their stability, reactivity, and potential applications. This compound (XeF4), a notable noble gas compound, presents a unique case for studying chemical bonding. This guide provides an objective comparison of various computational methods used to determine the Xe-F bond energy in XeF4, supported by experimental data and detailed protocols.

The accurate calculation of bond energies in noble gas compounds like XeF4 requires robust computational methods that can adequately describe electron correlation effects. The primary methods employed are high-level ab initio calculations and Density Functional Theory (DFT).

High-Level Ab Initio Methods: Coupled-cluster theory, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), is often considered the "gold standard" for its high accuracy in calculating molecular energies. However, its high computational cost can be a limiting factor for larger systems.

Density Functional Theory (DFT): DFT offers a favorable balance between computational cost and accuracy, making it a popular choice for a wide range of chemical systems. The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. For noble gas compounds, functionals such as BMK and M06-2X have demonstrated good performance when used with an appropriate basis set like def2-QZVP.[1]

Composite Methods: These methods, such as the G4(MP2)-XK, combine results from several lower-level calculations to approximate the results of a much higher-level computation. They are specifically designed to yield highly accurate thermochemical data, including enthalpies of formation, from which bond energies can be derived.[1]

Comparison of Calculated and Experimental Bond Energies

The average Xe-F bond energy in XeF4 can be determined by dividing the atomization enthalpy of the molecule by four. The atomization enthalpy is the change in enthalpy when one mole of a substance is broken down into its constituent atoms in the gas phase.

Table 1: Comparison of Calculated Average Xe-F Bond Energies

Computational MethodBasis SetCalculated Average Bond Energy (kcal/mol)Reference
DFT/VariousNot Specified34[2][3][4]
G4(MP2)-XKNot SpecifiedResults are comparable in accuracy to G4(MP2)-6X[1]
BMKdef2-QZVPGood performance for xenon compounds[1]
M06-2Xdef2-QZVPGood performance for xenon compounds[1]

Table 2: Calculated vs. Experimental Average Xe-F Bond Energy

Data TypeValue (kcal/mol)
Experimental30.5[5]
Calculated (DFT)34[2][3][4]

The experimental enthalpy of formation for XeF4 at 298.15 K is -206.19 kJ/mol (approximately -49.28 kcal/mol).

Experimental and Computational Protocols

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of XeF4 is determined experimentally through calorimetry. This typically involves the direct reaction of xenon gas and fluorine gas in a calorimeter.

  • A known amount of xenon gas is introduced into a reaction vessel containing an excess of fluorine gas.

  • The reaction is initiated, often by heating or UV irradiation.

  • The heat evolved during the reaction (exothermic) is measured by the calorimeter.

  • From the measured heat and the known moles of reactants, the standard enthalpy of formation is calculated.

Computational Protocol for Calculating Average Bond Energy

The following protocol outlines the steps to calculate the average Xe-F bond energy in XeF4 using computational chemistry software like Gaussian.

  • Geometry Optimization:

    • The molecular geometry of XeF4 is optimized to find its lowest energy structure.

    • This is typically done using a DFT method (e.g., wB97XD) with a suitable basis set (e.g., cc-pVDZ).[6]

  • Frequency Calculation:

    • A frequency calculation is performed at the same level of theory as the optimization.

    • This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[6]

  • Energy Calculation of Products:

    • The electronic energies of the dissociation products, a single xenon atom (Xe) and four fluorine atoms (F), are calculated.

  • Atomization Enthalpy Calculation:

    • The atomization enthalpy (ΔH_atom) is calculated using the following formula: ΔH_atom = [H(Xe) + 4 * H(F)] - H(XeF4) where H represents the calculated enthalpy of each species.

  • Average Bond Energy Calculation:

    • The average Xe-F bond energy is then calculated by dividing the atomization enthalpy by the number of bonds (4): Average Bond Energy = ΔH_atom / 4

Visualizing the Workflow and Methodologies

G cluster_workflow Computational Workflow for Bond Energy Calculation mol_def Define Molecule (XeF4) geom_opt Geometry Optimization mol_def->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min get_thermo Obtain ZPVE and Thermal Corrections verify_min->get_thermo atom_enthalpy Calculate Atomization Enthalpy get_thermo->atom_enthalpy prod_calc Calculate Energy of Products (Xe, 4F) prod_calc->atom_enthalpy avg_be Calculate Average Bond Energy atom_enthalpy->avg_be

Caption: A flowchart of the computational workflow for determining bond energies.

G cluster_hierarchy Hierarchy of Computational Methods dft DFT (e.g., M06-2X, BMK) Good balance of cost and accuracy mp2 MP2 Higher accuracy than DFT dft->mp2 Increasing Accuracy & Cost ccsdt CCSD(T) 'Gold Standard' for accuracy Highest computational cost mp2->ccsdt Increasing Accuracy & Cost

Caption: The trade-off between accuracy and cost in computational methods.

Conclusion and Recommendations

The computational study of XeF4 bond energies provides valuable insights into the nature of chemical bonding in noble gas compounds.

  • DFT Functionals: For routine calculations, DFT methods with functionals like M06-2X or BMK offer a reliable and cost-effective approach.[1]

  • High-Accuracy Methods: For benchmark studies or when high accuracy is paramount, composite methods like G4(MP2)-XK or coupled-cluster calculations such as CCSD(T) are recommended.[1]

  • Experimental Comparison: While computational methods provide detailed insights, it is crucial to compare the results with experimental data to validate the chosen theoretical approach. The calculated bond energy of around 34 kcal/mol is in reasonable agreement with the experimental value of 30.5 kcal/mol.[3][4][5]

For researchers in drug development and materials science, the choice of computational method will depend on the specific research question and available computational resources. For high-throughput screening, DFT methods are more suitable, while for detailed mechanistic studies of a specific system, higher-level ab initio or composite methods would be more appropriate.

References

A Comparative Guide to Xenon Tetrafluoride and Other Fluorinating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, the strategic incorporation of fluorine atoms into molecular structures is a cornerstone of modern medicinal chemistry. The choice of fluorinating agent is critical, influencing not only the success of the reaction but also its safety and scalability. This guide provides an objective comparison of the reactivity of xenon tetrafluoride (XeF₄) with other commonly employed fluorinating agents, supported by available experimental data and detailed methodologies.

Introduction to Fluorinating Agents

Fluorinating agents can be broadly categorized into two main classes: electrophilic and nucleophilic. Electrophilic agents deliver a formal "F⁺" species to an electron-rich substrate, while nucleophilic agents provide a fluoride (B91410) ion (F⁻) to an electron-deficient center. This compound, a powerful oxidizing and fluorinating agent, falls into the category of electrophilic fluorinating reagents.[1][2] Other notable agents in this class include Selectfluor®, while nucleophilic fluorination is often carried out using reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®.[3][4]

Reactivity and Performance Comparison

Direct quantitative comparisons of the fluorinating power of this compound with other agents under identical conditions are not extensively documented in readily available literature. However, based on its known chemical properties and reactivity patterns observed with related xenon fluorides, a qualitative and comparative assessment can be made.

This compound (XeF₄)

This compound is a crystalline solid that acts as a potent electrophilic fluorinating agent.[5] It is capable of fluorinating a variety of organic substrates, including aromatic compounds.[6] Its reactivity is attributed to the high electronegativity of fluorine and the ability of the xenon atom to accommodate a positive charge in transition states. The reactions are often vigorous and may require careful control of reaction conditions.[7] Lewis acids can be employed to enhance its fluorinating power.

Selectfluor® (F-TEDA-BF₄)

Selectfluor® is a commercially available, user-friendly electrophilic fluorinating agent. It is a salt, making it easier and safer to handle compared to gaseous or highly reactive liquid reagents. It is widely used for the fluorination of a broad range of substrates, including activated aromatic compounds, enolates, and enamines, often providing good to excellent yields under mild conditions.[8] The mechanism of fluorination by Selectfluor® is complex and can proceed via either a single-electron transfer (SET) or an Sₙ2-type pathway, depending on the substrate.[8]

Diethylaminosulfur Trifluoride (DAST)

DAST is a versatile and widely used nucleophilic deoxyfluorinating agent.[3][9] It is particularly effective for converting alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides.[3][10] However, DAST is thermally unstable and can be hazardous if not handled with extreme care, especially on a larger scale.[3][9] Reactions are typically run at low temperatures to control its reactivity and minimize side reactions.[10]

Deoxo-Fluor®

Developed as a more thermally stable alternative to DAST, Deoxo-Fluor® exhibits similar reactivity in deoxofluorination reactions.[3][9] While safer than DAST, it is also moisture-sensitive and reacts with water to produce hazardous hydrogen fluoride (HF).[3]

The following tables summarize the available comparative data and general characteristics of these fluorinating agents.

Table 1: General Properties and Handling of Selected Fluorinating Agents

Fluorinating AgentFormulaTypePhysical FormKey Hazard
This compoundXeF₄ElectrophilicColorless crystalsPowerful oxidizer, reacts with water
Selectfluor®C₇H₁₄B₂ClF₉N₂ElectrophilicWhite solid-
DASTC₄H₁₀F₃NSNucleophilicOily liquidThermally unstable, moisture sensitive
Deoxo-Fluor®C₆H₁₄F₃NOSNucleophilicLiquidMoisture sensitive

Table 2: Reactivity Comparison in Aromatic Fluorination (Qualitative)

SubstrateReagentConditionsProduct(s)YieldReference
BenzeneXeF₂Neat, vacuum lineFluorobenzene68%[11]
TolueneXeF₄-Fluoro- and polyfluorotoluenes-[6]
AnisoleSelectfluor®MeCN, rto- and p-fluoroanisoleGood[12]
NitrobenzeneSelectfluor®/TfOHCH₂Cl₂m-fluoronitrobenzeneGood[8]

Note: Data for XeF₄ in aromatic fluorination is limited; reactivity is inferred from related compounds and general statements.

Table 3: Reactivity Comparison in Deoxofluorination of Alcohols (Qualitative)

SubstrateReagentConditionsProductYieldReference
Primary/Secondary AlcoholsDASTCH₂Cl₂, -78°C to rtAlkyl fluorideVariable[10]
Primary/Secondary AlcoholsDeoxo-Fluor®Similar to DASTAlkyl fluorideVariable[9]
Benzyl AlcoholDASTCH₂Cl₂/HFIP1,1-diaryl-methane (via in situ fluoride)68%[4]
Complex AlcoholsPhenoFluor™Toluene, 80-110°CAlkyl fluorideGood to excellent[13]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Aromatic Fluorination with this compound (Illustrative)

Safety Precaution: this compound is a strong oxidizing agent and reacts with water. All manipulations should be carried out in a dry, inert atmosphere (e.g., in a glovebox) by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[7]

  • Preparation: In a flame-dried reaction vessel made of a resistant material (e.g., nickel or Monel), place the aromatic substrate (1.0 mmol) under an inert atmosphere.

  • Reagent Addition: Add a suitable anhydrous solvent (e.g., anhydrous HF or a fluorinated solvent).

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Carefully add this compound (1.0-1.2 mmol) in small portions.

  • Reaction: Stir the reaction mixture at the specified temperature and monitor its progress by a suitable analytical technique (e.g., ¹⁹F NMR, GC-MS).

  • Work-up: Upon completion, the reaction must be quenched carefully. This may involve the slow addition of a reducing agent or a base at low temperature.

  • Purification: The product is isolated and purified using standard techniques such as extraction and column chromatography.

Protocol 2: General Procedure for Deoxofluorination of a Primary Alcohol using DAST

Safety Precaution: DAST is thermally unstable and moisture-sensitive. The reaction should be conducted in a well-ventilated fume hood, and the temperature should be carefully controlled.

  • Preparation: To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an inert atmosphere, add DAST (1.2 mmol) dropwise.[10]

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[10]

Reaction Mechanisms and Visualizations

The mechanisms of fluorination vary significantly between electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution with XeF₄

The fluorination of an aromatic ring by XeF₄ is believed to proceed through a standard electrophilic aromatic substitution (SₑAr) mechanism. The reaction can be catalyzed by Lewis acids, which polarize the Xe-F bond, making the fluorine atom more electrophilic.

G cluster_0 Electrophilic Aromatic Fluorination with XeF4 Aromatic Aromatic Ring SigmaComplex Arenium Ion (Sigma Complex) Aromatic->SigmaComplex Attack on 'F+' XeF4 XeF4 ActivatedComplex [F-XeF3]+[Lewis Acid-F]- XeF4->ActivatedComplex LewisAcid Lewis Acid (e.g., BF3) LewisAcid->ActivatedComplex ActivatedComplex->SigmaComplex Product Fluorinated Aromatic SigmaComplex->Product -H+ HX H-Lewis Acid SigmaComplex->HX

Figure 1: Proposed mechanism for Lewis acid-catalyzed aromatic fluorination with XeF₄.

Deoxofluorination of an Alcohol with DAST

The reaction of an alcohol with DAST typically follows a nucleophilic substitution pathway, often proceeding with inversion of stereochemistry, consistent with an Sₙ2 mechanism.

G cluster_1 Deoxofluorination with DAST Alcohol R-OH Intermediate Alkoxysulfurane Intermediate Alcohol->Intermediate Nucleophilic attack DAST Et2NSF3 DAST->Intermediate Product R-F Intermediate->Product SN2 attack by F- Byproduct Et2NS(O)F Intermediate->Byproduct G cluster_2 General Fluorination Workflow Prep Substrate & Solvent Preparation Anhydrous conditions Reaction Reagent Addition & Reaction Temperature control Inert atmosphere Prep->Reaction Quench Reaction Quenching Neutralization Reaction->Quench Extract Product Extraction Separation of aqueous and organic phases Quench->Extract Purify Purification Column chromatography Distillation Extract->Purify Analysis Product Characterization NMR, MS, etc. Purify->Analysis

References

A Comparative Guide to Validating Xenon Tetrafluoride (XeF4) Purity: Mass Spectrometry vs. 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the validation of Xenon Tetrafluoride (XeF4) purity. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate method for your specific needs.

This compound, a potent fluorinating agent, is instrumental in various synthetic and developmental processes. Its purity is critical, as common impurities such as xenon difluoride (XeF2) and xenon hexafluoride (XeF6) can significantly impact reaction outcomes and product integrity. This guide explores the application of Electron Impact Mass Spectrometry (EI-MS) and 19F NMR Spectroscopy for the qualitative and quantitative assessment of XeF4 purity.

At a Glance: Mass Spectrometry vs. 19F NMR for XeF4 Purity

FeatureMass Spectrometry (EI-MS)19F NMR Spectroscopy
Principle Ionization and fragmentation of molecules followed by mass-to-charge ratio analysis.Nuclear spin transitions of the 19F isotope in a magnetic field.
Primary Use Identification of XeF4 and its impurities based on fragmentation patterns.Quantitative determination of XeF4 purity and impurity levels.
Specificity High for identification of known compounds.Excellent for distinguishing between different fluorine-containing species.
Sensitivity Generally higher than NMR, capable of detecting trace impurities.[1]Lower sensitivity compared to MS, may not detect very low-level impurities.[1]
Quantitative Accuracy Semi-quantitative without extensive calibration.Highly accurate and precise for quantification with an internal standard.
Ease of Use Requires specialized knowledge for data interpretation.Relatively straightforward for quantitative analysis with proper setup.
Sample Throughput Can be rapid for qualitative screening.Slower due to longer acquisition times for quantitative accuracy.

In-Depth Analysis: Mass Spectrometry for XeF4 Characterization

Electron Impact Mass Spectrometry is a powerful tool for the initial identification of XeF4 and potential impurities. The high-energy electrons used in EI cause the molecules to ionize and fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.

Experimental Protocol: Electron Impact Mass Spectrometry of XeF4

1. Sample Handling and Introduction:

  • Due to the reactivity and volatility of XeF4, handling should be performed in a dry, inert atmosphere (e.g., a glovebox).

  • A small, solid sample of XeF4 is placed in a suitable sample holder for direct insertion into the mass spectrometer's ion source. A specialized solids probe is recommended.

  • The sample is carefully heated to induce sublimation, allowing the gaseous XeF4 to enter the ion source.

2. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Impact (EI).

  • Electron Energy: 70 eV is a standard energy that provides reproducible fragmentation patterns and is available in spectral libraries.[2]

  • Ion Source Temperature: Typically maintained between 150-250 °C to ensure the sample remains in the gas phase.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

  • Scan Range: A mass range of m/z 50-300 is sufficient to cover the parent ions and expected fragments of XeF4 and its likely impurities.

Data Presentation: Expected Fragmentation Patterns

The mass spectrum of pure XeF4 will exhibit a characteristic pattern of peaks corresponding to the molecular ion and its fragments. The presence of XeF2 and XeF6 impurities will be indicated by their respective molecular and fragment ions.

CompoundIonm/z (most abundant isotope)Description
XeF4 [XeF4]+• 208 Molecular Ion
[XeF3]+189Loss of one F atom
[XeF2]+•170Loss of two F atoms
[XeF]+151Loss of three F atoms
[Xe]+•132Xenon ion
XeF2 (Impurity) [XeF2]+• 170 Molecular Ion
[XeF]+151Loss of one F atom
[Xe]+•132Xenon ion
XeF6 (Impurity) [XeF6]+• 246 Molecular Ion
[XeF5]+227Loss of one F atom
[XeF4]+•208Loss of two F atoms
[XeF3]+189Loss of three F atoms
[XeF2]+•170Loss of four F atoms
[XeF]+151Loss of five F atoms
[Xe]+•132Xenon ion

Note: The m/z values are based on the most abundant isotopes of Xenon and Fluorine. The natural isotopic distribution of Xenon will result in a characteristic cluster of peaks for each ion.

In-Depth Analysis: 19F NMR Spectroscopy for Quantitative Purity Assessment

For a precise and accurate determination of XeF4 purity, 19F NMR spectroscopy is the method of choice. The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to high sensitivity and sharp signals. The large chemical shift range of 19F NMR allows for excellent separation of signals from different fluorine-containing compounds, making it ideal for quantifying impurities.

Experimental Protocol: Quantitative 19F NMR of XeF4

1. Sample Preparation:

  • All sample preparation should be conducted in an inert and dry atmosphere.

  • Accurately weigh a known amount of the XeF4 sample.

  • Accurately weigh a known amount of a suitable internal standard. An ideal internal standard should be a fluorine-containing compound that is chemically inert towards XeF4, soluble in the chosen solvent, and has a 19F NMR signal that does not overlap with the signals of XeF4 or its impurities. A common choice is hexafluorobenzene (B1203771) (C6F6).

  • Dissolve both the XeF4 sample and the internal standard in a deuterated solvent that is inert to the sample, such as acetonitrile-d3 (B32919) (CD3CN), in a high-quality NMR tube. The use of PTFE-lined NMR tubes is recommended to prevent reaction with the glass.[3]

2. NMR Spectrometer Parameters:

  • Nucleus: 19F

  • Spectrometer Frequency: 300 MHz or higher for better resolution.

  • Pulse Angle: A 30° or 45° pulse angle is recommended to ensure complete relaxation of all nuclei between scans.

  • Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. It should be at least 5 times the longest T1 relaxation time of all 19F nuclei in the sample and the internal standard. A preliminary T1 measurement is advised. For many fluorinated compounds, a delay of 30-60 seconds is sufficient.

  • Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for both the analyte and the internal standard.

Data Analysis and Purity Calculation

The purity of XeF4 is calculated by comparing the integrated area of the XeF4 signal to the integrated area of the internal standard's signal, taking into account the number of fluorine atoms contributing to each signal and the molar masses of the compounds.

The percentage purity of XeF4 can be calculated using the following formula:

Purity (%) = (Area_XeF4 / N_XeF4) * (N_std / Area_std) * (MW_XeF4 / MW_std) * (m_std / m_sample) * 100

Where:

  • Area_XeF4 and Area_std are the integrated areas of the XeF4 and internal standard signals, respectively.

  • N_XeF4 and N_std are the number of fluorine atoms giving rise to the respective signals.

  • MW_XeF4 and MW_std are the molar masses of XeF4 and the internal standard.

  • m_sample and m_std are the masses of the XeF4 sample and the internal standard.

Workflow for Comprehensive XeF4 Purity Validation

For a complete and robust assessment of XeF4 purity, a combination of both mass spectrometry and 19F NMR is recommended. This dual-pronged approach leverages the strengths of each technique, providing both qualitative identification and precise quantification of the material.

G Comprehensive XeF4 Purity Validation Workflow cluster_0 Mass Spectrometry Analysis cluster_1 19F NMR Spectroscopy Analysis ms_sample Prepare XeF4 Sample for MS ms_analysis Perform EI-MS Analysis ms_sample->ms_analysis ms_data Analyze Fragmentation Pattern ms_analysis->ms_data ms_id Identify XeF4 and Potential Impurities (XeF2, XeF6) ms_data->ms_id report Generate Certificate of Analysis ms_id->report Qualitative Confirmation nmr_sample Prepare XeF4 Sample with Internal Standard nmr_analysis Acquire Quantitative 19F NMR Spectrum nmr_sample->nmr_analysis nmr_data Integrate Signals and Calculate Purity nmr_analysis->nmr_data nmr_quant Quantify XeF4 Purity and Impurity Levels nmr_data->nmr_quant nmr_quant->report Quantitative Purity Value

Caption: Workflow for XeF4 purity validation.

Conclusion

Both mass spectrometry and 19F NMR spectroscopy are invaluable techniques for the validation of XeF4 purity. Mass spectrometry provides a rapid and sensitive method for the initial identification of the compound and any potential impurities based on their characteristic fragmentation patterns. For accurate and precise quantification of purity, 19F NMR spectroscopy with an internal standard is the superior method. By employing a combined analytical approach, researchers can be confident in the quality and integrity of their XeF4 starting material, leading to more reliable and reproducible experimental outcomes.

References

A Comparative Analysis of Xenon Fluorides as Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the oxidizing properties of three key xenon fluorides: xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆). These compounds are renowned for their potent oxidizing capabilities, serving as powerful reagents in both inorganic and organic synthesis. This document summarizes their relative strengths, reactivity, and provides examples of their applications, supported by available data and reaction mechanisms.

Quantitative Comparison of Oxidizing Power

The oxidizing power of xenon fluorides increases with the oxidation state of the central xenon atom. This trend is attributed to the increasing electron deficiency of the xenon atom as more electronegative fluorine atoms are bonded to it.[1]

Xenon Fluoride (B91410)Oxidation State of XenonStandard Reduction Potential (E°) in Acidic Solution (V vs. SHE)Qualitative Oxidizing Power
XeF₂ +2~ +2.64Strong
XeF₄ +4Data not readily available in aqueous solution due to rapid hydrolysis.Very Strong
XeF₆ +6Data not readily available in aqueous solution due to violent hydrolysis.Exceptionally Strong

Note on Standard Reduction Potentials: The standard reduction potential for XeF₂ in an acidic aqueous solution is approximately +2.64 V for the half-reaction:

XeF₂(aq) + 2H⁺(aq) + 2e⁻ → Xe(g) + 2HF(aq)

Obtaining accurate and comparable standard electrode potentials for XeF₄ and XeF₆ in aqueous media is challenging due to their rapid and often violent hydrolysis reactions.[2][3] However, the established order of reactivity and oxidizing strength is consistently reported as XeF₆ > XeF₄ > XeF₂.[1]

Reactivity and Applications as Oxidizing Agents

Xenon fluorides can oxidize a wide range of substrates. The choice of a particular xenon fluoride depends on the desired reactivity and the stability of the substrate and products to the reaction conditions.

Xenon Difluoride (XeF₂)

XeF₂ is the most stable and easiest to handle of the xenon fluorides. It is a versatile oxidizing agent capable of both fluorination and oxidation of various functional groups.[4][5]

Key Oxidation Reactions:

  • Oxidation of Halides: Oxidizes iodide (I⁻) and chloride (Cl⁻) to iodine (I₂) and chlorine (Cl₂), respectively.[1]

  • Oxidation of Metal Ions: Oxidizes Ce(III) to Ce(IV) and Pu(III) to Pu(IV).[4]

  • Oxidation of Non-metals: Oxidizes sulfur in hydrogen sulfide (B99878) (H₂S) to elemental sulfur.

  • Organic Oxidations: Acts as a selective fluorinating and oxidizing agent for a variety of organic compounds, including aromatic rings and alkenes. The reaction mechanism can proceed via single electron transfer (SET) or electrophilic addition.[5]

This compound (XeF₄)

XeF₄ is a more powerful oxidizing agent than XeF₂.[6] Its reactions are generally more vigorous.

Key Oxidation Reactions:

  • Oxidation of Hydrogen: Oxidizes hydrogen gas (H₂) to hydrogen fluoride (HF).[6]

  • Oxidation of Halides: Readily oxidizes chloride (Cl⁻) to chlorine (Cl₂).[6]

  • Reaction with Water: Undergoes disproportionation in water to produce xenon trioxide (XeO₃), xenon gas, oxygen, and hydrogen fluoride. This is a redox reaction where xenon is both oxidized and reduced.[6]

  • Fluorination of Organic Compounds: Can be used for the fluorination of various organic molecules.[7]

Xenon Hexafluoride (XeF₆)

XeF₆ is the most reactive and powerful oxidizing agent among the simple xenon fluorides.[1] Its reactions are often vigorous and can be difficult to control.

Key Oxidation Reactions:

  • Oxidation of Ammonia (B1221849): Oxidizes ammonia (NH₃) to nitrogen gas (N₂).[6]

  • Reaction with Water: Reacts violently with water to form xenon trioxide (XeO₃) and hydrogen fluoride. This hydrolysis is a complex redox process.[2]

  • Fluorination of Inorganic and Organic Compounds: Due to its high reactivity, it is a potent fluorinating agent, capable of fluorinating a wide range of substrates.[8]

Experimental Protocols

Detailed experimental protocols for oxidation reactions using xenon fluorides are often specific to the substrate and the desired product. Below are generalized procedures for some common oxidation reactions. Researchers should consult primary literature for specific applications and safety precautions.

Extreme caution is advised when working with xenon fluorides. They are powerful oxidizing and fluorinating agents and react vigorously with many substances, including water. Reactions should be carried out in appropriate chemical fume hoods with personal protective equipment.

General Protocol for Oxidation of Iodide to Iodine using XeF₂

This procedure demonstrates the oxidizing power of XeF₂.

Materials:

  • Xenon difluoride (XeF₂)

  • Potassium iodide (KI)

  • Deionized water

  • A suitable reaction vessel (e.g., a glass flask)

  • Stirring apparatus

Procedure:

  • Prepare a fresh aqueous solution of potassium iodide (e.g., 0.1 M).

  • In a well-ventilated fume hood, carefully add a small, stoichiometric amount of solid XeF₂ to the KI solution with stirring.

  • Observe the immediate formation of a brown-yellow solution, indicating the presence of iodine (I₂).

  • The reaction is typically rapid and proceeds to completion at room temperature.

  • The products of the reaction are xenon gas, fluoride ions, and iodine.

General Considerations for Oxidation Reactions with XeF₄ and XeF₆

Due to their extreme reactivity, especially with moisture, reactions involving XeF₄ and XeF₆ require anhydrous conditions and specialized equipment, often constructed from nickel or Monel alloys. The reactions are typically carried out in non-aqueous solvents or in the gas phase.

Reaction Mechanisms and Workflows

The mechanisms of oxidation by xenon fluorides can be complex and are often dependent on the substrate and reaction conditions.

Oxidative Fluorination of an Alkene by Xenon Difluoride

The following diagram illustrates a generalized workflow for the oxidative fluorination of an alkene using xenon difluoride, which can proceed through an electrophilic addition mechanism.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Dissolve Alkene in Anhydrous Solvent B Add XeF₂ (under inert atmosphere) A->B 1. C Electrophilic Attack of XeF₂ on Alkene B->C D Formation of Fluorocarbonium Ion Intermediate C->D E Nucleophilic Attack by Fluoride D->E F Quench Reaction E->F G Extract and Purify Difluorinated Product F->G

Workflow for Alkene Oxidative Fluorination
Hydrolysis of Xenon Hexafluoride

The hydrolysis of XeF₆ is a stepwise process that ultimately leads to the formation of xenon trioxide. This is a redox reaction where the oxidation state of xenon remains +6.

G XeF6 XeF₆ XeOF4 XeOF₄ XeF6->XeOF4 + H₂O - 2HF XeO2F2 XeO₂F₂ XeOF4->XeO2F2 + H₂O - 2HF XeO3 XeO₃ XeO2F2->XeO3 + H₂O - 2HF

Stepwise Hydrolysis of XeF₆

Conclusion

Xenon fluorides are a family of powerful oxidizing agents with reactivities that can be tuned by selecting the appropriate fluoride. XeF₂ is a versatile and relatively mild reagent, while XeF₄ and XeF₆ offer progressively stronger oxidizing capabilities for more demanding applications. While quantitative electrochemical data is limited due to their high reactivity, the qualitative trend in oxidizing power is well-established. For researchers in drug development and synthetic chemistry, xenon fluorides provide a unique set of tools for challenging oxidative transformations and fluorinations, provided that appropriate safety precautions are strictly observed.

References

Unveiling the Xenon-Fluorine Bond: A Comparative Guide to Theoretical and Experimental Bond Lengths in Xenon Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular geometry is paramount. This guide provides a comprehensive comparison of theoretical and experimental bond lengths in xenon tetrafluoride (XeF₄), offering insights into the methodologies employed to determine this fundamental molecular parameter.

This compound, a notable example of a noble gas compound, possesses a square planar molecular geometry. The distance between the central xenon atom and the surrounding fluorine atoms, known as the Xe-F bond length, has been a subject of both experimental investigation and theoretical calculation. This guide delves into the nuances of these approaches, presenting key data, detailed methodologies, and a visual representation of the comparative workflow.

Quantitative Analysis: A Side-by-Side Comparison

The table below summarizes the reported theoretical and experimental values for the Xe-F bond length in this compound, providing a clear and concise overview for comparative analysis.

MethodBond Length (Å)Reference
Experimental
Neutron Diffraction1.953 ± 0.002[1]
High-Resolution Infrared Spectroscopy1.93487 ± 0.00003[1]
Gas Electron Diffraction1.935
Theoretical
Self-Consistent Field (SCF)1.942[1]
Møller-Plesset (MP2)1.968[1]
Coupled Cluster (CCSD(T))1.961[1]
Materials Project (likely DFT)2.02

Unraveling the Methodologies: Experimental and Theoretical Protocols

The determination of bond lengths relies on sophisticated experimental techniques and powerful computational methods. Understanding these protocols is crucial for interpreting the data accurately.

Experimental Determination of Bond Length

The experimental values for the Xe-F bond length in XeF₄ have been primarily determined using the following techniques:

  • Neutron Diffraction: This technique involves bombarding a crystalline sample of XeF₄ with a beam of neutrons. The neutrons are diffracted by the atomic nuclei, creating a diffraction pattern. By analyzing this pattern, the precise positions of the atoms within the crystal lattice can be determined, yielding highly accurate bond length measurements. The experimental setup typically consists of a neutron source, a monochromator to select neutrons of a specific wavelength, a goniometer to orient the crystal, and a detector to record the diffraction pattern.[2][3][4]

  • Gas Electron Diffraction (GED): In this method, a beam of high-energy electrons is passed through a gaseous sample of XeF₄. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded.[5] The analysis of this pattern provides information about the internuclear distances in the gas phase, free from intermolecular interactions present in the solid state. A typical GED apparatus includes an electron gun, a nozzle for introducing the gas sample, a high-vacuum chamber, and a detector to capture the scattered electrons.[5][6]

  • High-Resolution Infrared Spectroscopy: This spectroscopic technique probes the vibrational energy levels of the XeF₄ molecule. By analyzing the rotational fine structure within the vibrational bands, highly precise rotational constants can be obtained. These constants are directly related to the moments of inertia of the molecule, from which the equilibrium bond length (r₀) can be calculated with exceptional accuracy.[1]

Theoretical Calculation of Bond Length

Theoretical chemists employ a range of computational methods to model the electronic structure of molecules and predict their properties, including bond lengths. For XeF₄, these methods include:

  • Ab initio Calculations: These are first-principles calculations that solve the Schrödinger equation without empirical parameters. Different levels of theory offer varying degrees of accuracy:

    • Self-Consistent Field (SCF) or Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a reasonable starting point but often underestimates bond lengths.

    • Møller-Plesset (MP2) Perturbation Theory: This method incorporates electron correlation, which is neglected in HF theory, leading to more accurate predictions of molecular geometries.

    • Coupled Cluster (CCSD(T)) Theory: This is a high-level, accurate method that includes single, double, and a perturbative treatment of triple excitations. It is often considered the "gold standard" for computational chemistry.[1]

    These calculations are performed using a basis set , which is a set of mathematical functions used to build the molecular orbitals. For the reported ab initio calculations on XeF₄, polarized triple-zeta basis sets with effective core potentials for the xenon atom were employed.[1][7]

  • Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. While specific details for the Materials Project calculation are not provided, it is likely based on a DFT approach, which is a common method for high-throughput materials calculations.

Visualizing the Comparison Workflow

The following diagram illustrates the logical flow of comparing theoretical and experimental bond lengths in this compound.

BondLengthComparison cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation exp_sample XeF₄ Sample (Crystal/Gas) exp_method Experimental Technique (Neutron/Electron Diffraction, IR Spectroscopy) exp_sample->exp_method exp_data Diffraction/Spectroscopic Data exp_method->exp_data exp_analysis Data Analysis exp_data->exp_analysis exp_bond_length Experimental Bond Length exp_analysis->exp_bond_length comparison Comparison & Analysis exp_bond_length->comparison comp_method Computational Method (SCF, MP2, CCSD(T), DFT) comp_calc Quantum Chemical Calculation comp_method->comp_calc basis_set Basis Set Selection basis_set->comp_calc comp_bond_length Theoretical Bond Length comp_calc->comp_bond_length comp_bond_length->comparison

References

Unveiling the Dual Personality: A Comparative Guide to the Lewis Acid/Base Properties of Xenon Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of fluorinating agents is paramount. Xenon tetrafluoride (XeF₄), a remarkable noble gas compound, presents a fascinating case of chemical duality, exhibiting both Lewis acidic and basic characteristics. This guide provides a comprehensive comparison of XeF₄'s performance in these roles, supported by available experimental data and detailed methodologies.

This compound's ability to act as both an electron pair acceptor (Lewis acid) and an electron pair donor (Lewis base) stems from the intricate electronic structure of the central xenon atom. This amphoteric nature allows it to react with a variety of substrates, making it a versatile reagent in inorganic synthesis.

This compound as a Lewis Base (Fluoride Donor)

In the presence of strong Lewis acids, particularly potent fluoride (B91410) ion acceptors, this compound demonstrates its capacity as a Lewis base by donating a fluoride ion (F⁻). This reaction results in the formation of the trifluoroxenon(IV) cation, [XeF₃]⁺.

A notable example of this behavior is the reaction of XeF₄ with antimony pentafluoride (SbF₅), one of the strongest known Lewis acids.[1][2][3][4] The SbF₅ readily accepts a fluoride ion from XeF₄ to form the stable hexafluoroantimonate anion, [SbF₆]⁻, resulting in the ionic compound [XeF₃]⁺[SbF₆]⁻.[5] Similarly, XeF₄ reacts with other strong fluoride acceptors like bismuth pentafluoride (BiF₅) and arsenic pentafluoride (AsF₅).

G XeF4 This compound (XeF₄) Product [XeF₃]⁺[SbF₆]⁻ XeF4->Product Donates F⁻ LewisAcid Strong Lewis Acid (e.g., SbF₅) LewisAcid->Product Accepts F⁻

This compound as a Lewis Acid (Fluoride Acceptor)

Conversely, when reacted with strong fluoride ion donors, this compound showcases its Lewis acidic nature by accepting a fluoride ion. This results in the formation of the pentafluoroxenate(IV) anion, [XeF₅]⁻.

Alkali metal fluorides, such as cesium fluoride (CsF), serve as excellent fluoride ion sources for this reaction. The interaction between XeF₄ and CsF leads to the formation of cesium pentafluoroxenate(IV), Cs[XeF₅].

G XeF4 This compound (XeF₄) Product Cs⁺[XeF₅]⁻ XeF4->Product Accepts F⁻ LewisBase Fluoride Donor (e.g., CsF) LewisBase->Product Donates F⁻

Quantitative Comparison of Lewis Acid/Base Strength

CompoundRolePartnerProductRelative Strength
XeF₄ Lewis BaseSbF₅[XeF₃]⁺[SbF₆]⁻Good fluoride donor to very strong Lewis acids
XeF₄ Lewis AcidCsFCs⁺[XeF₅]⁻Moderate fluoride acceptor
BF₃ Lewis AcidF⁻[BF₄]⁻Strong Lewis Acid[9][10][11][12]
SbF₅ Lewis AcidF⁻[SbF₆]⁻Very Strong Lewis Acid[1][2][3][4]
XeF₂ Lewis BaseStrong Lewis Acids[XeF]⁺ saltsWeaker fluoride donor than XeF₄
XeF₆ Lewis BaseStrong Lewis Acids[XeF₅]⁺ saltsStronger fluoride donor than XeF₄

This table provides a qualitative comparison based on reactivity trends.

The Lewis acidity of main group fluorides generally increases with the electronegativity of the central atom and its oxidation state. For instance, SbF₅ is a stronger Lewis acid than PF₅.[13] In the context of xenon fluorides, the fluoride ion donor ability (Lewis basicity) increases in the order XeF₂ < XeF₄ < XeF₆.[14] This trend can be attributed to the decreasing stability of the [XeFₙ₋₁]⁺ cation as 'n' decreases.

Experimental Protocols

The investigation of the Lewis acid/base properties of this compound requires specialized techniques due to the reactive and moisture-sensitive nature of the compounds involved.

Synthesis of this compound Adducts

General Procedure: The reactions are typically carried out in inert atmosphere gloveboxes or in vacuum lines to exclude moisture and air. Anhydrous hydrogen fluoride (aHF) is a common solvent for these reactions due to its ability to dissolve the reactants and stabilize the resulting ionic species.

Example: Synthesis of [XeF₃]⁺[SbF₆]⁻

  • In a passivated reaction vessel (e.g., made of Teflon or a nickel alloy), a stoichiometric amount of this compound is dissolved or suspended in anhydrous hydrogen fluoride.

  • An equimolar amount of antimony pentafluoride, also dissolved in aHF, is slowly added to the XeF₄ solution at low temperature (e.g., -78 °C) with constant stirring.

  • The reaction mixture is allowed to slowly warm to room temperature, during which the product precipitates.

  • The solvent is removed under vacuum, and the resulting solid product is isolated and stored under an inert atmosphere.

Characterization Techniques

The products of these reactions are typically characterized using a combination of spectroscopic and analytical methods:

  • Raman and Infrared (IR) Spectroscopy: These techniques are crucial for identifying the characteristic vibrational modes of the [XeF₃]⁺ and [XeF₅]⁻ ions, providing structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹²⁹Xe NMR spectroscopy are powerful tools for characterizing the fluorine and xenon environments in the reaction products, confirming the formation of the desired ionic species.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, confirming the ionic nature of the adducts.

G Reactants XeF₄ + Lewis Acid/Base (in aHF) Reaction Reaction at low temp. & slow warming Reactants->Reaction Isolation Product Isolation (Solvent Removal) Reaction->Isolation RamanIR Raman/IR Spectroscopy Isolation->RamanIR NMR NMR Spectroscopy (¹⁹F, ¹²⁹Xe) Isolation->NMR Xray X-ray Crystallography Isolation->Xray Structure Structural Confirmation RamanIR->Structure NMR->Structure Xray->Structure

Conclusion

This compound demonstrates a versatile chemical character, acting as both a Lewis acid and a Lewis base. Its ability to donate a fluoride ion to strong Lewis acids like SbF₅ and accept a fluoride ion from strong donors like CsF highlights its amphoteric nature. While quantitative thermodynamic data for these reactions are sparse, qualitative comparisons with other main group fluorides position XeF₄ as a moderately strong Lewis base and a weaker Lewis acid. The experimental investigation of these properties requires rigorous anhydrous and inert conditions and relies on a suite of spectroscopic and crystallographic techniques for definitive characterization. This dual reactivity profile makes XeF₄ a valuable tool in the synthesis of novel inorganic compounds and a subject of ongoing interest in the field of noble gas chemistry.

References

Comparative Guide to the Reaction Kinetics of Xenon Tetrafluoride with Various Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of xenon tetrafluoride (XeF₄) with a range of inorganic and organic substrates. This compound, a powerful fluorinating agent, exhibits diverse reactivity, and understanding its kinetic behavior is crucial for its application in synthesis and materials science. This document summarizes key quantitative kinetic data, details the experimental protocols used for their determination, and provides visualizations to illustrate reaction pathways and experimental workflows.

Quantitative Kinetic Data

The following table summarizes the available quantitative data for the reaction of this compound with various substrates. Due to the challenges associated with handling this highly reactive compound, comprehensive kinetic studies are limited. The data presented here is based on available peer-reviewed literature.

SubstrateReactionRate Constant (k)Temperature (K)Activation Energy (Ea)Reaction OrderExperimental Technique
Water (H₂O)XeF₄(g) + H₂O(g) → XeOF₂(g) + 2HF(g)k₂ₐ = (4.2 ± 0.5) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹473Not ReportedSecond OrderDiffusion-Cloud Probing with Mass Spectrometry
Hydrogen atoms (H)XeF₄ + H → XeF₃ + HFArrhenius parameters determined but not specified in the available abstract.298–505Not ReportedNot ReportedMass-spectrometric probing of the diffusion cloud in flow

Note: The reaction of XeF₄ with water is complex, with multiple reaction channels. The rate constant provided is for the initial step leading to the formation of xenon oxydifluoride (XeOF₂).[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting kinetic data and for designing new experiments. Below are descriptions of the key techniques used to study the reaction kinetics of this compound.

Diffusion-Cloud Probing with Mass Spectrometry

This technique is employed for studying gas-phase reactions of highly reactive species like xenon fluorides.

Methodology:

  • Reactant Introduction: A flow of an inert carrier gas, typically helium, is established. The gaseous reactants, this compound and the substrate (e.g., water vapor), are introduced into this flow through separate inlets.

  • Diffusion Cloud Formation: The reactants diffuse towards each other, creating a "diffusion cloud" where the reaction takes place.

  • Mass Spectrometric Detection: A mass spectrometer is used to sample the gas mixture from the reaction zone. The concentrations of reactants and products are monitored as a function of position within the diffusion cloud, which can be related to the reaction time.

  • Data Analysis: The rate constants are derived from the measured rates of consumption of reactants and the formation of products.[1]

Logical Workflow for Diffusion-Cloud Mass Spectrometry:

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Reaction Zone cluster_analysis Analysis XeF4 This compound (gas) Reactor Flow Tube Reactor XeF4->Reactor Substrate Substrate (gas) Substrate->Reactor He Helium Carrier Gas He->Reactor MS Mass Spectrometer Reactor->MS Sampling Data Data Acquisition & Analysis MS->Data Ion Detection Kinetic Parameters Kinetic Parameters Data->Kinetic Parameters

Figure 1. Workflow for studying XeF₄ gas-phase kinetics.

Reactivity with Other Substrates: A Qualitative Overview

While quantitative kinetic data is scarce, the reactivity of this compound with several other substrates has been documented, providing a qualitative understanding of its reaction pathways.

  • Platinum (Pt): this compound reacts with platinum metal to produce platinum tetrafluoride (PtF₄) and xenon gas. This reaction highlights the strong fluorinating power of XeF₄.

  • Ammonia (B1221849) (NH₃): The reaction with ammonia is vigorous and can lead to the formation of xenon, nitrogen, and hydrogen fluoride.

  • Organic Compounds:

    • Alkenes and Alkynes: XeF₄ can add fluorine across double and triple bonds in organic molecules. These reactions are often exothermic and can lead to a variety of fluorinated products.

Signaling Pathway for Electrophilic Fluorination of Benzene (B151609):

electrophilic_fluorination XeF4 XeF₄ This compound Intermediate {Wheland Intermediate | [C₆H₆F]⁺[XeF₃]⁻} XeF4->Intermediate Electrophilic Attack Benzene C₆H₆ Benzene Benzene->Intermediate Product C₆H₅F Fluorobenzene Intermediate->Product Deprotonation Byproduct XeF₂ + HF Intermediate->Byproduct

Figure 2. Proposed mechanism for benzene fluorination.

Conclusion

The study of the reaction kinetics of this compound is a challenging yet important field. The available data, primarily from gas-phase studies, reveals XeF₄ to be a highly reactive species with the potential for controlled fluorination reactions. Further research employing advanced techniques such as stopped-flow spectrophotometry and computational modeling is needed to expand the quantitative kinetic database for a wider range of substrates. This will enable a more precise prediction and control of its reactivity, paving the way for its broader application in synthetic chemistry and materials science.

References

A Comparative Analysis of Xenon Tetrafluoride in the Gas and Solid States

Author: BenchChem Technical Support Team. Date: December 2025

Xenon tetrafluoride (XeF₄), a pioneering compound in the chemistry of noble gases, exhibits distinct structural characteristics in the gas phase compared to its solid crystalline form. This guide provides a detailed comparison of the molecular geometry and intermolecular interactions of XeF₄ in both states, supported by experimental data from gas electron diffraction and X-ray crystallography.

Molecular Structure: A Tale of Two Phases

In the gas phase , XeF₄ exists as discrete, non-polar molecules with a square planar geometry.[1][2] This arrangement is a direct consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory, which predicts that the four fluorine atoms and two lone pairs of electrons around the central xenon atom will arrange themselves in an octahedral electron geometry to minimize electrostatic repulsion. The two lone pairs occupy positions trans to each other, resulting in the observed square planar molecular shape with D₄h symmetry.[3]

In the solid state , XeF₄ crystallizes as a colorless solid.[3] X-ray and neutron diffraction studies have confirmed that the fundamental square planar molecular structure is retained within the crystal lattice.[3][4] However, the molecules are no longer isolated as in the gas phase. They pack into a monoclinic crystal system with the space group P2₁/c.[5] This packing leads to subtle but significant changes in the molecular dimensions due to intermolecular forces.[4]

Quantitative Comparison of Structural Parameters

The structural parameters of XeF₄ in both phases have been determined experimentally, revealing the influence of the crystalline environment on the molecular geometry.

ParameterGas Phase (Gas Electron Diffraction)Solid State (X-ray Crystallography)
Molecular Geometry Square PlanarSquare Planar (retained in crystal)
Xe-F Bond Length 1.953 Å~2.02 Å
F-Xe-F Bond Angle 90.0°Slightly deviates from 90°
Crystal System Not ApplicableMonoclinic
Space Group Not ApplicableP2₁/c
Lattice Parameters Not Applicablea = 4.97 Å, b = 5.69 Å, c = 6.96 Å, β = 123.71°

Table 1: Comparison of structural data for XeF₄ in the gas and solid phases.[5][6]

Intermolecular Interactions in the Solid State

The transition from the gaseous to the solid state is accompanied by the emergence of intermolecular forces. In the case of XeF₄, a non-polar molecule, the dominant intermolecular interactions are London dispersion forces.[7][8] These weak, transient forces arise from temporary fluctuations in the electron distribution within the molecules. The packing of XeF₄ molecules in the crystal lattice is such that the intermolecular F···F contacts are slightly longer than the sum of their van der Waals radii (2.7 Å), indicating the presence of these weak interactions which hold the crystal together.[4] These interactions are also responsible for the observed slight distortion of the F-Xe-F bond angles from the ideal 90° seen in the isolated gas-phase molecule.[4]

Experimental Protocols

The determination of the gas-phase and solid-state structures of XeF₄ relies on distinct experimental techniques, each providing unique insights into the molecular and crystal architecture.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase. The experimental workflow involves the following key steps:

GED_Workflow cluster_prep Sample Preparation cluster_exp Diffraction Experiment cluster_analysis Data Analysis Sample XeF₄ Sample Vaporization Vaporization Sample->Vaporization Heating Scattering Scattering Vaporization->Scattering Gaseous XeF₄ ElectronBeam High-Energy Electron Beam ElectronBeam->Scattering Detector Detector Scattering->Detector Diffraction Pattern RadialDist Radial Distribution Curve Detector->RadialDist Intensity Data Model Molecular Model Refinement RadialDist->Model Structure Gas-Phase Structure Model->Structure

Experimental workflow for Gas Electron Diffraction.

In a typical GED experiment, a high-energy beam of electrons is directed through a gaseous sample of XeF₄. The electrons are scattered by the atoms in the molecule, creating a diffraction pattern that is recorded on a detector. The analysis of this pattern allows for the determination of the distances between the atoms, yielding precise measurements of bond lengths and angles in the isolated molecule.

X-ray Crystallography

X-ray crystallography is the primary method for determining the atomic and molecular structure of a crystalline solid. The process can be summarized as follows:

Xray_Workflow cluster_crystal Crystal Growth cluster_diffraction Diffraction Measurement cluster_structure_sol Structure Solution Synthesis Synthesis of XeF₄ Crystallization Single Crystal Growth Synthesis->Crystallization CrystalMount Mounted Crystal Crystallization->CrystalMount XraySource Monochromatic X-ray Beam Diffraction Diffraction XraySource->Diffraction CrystalMount->Diffraction Detector Detector Diffraction->Detector Diffraction Pattern ElectronDensity Electron Density Map Detector->ElectronDensity Reflection Intensities ModelBuilding Model Building & Refinement ElectronDensity->ModelBuilding CrystalStructure Solid-State Structure ModelBuilding->CrystalStructure

Experimental workflow for X-ray Crystallography.

This technique requires the growth of a suitable single crystal of XeF₄. The crystal is then exposed to a beam of X-rays, which are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the positions of the atoms and the details of the crystal packing can be determined.[9]

Conclusion

The comparison of the gas-phase and solid-state structures of this compound provides a clear illustration of the influence of intermolecular forces on molecular geometry. While the fundamental square planar shape of the XeF₄ molecule is preserved upon crystallization, the packing of molecules in the solid state leads to measurable changes in bond lengths and angles. Understanding these differences is crucial for a complete picture of the chemical and physical properties of this important noble gas compound.

References

Safety Operating Guide

Safe Disposal of Xenon Tetrafluoride (XeF₄): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Xenon Tetrafluoride (XeF₄) is critical due to its reactivity and the hazardous nature of its byproducts. This guide provides a step-by-step procedure for the safe handling and neutralization of XeF₄, designed for laboratory and research professionals. Adherence to these protocols is essential to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure all safety measures are in place. XeF₄ is a powerful fluorinating agent that reacts readily with water.[1] It is toxic if swallowed, fatal if inhaled, and causes severe skin and eye burns.[2]

Personal Protective Equipment (PPE): All personnel handling XeF₄ must wear the following:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[3]

  • Hand Protection: Chemical-impermeable gloves (inspected prior to use).[3][4]

  • Body Protection: A chemical-resistant apron or lab coat. Wear impervious, fire/flame-resistant clothing.[3]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if working outside of a fume hood.[3]

Emergency First Aid Measures:

  • Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing at once and wash the affected area with soap and plenty of water. Consult a physician.[3][4]

  • Eye Contact: Rinse eyes thoroughly with pure water for at least 15 minutes and consult a physician.[3][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3][4]

Core Disposal Procedure: Hydrolysis and Neutralization

The primary method for disposing of XeF₄ involves controlled hydrolysis, which produces highly corrosive hydrofluoric acid (HF), followed by immediate neutralization of the acid.[1] The complete hydrolysis of XeF₄ can also produce xenon trioxide (XeO₃), a dangerously explosive solid when dry.[1][5] Therefore, the procedure is designed to hydrolyze the XeF₄ and neutralize the acidic byproducts simultaneously in a single, controlled step.

Experimental Protocol: Preparation of Neutralizing Slurry

This protocol details the preparation of a calcium hydroxide (B78521) (lime) slurry, which is effective for neutralizing the hydrofluoric acid byproduct, converting it into the insoluble and more stable salt, calcium fluoride (B91410) (CaF₂).[6][7][8]

  • Work Area: Conduct all steps within a certified chemical fume hood with adequate ventilation.[3][4]

  • Reagent Preparation: Prepare a slurry of calcium hydroxide (Ca(OH)₂). For every 1 gram of XeF₄ to be neutralized, prepare a slurry containing at least 1 gram of Ca(OH)₂ in 50-100 mL of cold water in a suitable container (e.g., a polypropylene (B1209903) beaker).

  • Mixing: Stir the mixture vigorously to ensure the calcium hydroxide is well-suspended. Using a magnetic stirrer is recommended.

Step-by-Step Disposal

  • Initiate Neutralization: Place the container with the stirred calcium hydroxide slurry in an ice bath to manage the exothermic reaction.[6]

  • Add XeF₄: Very slowly and carefully, add small portions of the this compound to the stirred slurry. The slow addition is crucial to control the reaction rate and heat generation.

  • Reaction: The XeF₄ will react with the water (hydrolysis) to form HF and other byproducts, and the HF will be immediately neutralized by the Ca(OH)₂ to form calcium fluoride (CaF₂), water, xenon, and oxygen.

  • Monitor pH: After all the XeF₄ has been added and the reaction has subsided, continue stirring for at least one hour. Use a calibrated pH meter to check the pH of the slurry, aiming for a neutral pH of approximately 7.0.[7]

  • Adjust if Necessary: If the solution is still acidic, slowly add more calcium hydroxide slurry until a stable neutral pH is achieved.

  • Waste Containment: Once neutralized, label the container with its contents (e.g., "Neutralized this compound waste: Water, Calcium Fluoride, trace Xenon compounds").

  • Final Disposal: The resulting mixture, including the solid CaF₂ precipitate, must be disposed of as hazardous waste.[7][9] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not pour the waste down the drain.[3][7]

Quantitative Data Summary

ParameterValue / RecommendationRationale
Neutralizing Agent Calcium Hydroxide (Ca(OH)₂) or Sodium Bicarbonate (NaHCO₃)Ca(OH)₂ forms an insoluble, stable salt (CaF₂).[6][8] NaHCO₃ is suitable for small spills as it reacts gently.[7][9]
Target pH ~7.0 (Neutral)Ensures complete neutralization of hazardous hydrofluoric acid.[7]
Temperature Control Use an ice bathThe neutralization reaction is exothermic and can generate significant heat with concentrations >1%.[6]
PPE Standards EN 166 (EU) or NIOSH (US) for eye protection; EN 374 for glovesEnsures adequate protection against chemical splashes and contact.[3]

Disposal Workflow Diagram

G Diagram: this compound Disposal Workflow cluster_prep Preparation cluster_reaction Reaction & Neutralization cluster_verification Verification & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Slurry Prepare Ca(OH)₂ Slurry in Ice Bath FumeHood->Slurry AddXeF4 Slowly Add XeF₄ to Slurry Slurry->AddXeF4 React Hydrolysis & Neutralization Occur (HF is neutralized to CaF₂) AddXeF4->React Stir Continue Stirring (1 hr) React->Stir MonitorpH Monitor pH Stir->MonitorpH CheckpH Is pH ~7.0? MonitorpH->CheckpH AddBase Add More Ca(OH)₂ CheckpH->AddBase No Collect Contain & Label Waste CheckpH->Collect Yes AddBase->MonitorpH Dispose Dispose as Hazardous Waste (per regulations) Collect->Dispose

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Xenon Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Xenon Tetrafluoride (XeF4). Adherence to these protocols is essential for ensuring personal safety and operational integrity.

This compound is a powerful oxidizing agent and the first discovered binary compound of a noble gas.[1] While instrumental in various chemical syntheses, its handling demands rigorous safety measures due to its reactivity and potential hazards. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks effectively.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required equipment.

PPE CategoryItemSpecifications & Notes
Respiratory Protection Full-face RespiratorRecommended, especially if exposure limits are exceeded or if there is a risk of dust formation.[2]
Dust MaskMay be used when handling large quantities, but a full-face respirator offers superior protection.[3]
Eye and Face Protection Tightly fitting safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[2]
Face ShieldProvides an additional layer of protection against splashes and impacts.
Skin Protection Impervious ClothingFire/flame resistant clothing is also recommended.[2] The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[3]
Chemical-resistant GlovesHandle with gloves that have been inspected prior to use.[2][3] Use proper glove removal technique to avoid skin contact.[3]
Footwear Closed-toe shoesShoes must completely cover the feet.

Handling and Storage Protocols

Safe handling and storage of this compound are paramount to preventing accidents and ensuring the integrity of the compound.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2][3]

  • Prevent contact with skin and eyes.[2][3]

  • Use non-sparking tools to prevent ignition.[2]

  • Ensure an emergency eyewash station and safety shower are readily accessible.

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3]

  • Keep the container tightly closed.[2][3]

  • Store away from incompatible materials such as combustible materials, organic materials, and finely powdered metals.[4]

Emergency and Disposal Procedures

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[2] Seek medical attention.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

Spill and Leak Procedures:

In the event of a spill, evacuate personnel to a safe area.[3] Use personal protective equipment and ensure adequate ventilation.[3] Prevent further leakage or spillage if it is safe to do so.[2][3] Do not let the product enter drains.[2][3] Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Hazard Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Assess Assess Spill Size & Risk Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue Neutralize->Collect Package Package Waste Collect->Package Label Label as Hazardous Waste Package->Label Dispose Dispose via Certified Vendor Label->Dispose

This compound Spill Response Workflow

Disposal Plan:

The disposal of this compound and its contaminated materials must be handled by a licensed chemical destruction plant.[2] Alternatively, controlled incineration with flue gas scrubbing may be used.[2] Do not dispose of the material into sewer systems or contaminate water, foodstuffs, or feed.[2] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.